(S)-Morpholine-2-carboxylic acid hydrochloride
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(2S)-morpholine-2-carboxylic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-6-1-2-9-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKJUXXMBJDEBH-WCCKRBBISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30718681 | |
| Record name | (2S)-Morpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1439373-55-3 | |
| Record name | (2S)-Morpholine-2-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30718681 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S)-morpholine-2-carboxylic acid;hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physical Properties of (S)-Morpholine-2-carboxylic acid hydrochloride
Introduction: The Significance of (S)-Morpholine-2-carboxylic acid hydrochloride in Modern Drug Discovery
This compound is a chiral building block of significant interest to researchers, scientists, and drug development professionals. The morpholine moiety, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is considered a "privileged structure" in medicinal chemistry.[1] Its presence in a molecule can impart favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, which are critical for the development of effective therapeutics.[1][2][3][4] The specific stereochemistry of the (S)-enantiomer at the 2-position, combined with the carboxylic acid functionality, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential biological activity.[5]
This technical guide provides a comprehensive overview of the core physical properties of this compound. A thorough understanding of these characteristics is paramount for its effective utilization in synthetic chemistry, ensuring reproducibility, and ultimately, the successful development of novel pharmaceutical agents. We will delve into the experimental methodologies for determining these properties, offering not just procedural steps but also the underlying scientific principles that govern these choices.
Core Physical and Chemical Properties
A precise understanding of the fundamental physical and chemical properties of a compound is the bedrock of its application in research and development. These parameters dictate its behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀ClNO₃ | [6] |
| Molecular Weight | 167.59 g/mol | [6][7] |
| Appearance | White to off-white solid | Inferred from typical appearance of similar compounds |
| Melting Point | Data not available in literature; requires experimental determination | |
| Solubility | Soluble in water; solubility in other organic solvents requires experimental determination | [4] |
| Optical Rotation | Data not available in literature; requires experimental determination |
Experimental Determination of Physical Properties
The following sections outline detailed, field-proven protocols for the characterization of the key physical properties of this compound. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies.
Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point is a critical indicator of a compound's purity. For a pure crystalline solid, the melting transition occurs over a narrow temperature range. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermal analysis technique for determining the melting point and enthalpy of fusion.
Causality of Experimental Choices: DSC is preferred over traditional capillary melting point apparatus due to its higher precision, ability to provide thermodynamic data (enthalpy of fusion), and its automated nature, which reduces operator-dependent variability. The choice of a slow heating rate (e.g., 2 °C/min) is crucial to ensure that the sample temperature remains in equilibrium with the programmed temperature, allowing for an accurate determination of the melting onset and peak.
Experimental Protocol:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program:
-
Equilibrate the sample at 25 °C.
-
Ramp the temperature from 25 °C to a temperature sufficiently above the expected melting point at a rate of 10 °C/min for an initial exploratory scan.
-
For a precise measurement, use a fresh sample and ramp the temperature at a slower rate, typically 2 °C/min, through the melting transition identified in the initial scan.
-
-
Data Analysis: The melting point is determined as the onset temperature of the endothermic melting peak in the DSC thermogram. The area under the peak corresponds to the enthalpy of fusion.
Caption: Workflow for Melting Point Determination using DSC.
Solubility Profile Assessment
The solubility of a drug candidate is a critical determinant of its bioavailability. As a hydrochloride salt, this compound is expected to be water-soluble. However, a comprehensive understanding of its solubility in a range of pharmaceutically relevant solvents is essential for formulation development.
Causality of Experimental Choices: A systematic approach to solubility testing, starting with water and progressing to solvents of varying polarity, provides a comprehensive profile. The use of a standardized amount of solute and solvent allows for a semi-quantitative assessment. For quantitative analysis, techniques like shake-flask followed by HPLC are employed to determine the saturation solubility.
Experimental Protocol (Qualitative):
-
Solvent Selection: Prepare a panel of solvents including water, methanol, ethanol, dichloromethane, and acetone.
-
Sample Preparation: Add approximately 10 mg of this compound to 1 mL of each solvent in separate vials.
-
Observation: Agitate the vials at a constant temperature (e.g., 25 °C) for a set period (e.g., 1 hour).
-
Assessment: Visually inspect for complete dissolution, partial dissolution, or insolubility.
Caption: Workflow for Qualitative Solubility Assessment.
Determination of Specific Rotation
As a chiral molecule, this compound will rotate the plane of polarized light. The specific rotation is a characteristic physical property of an enantiomer and is a measure of its optical purity.
Causality of Experimental Choices: The specific rotation is dependent on the concentration of the sample, the path length of the polarimeter cell, the temperature, and the wavelength of the light source. Therefore, these parameters must be carefully controlled and reported. The sodium D-line (589 nm) is the standard wavelength used for this measurement. The choice of a suitable solvent in which the compound is sufficiently soluble and does not interfere with the measurement is crucial.
Experimental Protocol:
-
Solution Preparation: Accurately prepare a solution of this compound of a known concentration (c, in g/100 mL) in a suitable solvent (e.g., water or methanol).
-
Instrument Calibration: Calibrate the polarimeter using a blank (the pure solvent).
-
Measurement: Fill the polarimeter cell (of a known path length, l, in dm) with the sample solution and measure the observed optical rotation (α).
-
Calculation: Calculate the specific rotation [α] using the following formula: [α] = 100 * α / (l * c)
Caption: Workflow for Determining Specific Rotation.
Spectroscopic Characterization
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
¹H NMR Spectroscopy: The proton NMR spectrum will confirm the presence of the morpholine ring protons and the methine proton at the chiral center. The chemical shifts and coupling patterns provide detailed information about the connectivity of the atoms.
-
Expected Chemical Shifts (in D₂O):
-
Morpholine ring protons (CH₂-O): ~3.8-4.2 ppm
-
Morpholine ring protons (CH₂-N): ~3.2-3.6 ppm
-
Methine proton (CH-COOH): ~4.3-4.5 ppm
-
¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule.
-
Expected Chemical Shifts (in D₂O):
-
Carboxylic acid carbon (C=O): ~170-175 ppm
-
Morpholine ring carbons (C-O): ~65-70 ppm
-
Methine carbon (CH-COOH): ~55-60 ppm
-
Morpholine ring carbons (C-N): ~45-50 ppm
-
Experimental Protocol for NMR Analysis:
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., D₂O).
-
Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer.
-
Data Processing: Process the raw data (Fourier transformation, phasing, and baseline correction) to obtain the final spectra.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
-
Expected Characteristic Absorption Bands:
-
O-H stretch (carboxylic acid): Broad band around 3000 cm⁻¹
-
N-H stretch (ammonium salt): Broad band around 2400-2800 cm⁻¹
-
C=O stretch (carboxylic acid): Strong absorption around 1700-1730 cm⁻¹
-
C-O-C stretch (ether): Strong absorption around 1100 cm⁻¹
-
C-N stretch (amine): Absorption in the fingerprint region (1000-1300 cm⁻¹)
-
Experimental Protocol for FTIR Analysis:
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk, or use an Attenuated Total Reflectance (ATR) accessory for direct solid-state measurement.
-
Data Acquisition: Record the FTIR spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.[8][9][10]
Conclusion
This technical guide has provided a detailed overview of the essential physical properties of this compound and the experimental methodologies for their determination. A thorough characterization of these properties is a non-negotiable prerequisite for the successful application of this chiral building block in drug discovery and development. The protocols and underlying scientific principles outlined herein are intended to equip researchers and scientists with the knowledge and tools necessary for the robust and reliable characterization of this and other similar molecules. The data generated from these analyses will ultimately contribute to the rational design and synthesis of next-generation therapeutics.
References
- BenchChem. (2025). An In-depth Technical Guide to ¹H and ¹³C NMR Spectral Analysis of Morpholine Derivatives.
- ACD/Labs. (2008, May 6). Recognizing the NMR pattern for morpholine.
- Katritzky, A. R., et al. (2005). 1H and 13C NMR spectra of N-substituted morpholines. Magnetic Resonance in Chemistry, 43(8), 673-5.
- NIST. Morpholine hydrochloride. NIST Chemistry WebBook.
- ResearchGate. ¹H NMR signals for methylene protons of morpholine group.
- PubMed. (2005). 1H and 13C NMR spectra of N-substituted morpholines.
- ECHEMI. Multiplet shape in proton NMR of morpholines.
- ACS Publications. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- PubChem. Morpholine.
- ResearchGate. The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate.
- ResearchGate. (2021, January 11). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Compound Interest. (2015). A guide to 13C NMR chemical shift values.
- ChemicalBook. Morpholine(110-91-8) 13C NMR spectrum.
- ChemicalBook. 4-(2-Chloroethyl)morpholine hydrochloride(3647-69-6)IR1.
- BLD Pharm. 1439373-55-3|this compound.
- Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581).
- PubMed. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules.
- PMC - NIH. An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture.
- Biosynth. This compound | 1439373-55-3 | PHC37355.
- PMC. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- SpectraBase. Morpholine hydrochloride.
- ChemicalBook. Morpholine(110-91-8) IR Spectrum.
- CookeChem. This compound , 95% , 1439373-55-3.
- PubChem. This compound.
- PubChem. (S)-Morpholine-2-carboxylic acid.
- ResearchGate. (2025, August 10). A review on pharmacological profile of Morpholine derivatives.
- NIST. Morpholine. NIST Chemistry WebBook.
- MySkinRecipes. This compound.
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound [myskinrecipes.com]
- 6. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound , 95% , 1439373-55-3 - CookeChem [cookechem.com]
- 8. Morpholine hydrochloride [webbook.nist.gov]
- 9. 4-(2-Chloroethyl)morpholine hydrochloride(3647-69-6) IR Spectrum [chemicalbook.com]
- 10. spectrabase.com [spectrabase.com]
(S)-Morpholine-2-carboxylic acid hydrochloride CAS number 1439373-55-3
An In-Depth Technical Guide to (S)-Morpholine-2-carboxylic acid hydrochloride (CAS: 1439373-55-3): A Chiral Building Block for Modern Drug Discovery
This guide provides an in-depth technical overview of this compound, a key chiral building block for researchers, medicinal chemists, and professionals in drug development. We will move beyond simple data recitation to explore the strategic rationale behind its use, from its fundamental properties to its application in sophisticated synthetic workflows.
Introduction: The Strategic Value of a Privileged Scaffold
This compound, identified by CAS number 1439373-55-3, is a heterocyclic organic compound prized in medicinal chemistry.[1][2] Its structure combines two critical features: the morpholine ring and a stereochemically defined carboxylic acid. The morpholine moiety is widely regarded as a "privileged scaffold," a molecular framework that can bind to multiple biological targets and is frequently found in approved drugs.[3][4] This is due to its favorable influence on crucial drug-like properties such as aqueous solubility, metabolic stability, and overall pharmacokinetic profile.[4][5] The presence of the (S)-chiral center and the carboxylic acid "handle" provides a precise three-dimensional architecture and a reactive site for synthetic elaboration, making it an invaluable starting material for creating complex and potent Active Pharmaceutical Ingredients (APIs).[6][7]
Section 1: Physicochemical Properties and Specifications
Understanding the fundamental properties of a building block is critical for experimental design, from reaction setup to purification and storage.
| Property | Value | Reference |
| CAS Number | 1439373-55-3 | [1][2] |
| IUPAC Name | (2S)-morpholine-2-carboxylic acid;hydrochloride | [1][8] |
| Molecular Formula | C₅H₁₀ClNO₃ | [1][2] |
| Molecular Weight | 167.59 g/mol | [1][2] |
| Appearance | White to off-white solid | [8] |
| Typical Purity | ≥95% - 98% | [2][9] |
| Storage Conditions | Store at room temperature in a dry, tightly sealed container. | [2][8] |
The hydrochloride salt form enhances the compound's stability and handling characteristics compared to the freebase. As an amino acid salt, it is expected to be soluble in water and polar protic solvents like methanol and ethanol, while having limited solubility in nonpolar aprotic solvents.
Section 2: The Strategic Role in Medicinal Chemistry
The utility of this molecule extends far beyond its basic structure. Its design is inherently strategic for drug discovery.
The Morpholine Scaffold: A Pharmacokinetic Enhancer
The morpholine ring is not merely a passive linker. Its heteroatoms—the basic nitrogen and the ether oxygen—profoundly influence a molecule's properties.
-
Solubility and pKa: The nitrogen atom provides a basic center (pKa of the parent morpholine is ~8.5), which can be protonated at physiological pH. This enhances aqueous solubility, a critical factor for oral bioavailability.[5]
-
Metabolic Stability: The ether oxygen and the overall saturated nature of the ring make it relatively resistant to oxidative metabolism by cytochrome P450 enzymes, often improving a drug candidate's half-life.[3]
-
Target Interaction: The oxygen atom can act as a hydrogen bond acceptor, creating favorable interactions within a protein's binding pocket.[4]
The Chiral Carboxylic Acid: A Vector for Complexity
The (S)-stereocenter provides precise spatial orientation, which is often non-negotiable for selective interaction with chiral biological targets like enzymes and receptors.[6] The carboxylic acid is a versatile functional group, serving as a primary attachment point for building out the molecule, most commonly through amide bond formation with amines to generate peptidomimetics and other complex structures.[7]
This combination makes the compound a cornerstone in Structure-Activity Relationship (SAR) studies, allowing chemists to systematically explore how different substituents attached to the core influence biological activity.[3][7] Morpholine-containing compounds have demonstrated broad therapeutic potential, including as anticancer agents, CNS-active drugs, and antivirals.[5][10]
Section 3: Synthesis and Purification Workflow
While commercial synthesis routes are proprietary, a robust and logical pathway can be constructed based on established organic chemistry principles and literature precedents for similar structures.[11] The key is a stereospecific synthesis followed by salt formation.
Proposed Synthetic Protocol
This protocol is a representative, multi-step process. Causality: The use of a protecting group like Boc (tert-butyloxycarbonyl) is essential. It prevents the secondary amine from engaging in unwanted side reactions during subsequent chemical transformations, ensuring that reactions occur selectively at the desired position.
Step-by-Step Methodology:
-
Synthesis of N-Protected Precursor:
-
Rationale: A common route starts with a chiral precursor like (S)-epichlorohydrin, which reacts with a protected amino alcohol (e.g., N-benzyl ethanolamine) in the presence of a base to form the morpholine ring. The resulting N-benzyl morpholine alcohol is then N-protected with a more labile group like Boc anhydride after debenzylation.
-
Procedure:
-
Combine the N-protected amino alcohol and (S)-epichlorohydrin in a suitable solvent (e.g., isopropanol).
-
Slowly add a base (e.g., potassium carbonate) and heat the reaction to facilitate cyclization.
-
Monitor reaction completion by TLC or LC-MS.
-
Work up the reaction, extract the product, and purify via column chromatography to yield the N-protected 2-hydroxymethylmorpholine intermediate.[11]
-
-
-
Oxidation to Carboxylic Acid:
-
Rationale: The primary alcohol is oxidized to a carboxylic acid. A TEMPO-mediated oxidation is a common choice as it is highly selective for primary alcohols and proceeds under mild conditions.
-
Procedure:
-
Dissolve the N-Boc-2-hydroxymethylmorpholine intermediate in a solvent mixture (e.g., acetonitrile/water).
-
Add catalytic amounts of TEMPO and sodium chlorite.
-
Slowly add a solution of sodium hypochlorite.
-
Maintain the reaction at room temperature until complete.
-
Quench the reaction, acidify, and extract the N-Boc-(S)-morpholine-2-carboxylic acid.
-
-
-
Deprotection and Hydrochloride Salt Formation:
-
Rationale: The final step involves removing the Boc protecting group and simultaneously forming the hydrochloride salt. This is efficiently achieved with a strong acid like HCl.
-
Procedure:
-
Dissolve the purified N-Boc-(S)-morpholine-2-carboxylic acid in a suitable anhydrous solvent (e.g., diethyl ether or 1,4-dioxane).
-
Bubble anhydrous HCl gas through the solution or add a pre-made solution of HCl in the chosen solvent.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid product by filtration, wash with cold anhydrous solvent, and dry under vacuum.
-
-
Purification and Quality Control
The final product is typically purified by recrystallization from a solvent system like ethanol/ether. Quality control is paramount; purity should be confirmed to be >98% by HPLC, and the structure verified by NMR and MS before use in sensitive drug discovery applications.[2]
Section 4: Analytical Characterization
A self-validating protocol requires rigorous analytical confirmation. The identity, purity, and structure of each synthesized batch must be unequivocally confirmed.
| Technique | Purpose | Expected Result |
| HPLC (Reverse-Phase) | Assess purity and quantify impurities. | A single major peak with >98% area under the curve. |
| ¹H NMR Spectroscopy | Confirm proton framework and structure. | Characteristic signals for the morpholine ring protons (typically in the 3-4 ppm range) and the alpha-proton adjacent to the carboxyl group. |
| ¹³C NMR Spectroscopy | Confirm carbon backbone. | Signals corresponding to the five unique carbons, including the carbonyl carbon (~170-175 ppm). |
| Mass Spectrometry (ESI-MS) | Determine molecular weight. | Detection of the molecular ion for the free base [M+H]⁺ at m/z corresponding to the calculated exact mass of C₅H₉NO₃ (132.06). |
Protocol: Purity Assessment by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and re-equilibrate.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of 50:50 water/acetonitrile.
-
Analysis: Inject 10 µL and integrate the resulting chromatogram to determine the purity percentage.
Section 5: Safety, Handling, and Storage
As with any laboratory chemical, adherence to strict safety protocols is essential for protecting researchers.
Hazard Identification
This compound is classified as a hazardous substance.[1]
| GHS Pictogram | Signal Word | Hazard Statements |
| GHS07 ( ) | Warning | H302: Harmful if swallowed.[1][2]H315: Causes skin irritation.[1][2]H319: Causes serious eye irritation.[1][2]H332: Harmful if inhaled.[1]H335: May cause respiratory irritation.[1][2] |
Laboratory Handling Protocol
-
Engineering Controls: Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust.[12]
-
Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[12][13]
-
Weighing and Dispensing: Dispense the solid carefully to minimize dust generation. Use anti-static weigh paper or weigh boats.
-
Spill Response: In case of a spill, cordon off the area. For a small spill, gently cover with an inert absorbent material (e.g., vermiculite or sand), collect into a sealed container, and dispose of as chemical waste.[13] Do not create dust clouds.
-
First Aid:
-
Eyes: Immediately flush with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[14]
-
Skin: Wash affected area thoroughly with soap and water. Remove contaminated clothing.[13]
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[13]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[14]
-
Storage and Stability
Store the compound in its original, tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[2][8] The hydrochloride salt may be hygroscopic, and absorption of moisture can affect sample integrity and weighing accuracy.
Conclusion
This compound (CAS 1439373-55-3) is far more than a simple chemical reagent; it is a strategically designed tool for modern drug discovery. Its combination of a privileged morpholine scaffold and a stereochemically defined reactive handle provides medicinal chemists with a reliable platform to build novel therapeutics with enhanced physicochemical and pharmacokinetic properties. A thorough understanding of its properties, synthesis, analysis, and safe handling is fundamental to unlocking its full potential in the development of next-generation medicines.
References
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
-
Semantic Scholar. Figure 2 from Emphasizing Morpholine and its Derivatives (Maid): A Typical Candidate of Pharmaceutical Importance. [Link]
-
ResearchGate. Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. [Link]
-
PubChem. Morpholine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
PubMed. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). [Link]
-
OSHA. Morpholine (Method PV2123). [Link]
-
PMC. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
Carl Roth. Safety Data Sheet - Morpholine. [Link]
-
PMC. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. [Link]
-
MySkinRecipes. This compound. [Link]
-
PubMed. Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. [Link]
-
Organic Chemistry Portal. Synthesis of morpholines. [Link]
-
ResearchGate. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
PubMed. Synthesis and characterization of 2,6-Dipp(2)-H(3)C(6)SnSnC(6)H(3)-2,6-Dipp(2) (Dipp = C(6)H(3)-2,6-Pr(i)(2)): a tin analogue of an alkyne. [Link]
-
Frontiers. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. [Link]
-
SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
Sources
- 1. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1439373-55-3 | this compound - Synblock [synblock.com]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Morpholine-2-carboxamide Dihydrochloride|RUO [benchchem.com]
- 7. This compound [myskinrecipes.com]
- 8. This compound | 1439373-55-3 [sigmaaldrich.com]
- 9. This compound , 95% , 1439373-55-3 - CookeChem [cookechem.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fishersci.com [fishersci.com]
- 14. carlroth.com:443 [carlroth.com:443]
Foreword: The Strategic Importance of Chiral Scaffolds in Modern Drug Discovery
An In-Depth Technical Guide to the Molecular Structure of (S)-Morpholine-2-carboxylic acid hydrochloride
In the landscape of contemporary medicinal chemistry, the pursuit of therapeutic agents with high specificity and efficacy is paramount. This endeavor is intrinsically linked to the precise control of molecular three-dimensional space. Chiral molecules, particularly enantiomerically pure building blocks, form the cornerstone of rational drug design. This compound represents such a crucial scaffold. Its rigid, yet conformationally significant, heterocyclic structure, combined with its defined stereochemistry, offers a powerful tool for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates.[1][2][3] The morpholine moiety is often considered a "privileged structure" due to its favorable influence on properties like aqueous solubility, metabolic stability, and its ability to engage in key hydrogen bonding interactions within biological targets.[1][3]
This guide provides an in-depth exploration of the molecular structure of this compound. Moving beyond a simple recitation of data, we will delve into the causality behind the analytical techniques used for its characterization, providing field-proven insights for researchers, scientists, and drug development professionals. The objective is to present a self-validating framework for understanding and verifying the structure of this vital synthetic intermediate.
Core Physicochemical Identity
Before dissecting its three-dimensional architecture, establishing the fundamental identity of the molecule is the first critical step. As a hydrochloride salt, the compound exhibits enhanced stability and solubility in aqueous media compared to its freebase form, which is a key consideration for its use in various synthetic and biological applications.
| Property | Value | Source |
| IUPAC Name | (2S)-morpholine-2-carboxylic acid;hydrochloride | [4] |
| CAS Number | 1439373-55-3 | [4][5] |
| Molecular Formula | C₅H₁₀ClNO₃ | [4][5] |
| Molecular Weight | 167.59 g/mol | [4][5] |
| Parent Compound | (S)-Morpholine-2-carboxylic acid (CID: 1519500) | [4][6] |
| Canonical SMILES | C1COC(=O)O.Cl | [4] |
The Molecular Architecture: Conformation and Stereochemistry
The biological and chemical behavior of this compound is dictated by its distinct structural features. The molecule is composed of a saturated six-membered morpholine ring, which is a heterocyclic system containing both an oxygen and a nitrogen atom.
Key Structural Features:
-
Morpholine Ring Conformation: The morpholine ring predominantly adopts a stable chair conformation , similar to cyclohexane.[7][8] This arrangement minimizes steric and torsional strain. The oxygen and nitrogen atoms occupy positions 1 and 4, respectively.
-
Stereocenter at C2: The crucial element of its chirality is the stereocenter at the C2 position, adjacent to the oxygen atom. In this specific molecule, the configuration is designated as (S) (Sinister), based on the Cahn-Ingold-Prelog priority rules. This absolute configuration is non-superimposable on its mirror image, the (R)-enantiomer, which may exhibit profoundly different biological activity.[9]
-
Functional Groups: A carboxylic acid group is attached to the C2 stereocenter. The presence of hydrochloric acid ensures that the secondary amine within the morpholine ring is protonated, forming an ammonium cation. This ionic character is balanced by the chloride counter-ion.
Caption: 2D representation of the title compound.
Strategic Synthesis: Establishing Stereochemical Integrity
The utility of a chiral building block is contingent upon a synthetic route that can produce it with high enantiomeric purity. Numerous strategies exist for the synthesis of chiral morpholines.[10][11][12] A common and efficient approach for preparing the N-protected derivative of (S)-Morpholine-2-carboxylic acid involves starting from an inexpensive, commercially available chiral precursor like (S)-epichlorohydrin. This ensures that the desired stereochemistry is installed early and carried through the synthesis.[13][14]
The causality of this synthetic choice is clear: by using a starting material from the chiral pool, the need for costly and complex chiral resolutions or asymmetric catalysis at later stages is circumvented.
Sources
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 1439373-55-3 | this compound - Synblock [synblock.com]
- 6. (S)-Morpholine-2-carboxylic acid | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. banglajol.info [banglajol.info]
- 11. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 12. Morpholine synthesis [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (S)-Morpholine-2-carboxylic acid hydrochloride
This guide provides an in-depth analysis of the spectroscopic data for (S)-Morpholine-2-carboxylic acid hydrochloride, a chiral building block of significant interest to researchers, scientists, and professionals in drug development. Its unique structural features, combining a morpholine ring with a stereocenter at the 2-position bearing a carboxylic acid, make it a valuable scaffold in medicinal chemistry. Understanding its spectroscopic properties is paramount for its identification, purity assessment, and the elucidation of its role in larger molecular architectures.
Introduction: The Significance of this compound in Drug Discovery
This compound is a heterocyclic compound that has garnered attention in the pharmaceutical industry due to the prevalence of the morpholine motif in a wide array of biologically active molecules. The morpholine ring is often employed to improve the pharmacokinetic properties of drug candidates, such as aqueous solubility and metabolic stability. The defined stereochemistry at the C-2 position is crucial, as biological systems are inherently chiral, and the specific spatial arrangement of the carboxylic acid group can dictate the binding affinity and efficacy of a drug molecule at its target.
This guide will delve into the expected spectroscopic characteristics of this compound, providing a detailed interpretation of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. While experimental spectra for this specific compound are not widely available in the public domain, this guide will provide a robust theoretical framework based on the well-established spectroscopic principles of its constituent functional groups: the morpholine ring, the carboxylic acid, and its hydrochloride salt form.
Molecular Structure and Key Spectroscopic Features
The structure of this compound presents several key features that will be reflected in its spectroscopic data. The morpholine ring is a six-membered heterocycle containing both an amine and an ether functionality. In the hydrochloride salt, the nitrogen atom is protonated, forming a morpholinium ion. The carboxylic acid group at the chiral center introduces characteristic spectroscopic signatures.
Figure 1. Chemical structure of this compound with atom numbering.
¹H NMR Spectroscopy: A Proton's Perspective
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. For this compound, the ¹H NMR spectrum is expected to show distinct signals for the protons on the morpholine ring and the carboxylic acid.
Expected Chemical Shifts and Coupling Patterns:
The protons on the morpholine ring will exhibit complex splitting patterns due to diastereotopicity and coupling to each other. The proton at the chiral center (C4-H) is expected to be a multiplet due to coupling with the adjacent protons on C3 and the NH₂⁺ group. The protons on the nitrogen and oxygen will be exchangeable with deuterium, a characteristic that can be confirmed by a D₂O exchange experiment.
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constants (J, Hz) |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | Broad Singlet | - |
| Morpholinium (N⁺H₂) | 8.0 - 9.5 | Broad Singlet | - |
| C4-H | 4.0 - 4.5 | Multiplet | 3-10 |
| C3-H₂, C1-H₂ | 3.0 - 4.0 | Multiplets | 10-15 (geminal), 3-8 (vicinal) |
| C2-H₂ | 2.8 - 3.5 | Multiplets | 10-15 (geminal), 3-8 (vicinal) |
Table 1. Predicted ¹H NMR data for this compound.
Experimental Protocol for ¹H NMR Spectroscopy:
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Instrumentation: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Record a standard one-dimensional ¹H NMR spectrum.
-
D₂O Exchange: To confirm the assignment of exchangeable protons (COOH and N⁺H₂), add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The signals corresponding to these protons should disappear or significantly decrease in intensity.
Figure 2. Experimental workflow for ¹H NMR spectroscopy.
¹³C NMR Spectroscopy: The Carbon Backbone
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon framework of a molecule. The spectrum of this compound is expected to show five distinct signals corresponding to the five carbon atoms in the molecule.
Expected Chemical Shifts:
The chemical shift of each carbon is influenced by its hybridization and the electronegativity of the atoms it is bonded to. The carbonyl carbon of the carboxylic acid will be the most downfield signal. The carbons adjacent to the oxygen and nitrogen atoms in the morpholine ring will also have characteristic chemical shifts.
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Carboxylic Acid (C=O) | 170 - 180 |
| C4 | 55 - 65 |
| C3 | 65 - 75 |
| C2 | 40 - 50 |
| C1 | 40 - 50 |
Table 2. Predicted ¹³C NMR data for this compound.
Experimental Protocol for ¹³C NMR Spectroscopy:
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of a deuterated solvent.
-
Instrumentation: Use a high-field NMR spectrometer equipped with a broadband probe.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each carbon. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be performed to differentiate between CH, CH₂, and CH₃ groups.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. The IR spectrum of this compound will display characteristic absorption bands for the carboxylic acid, the morpholinium ion, and the C-O ether linkage.
Expected Characteristic Absorption Bands:
The most prominent features will be the broad O-H stretch of the carboxylic acid and the strong C=O stretch. The N⁺-H stretches of the morpholinium ion will also be visible, as will the C-O stretching of the ether.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Carboxylic Acid | O-H stretch | 2500 - 3300 | Broad, Strong |
| Carboxylic Acid | C=O stretch | 1700 - 1730 | Strong |
| Morpholinium | N⁺-H stretch | 2400 - 2800 | Medium, Broad |
| Ether | C-O stretch | 1050 - 1150 | Strong |
| Alkane | C-H stretch | 2850 - 3000 | Medium |
Table 3. Predicted IR absorption bands for this compound.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: For solid samples, the most common methods are preparing a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory.
-
KBr Pellet: Grind a small amount of the sample with dry KBr powder and press it into a transparent disk.
-
ATR: Place a small amount of the solid sample directly on the ATR crystal.
-
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry: Molecular Weight and Fragmentation
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. For this compound, MS can be used to determine the molecular weight and to gain structural information from its fragmentation pattern.
Expected Molecular Ion and Fragmentation:
In a typical electrospray ionization (ESI) mass spectrum, the compound is expected to be observed as the protonated molecule [M+H]⁺, where M is the free base, (S)-Morpholine-2-carboxylic acid. The molecular weight of the free base is 131.13 g/mol , so the [M+H]⁺ ion would have a mass-to-charge ratio (m/z) of approximately 132.14.
Common fragmentation pathways would involve the loss of small molecules such as H₂O, CO, and CO₂ from the carboxylic acid group, as well as cleavage of the morpholine ring.
Experimental Protocol for Mass Spectrometry:
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 mg/mL).
-
Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source, such as ESI.
-
Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the spectrum in positive ion mode.
Figure 3. General workflow for Mass Spectrometry analysis.
Conclusion: A Foundation for Further Investigation
This technical guide has provided a comprehensive overview of the expected spectroscopic data for this compound. While based on established principles and data from related structures, this theoretical framework serves as a valuable resource for researchers working with this important chiral building block. It is imperative to underscore that for definitive structural confirmation and purity assessment, the acquisition of experimental spectroscopic data for each new batch of this compound is a critical step in any research and development workflow. The protocols and interpretive guidance provided herein are intended to facilitate this essential analytical work.
References
-
Human Metabolome Database. ¹H NMR Spectrum (1D, 700 MHz, D₂O, predicted) for Morpholine. [Link][3]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link][6]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds. Springer-Verlag Berlin Heidelberg.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
- 1. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Morpholine-2-carboxylic acid | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. hmdb.ca [hmdb.ca]
- 4. Morpholine hydrochloride [webbook.nist.gov]
- 5. spectrabase.com [spectrabase.com]
- 6. acdlabs.com [acdlabs.com]
An In-Depth Technical Guide to the Solubility and Stability of (S)-Morpholine-2-carboxylic acid hydrochloride
Abstract
(S)-Morpholine-2-carboxylic acid hydrochloride is a chiral building block of significant interest in pharmaceutical development, particularly in the synthesis of bioactive molecules where stereochemistry is critical.[1] Its utility in drug discovery, from antiviral to anticancer agents, hinges on a thorough understanding of its physicochemical properties. This guide provides a comprehensive technical overview of the methodologies required to characterize the solubility and stability of this compound. Rather than a simple data sheet, this document serves as a practical manual for researchers, scientists, and drug development professionals, detailing the experimental protocols and scientific rationale necessary to generate reliable and reproducible data. We will explore the causality behind experimental design for solubility assessment and forced degradation studies, and provide detailed, self-validating workflows for immediate application in a laboratory setting.
Introduction: The Significance of this compound
This compound is a heterocyclic compound incorporating a morpholine ring, a carboxylic acid functional group, and a defined stereocenter. The morpholine moiety is a privileged scaffold in medicinal chemistry, often introduced to modulate pharmacokinetic properties such as solubility, metabolic stability, and bioavailability.[2] The presence of both a secondary amine (as a hydrochloride salt) and a carboxylic acid makes the molecule's behavior highly dependent on pH. As a hydrochloride salt, the compound is generally expected to exhibit good aqueous solubility.[3][4]
A comprehensive understanding of its solubility and stability is a non-negotiable prerequisite for its successful application in drug development. These parameters dictate formulation strategies, storage conditions, and predict the compound's behavior under physiological conditions. This guide provides the foundational methodologies to establish a robust physicochemical profile for this critical chiral building block.
Aqueous and Organic Solvent Solubility Assessment
The solubility of an active pharmaceutical ingredient (API) or intermediate is a critical parameter that influences its absorption, distribution, and the feasibility of formulation development. For this compound, its polar nature, due to the carboxylic acid and the protonated amine, suggests good solubility in polar protic solvents.[5] However, this must be quantified experimentally.
Scientific Rationale for Method Selection
The "gold standard" for determining equilibrium solubility is the shake-flask method .[6] This method is favored for its reliability and direct measurement of thermodynamic solubility, which represents the true saturation point of a compound in a given solvent at a specific temperature.[7] The core principle is to create a saturated solution in equilibrium with an excess of the solid compound, ensuring that the dissolution process has reached its endpoint.
Experimental Protocol: Equilibrium Solubility Determination via Shake-Flask Method
This protocol outlines the steps to determine the solubility of this compound in various solvents.
Materials:
-
This compound (solid)
-
Selection of solvents (e.g., deionized water, phosphate-buffered saline (PBS) at various pH values, ethanol, methanol, isopropanol, acetonitrile, dimethyl sulfoxide (DMSO))
-
Temperature-controlled shaker/incubator
-
Calibrated analytical balance
-
Glass vials with screw caps
-
Syringe filters (e.g., 0.22 µm PVDF or PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Step-by-Step Methodology:
-
Preparation: Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid is crucial to ensure saturation.
-
Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a predetermined period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least one hour to allow the excess solid to settle.
-
Sample Collection: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial to remove any undissolved solid particles.
-
Dilution and Analysis: Accurately dilute the filtered solution with a suitable mobile phase to a concentration within the calibrated range of the analytical method.
-
Quantification: Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 4 for method development) to determine the concentration of the dissolved compound.
-
Calculation: The solubility is calculated from the measured concentration and the dilution factor, and is typically expressed in mg/mL or µg/mL.
Data Presentation
Quantitative solubility data should be summarized in a clear and concise table.
| Solvent | Temperature (°C) | Solubility (mg/mL) |
| Deionized Water | 25 | Experimental Data |
| PBS (pH 5.0) | 37 | Experimental Data |
| PBS (pH 7.4) | 37 | Experimental Data |
| Ethanol | 25 | Experimental Data |
| Methanol | 25 | Experimental Data |
| DMSO | 25 | Experimental Data |
Logical Workflow for Solubility Determination
Caption: Workflow for Shake-Flask Solubility Measurement.
Chemical Stability Profiling
Assessing the chemical stability of this compound is paramount for determining its shelf-life, appropriate storage conditions, and identifying potential degradation products that could impact safety and efficacy. Forced degradation (stress testing) studies are employed to accelerate the degradation process and predict the compound's stability over time.
Scientific Rationale for Forced Degradation Studies
Forced degradation studies involve exposing the compound to conditions more severe than accelerated stability testing.[8] These studies are essential for:
-
Identifying likely degradation products: This helps in developing stability-indicating analytical methods.
-
Elucidating degradation pathways: Understanding how the molecule degrades is crucial for improving its stability.
-
Demonstrating the specificity of the analytical method: The method must be able to separate the intact compound from all potential degradation products.
The conditions for forced degradation typically include acid and base hydrolysis, oxidation, and exposure to heat and light.[9]
Potential Degradation Pathways
Based on the structure of this compound, several degradation pathways can be hypothesized:
-
Hydrolysis: The carboxylic acid can potentially undergo esterification if in the presence of an alcohol under acidic conditions. However, the morpholine ring itself is generally stable to hydrolysis.
-
Oxidation: The nitrogen atom in the morpholine ring is susceptible to oxidation, potentially forming an N-oxide.[10]
-
Thermal Degradation: As an amino acid derivative, thermal stress may lead to decarboxylation (loss of CO2) or deamination (loss of the amino group).[11][12][13][14][15]
-
Ring Opening: Under harsh conditions, cleavage of the C-N bond in the morpholine ring can occur, leading to open-chain derivatives.[16]
Caption: Hypothesized Degradation Pathways.
Experimental Protocol: Forced Degradation Studies
This protocol provides a framework for conducting forced degradation studies.
Materials:
-
This compound
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)
-
Temperature-controlled oven
-
Photostability chamber with controlled light/UV exposure
-
pH meter
-
Validated stability-indicating HPLC method
Step-by-Step Methodology:
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent system (e.g., water/acetonitrile).
-
Acid Hydrolysis: Add HCl to the sample solution to achieve a final concentration of 0.1 N to 1 N HCl. Heat the solution (e.g., at 60-80°C) for a defined period (e.g., 2, 8, 24 hours). Neutralize the sample before analysis.
-
Base Hydrolysis: Add NaOH to the sample solution to achieve a final concentration of 0.1 N to 1 N NaOH. Heat the solution under similar conditions as acid hydrolysis. Neutralize the sample before analysis.
-
Oxidative Degradation: Add H₂O₂ to the sample solution (e.g., 3-30%). Store at room temperature or slightly elevated temperature for a defined period.
-
Thermal Degradation: Expose the solid compound and a solution of the compound to elevated temperatures (e.g., 60-80°C) in a temperature-controlled oven.
-
Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[17][18] A control sample should be protected from light.
-
Analysis: At each time point, analyze the stressed samples, along with a control sample, using the validated stability-indicating HPLC method.
Data Presentation
Results should be tabulated to show the percentage of degradation and the formation of any degradation products.
| Stress Condition | Duration (hours) | Temperature (°C) | % Assay of Parent | % Area of Major Degradant 1 | % Area of Major Degradant 2 |
| 0.1 N HCl | 24 | 80 | Experimental Data | Experimental Data | Experimental Data |
| 0.1 N NaOH | 24 | 80 | Experimental Data | Experimental Data | Experimental Data |
| 3% H₂O₂ | 24 | 25 | Experimental Data | Experimental Data | Experimental Data |
| Solid Heat | 48 | 80 | Experimental Data | Experimental Data | Experimental Data |
| Photostability | ICH Q1B | 25 | Experimental Data | Experimental Data | Experimental Data |
Development of a Stability-Indicating Analytical Method
A robust, stability-indicating analytical method is the cornerstone of any solubility or stability study. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.[19] The method must be able to separate the parent compound from its impurities and any degradation products.
Method Development Strategy
A systematic approach to HPLC method development is recommended.
Caption: HPLC Method Development Workflow.
Key Considerations:
-
Column Chemistry: A C18 stationary phase is a versatile starting point for separating moderately polar compounds.
-
Mobile Phase: A mixture of acetonitrile or methanol and an aqueous buffer (e.g., phosphate or acetate) is typically used. The pH of the buffer can be adjusted to optimize the retention and peak shape of the acidic analyte.
-
Detection: The UV wavelength should be selected at the absorbance maximum of this compound to ensure maximum sensitivity.
-
Method Validation: The final method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
Conclusion and Recommendations
This guide provides a comprehensive framework for the systematic evaluation of the solubility and stability of this compound. While specific experimental data for this compound is not widely available in the public domain, the protocols and scientific rationale presented here equip researchers with the necessary tools to generate this critical information. Adherence to these methodologies will ensure the development of a robust data package, facilitating informed decisions in the drug development process, from formulation to final product manufacturing. It is recommended that all experiments are meticulously documented and that a validated, stability-indicating HPLC method is employed for all quantitative analyses to ensure data integrity.
References
-
World Health Organization. (2009). Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO Technical Report Series, No. 953, Annex 2. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56845341, this compound. Retrieved from [Link]
-
ResearchGate. (2025). Photostability testing of pharmaceutical products. [Link]
-
MDPI. (2022). Stability-Indicating Assay of Novel 5-(Hydroxamic acid)methyl Oxazolidinones with 5-Lipooxygenase Inhibitory Activity. [Link]
-
Wikipedia. (2023). Morpholine. [Link]
-
Lund University Publications. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. [Link]
-
SpringerLink. (2022). Degradation pathways of amino acids during thermal utilization of biomass: a review. [Link]
-
International Journal of Pharmaceutical Sciences and Drug Research. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. [Link]
-
National Center for Biotechnology Information. (2020). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
National Center for Biotechnology Information. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. [Link]
-
Coriolis Pharma. (n.d.). Forced Degradation Studies. Retrieved from [Link]
-
ResearchGate. (2000). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]
-
ResearchGate. (2014). Growth, final pH, % of morpholine degradation and the quantities of ammonia released by Mycobacterium sp.. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 56845341, this compound. Retrieved from [Link]
-
ScienceMadness Wiki. (2022). Morpholine. [Link]
-
International Council for Harmonisation. (1996). ICH Q1B: Photostability Testing of New Drug Substances and Products. [Link]
-
LCGC International. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
-
Journal of the American Chemical Society. (2023). Fast, Bright, and Reversible Fluorescent Labeling of Rhodamine-Binding Proteins. [Link]
-
European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]
-
bioRxiv. (2017). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. [Link]
-
Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]
-
National Center for Biotechnology Information. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]
-
ResearchGate. (2022). Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine. [Link]
-
ResearchGate. (2021). Thermal degradation of 18 amino acids during pyrolytic processes. [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (1999). Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
Wikipedia. (2023). Amine. [Link]
-
ResearchGate. (2016). Examples of chiral carboxylic acids used in asymmetric catalysis, either as ligands for transition metals, or as chiral organocatalysts. [Link]
-
Master Organic Chemistry. (2023). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]
Sources
- 1. 1439373-55-3|this compound|BLD Pharm [bldpharm.com]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Morpholine - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Morpholine CAS#: 110-91-8 [m.chemicalbook.com]
- 6. Morpholine [drugfuture.com]
- 7. researchgate.net [researchgate.net]
- 8. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 9. Forced Degradation Studies | Coriolis Pharma [coriolis-pharma.com]
- 10. mdpi.com [mdpi.com]
- 11. Hydrothermal Degradation of Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Degradation pathways of amino acids during thermal utilization of biomass: a review [journal.hep.com.cn]
- 13. biorxiv.org [biorxiv.org]
- 14. Thermal degradation of 18 amino acids during pyrolytic processes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. database.ich.org [database.ich.org]
- 18. ema.europa.eu [ema.europa.eu]
- 19. chromatographyonline.com [chromatographyonline.com]
The Genesis and Evolution of Chiral Morpholine Carboxylic Acids: A Technical Guide for Drug Development Professionals
Abstract
The morpholine ring, a privileged scaffold in medicinal chemistry, owes its esteemed status to a unique combination of physicochemical properties that enhance aqueous solubility, metabolic stability, and target binding affinity.[1][2][3][4][5][6] The introduction of a carboxylic acid moiety to this chiral framework further expands its utility, providing a crucial handle for molecular derivatization and a key interaction point with biological targets.[7] This in-depth technical guide traces the discovery and historical development of chiral morpholine carboxylic acids, from their early synthesis using chiral pool starting materials to the advent of modern catalytic asymmetric methodologies. We will delve into the causality behind key experimental choices, present detailed protocols for seminal synthetic transformations, and explore the pivotal role of these chiral building blocks in the landscape of drug discovery and development.
The Dawn of an Important Scaffold: Early Syntheses from the Chiral Pool
The journey into the asymmetric world of morpholine carboxylic acids began with the strategic utilization of readily available, enantiopure starting materials. The "chiral pool," comprised of natural products like amino acids and sugars, offered a direct and reliable route to establishing the desired stereochemistry in the morpholine ring.
A landmark contribution in this area was the 1985 publication by Brown, Foubister, and Wright, which detailed the synthesis of 3-substituted morpholines, including 3-carboxy-morpholines, from serine enantiomers. This work laid a foundational stone, demonstrating the feasibility of constructing the chiral morpholine framework from a simple and inexpensive amino acid. The key to their approach was the chemoselective and total reductions of 5-oxomorpholine-3-carboxylates, which were derived from serine.[8]
Causality in Experimental Design: The Serine-to-Morpholine Conversion
The choice of serine as a starting material was a deliberate and insightful one. Its inherent chirality at the alpha-carbon directly translates to the C3 position of the morpholine ring, obviating the need for a separate and often challenging asymmetric induction step. Furthermore, the hydroxyl and amino groups of serine provide the necessary functionalities for the two key bond-forming reactions required for ring closure.
The synthesis of (S)-3-morpholinyl carboxylic acid from L-serine, as detailed in subsequent patents, follows a logical and efficient pathway that has become a cornerstone of chiral morpholine carboxylic acid synthesis.[9][10] The process involves the protection of the carboxylic acid, acylation of the amino group with a two-carbon electrophile, and subsequent intramolecular cyclization.
Experimental Protocol: Synthesis of (S)-3-Morpholinyl Carboxylic Acid from L-Serine
This protocol is a representative example of a chiral pool synthesis of a morpholine carboxylic acid, adapted from methodologies described in the patent literature.[9][10]
Step 1: Protection of L-Serine as its tert-Butyl Ester
-
Reaction: L-Serine is reacted with tert-butyl acetate in the presence of a catalytic amount of perchloric acid.
-
Rationale: The tert-butyl ester protects the carboxylic acid from participating in subsequent reactions and can be readily removed under acidic conditions at the final step. Perchloric acid serves as an effective catalyst for the esterification.
-
Procedure:
-
Dissolve L-Serine in tert-butyl acetate.
-
At 0-10 °C, slowly add a catalytic amount of perchloric acid.
-
Allow the reaction to warm to room temperature and stir until completion (monitoring by TLC).
-
Work-up involves neutralization, extraction with an organic solvent, and drying to yield L-serine tert-butyl ester.
-
Step 2: N-Acylation with Chloroacetyl Chloride
-
Reaction: The L-serine tert-butyl ester is acylated with chloroacetyl chloride in a suitable solvent like dichloromethane.
-
Rationale: Chloroacetyl chloride provides the necessary two-carbon unit and a reactive chloride leaving group for the subsequent cyclization step.
-
Procedure:
-
Dissolve L-serine tert-butyl ester in dichloromethane.
-
Cool the solution to 0-10 °C and add a dichloromethane solution of chloroacetyl chloride dropwise.
-
Stir the reaction at room temperature until completion.
-
Wash the reaction mixture to remove excess reagents and dry the organic layer to obtain N-chloroacetyl-L-serine tert-butyl ester.
-
Step 3: Intramolecular Cyclization to form the Morpholinone Ring
-
Reaction: The N-chloroacetyl-L-serine tert-butyl ester is treated with a base, such as sodium ethoxide, in a solvent like toluene to effect intramolecular Williamson ether synthesis.
-
Rationale: The base deprotonates the hydroxyl group of the serine moiety, creating an alkoxide that displaces the chloride on the N-acetyl group to form the morpholinone ring.
-
Procedure:
-
Dissolve the N-chloroacetyl-L-serine tert-butyl ester in toluene.
-
Add a toluene solution of sodium ethoxide dropwise at room temperature.
-
Heat the reaction mixture to drive the cyclization to completion.
-
After cooling, quench the reaction and perform an extractive work-up to isolate (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester.
-
Step 4: Reduction of the Morpholinone
-
Reaction: The lactam (morpholinone) is reduced to the corresponding morpholine using a reducing agent like sodium borohydride in the presence of a Lewis acid such as aluminum trichloride.
-
Rationale: The combination of a Lewis acid to activate the carbonyl group and a hydride source allows for the efficient reduction of the amide to the amine.
-
Procedure:
-
Dissolve the (S)-5-oxo-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
Successively add aluminum trichloride and sodium borohydride at a controlled temperature.
-
Stir until the reduction is complete.
-
Work-up the reaction to obtain (S)-3-morpholinyl carboxylic acid tert-butyl ester.
-
Step 5: Deprotection of the Carboxylic Acid
-
Reaction: The tert-butyl ester is cleaved using a strong acid, such as hydrogen chloride in methanol.
-
Rationale: The tert-butyl group is readily removed under acidic conditions, yielding the final carboxylic acid.
-
Procedure:
-
Dissolve the (S)-3-morpholinyl carboxylic acid tert-butyl ester in methanol.
-
Add a methanolic solution of hydrogen chloride.
-
Stir until deprotection is complete.
-
Evaporate the solvent to yield (S)-3-morpholinyl carboxylic acid.
-
The Evolution of Asymmetric Synthesis: Beyond the Chiral Pool
While chiral pool synthesis provides a robust and reliable method, the desire for greater flexibility and efficiency has driven the development of alternative asymmetric strategies. These methods can be broadly categorized into enzymatic resolution and catalytic asymmetric synthesis.
Enzymatic Resolution: Harnessing Nature's Catalysts
Enzymatic resolution has emerged as a powerful tool for the preparation of enantiomerically pure compounds.[11] This technique leverages the high stereoselectivity of enzymes, typically lipases, to differentiate between the two enantiomers of a racemic mixture.
A notable application of this strategy is the synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids. The process involves the kinetic resolution of a racemic n-butyl 4-benzylmorpholine-2-carboxylate using a lipase, such as one from Candida rugosa. The enzyme selectively hydrolyzes one enantiomer of the ester to the corresponding carboxylic acid, leaving the other enantiomer of the ester unreacted. This allows for the separation of the two enantiomers in high enantiomeric excess.
This protocol is based on the methodology described for the synthesis of precursors to reboxetine analogs.
-
Reaction: Racemic n-butyl 4-benzylmorpholine-2-carboxylate is subjected to hydrolysis in the presence of a lipase.
-
Rationale: The lipase enzyme exhibits enantioselectivity, catalyzing the hydrolysis of one enantiomer at a much faster rate than the other. This difference in reaction rates allows for the separation of the enantiomers.
-
Procedure:
-
Prepare a biphasic mixture of a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate in an organic solvent (e.g., tert-butyl methyl ether) and an aqueous solution containing the lipase (e.g., Candida rugosa lipase).
-
Stir the mixture vigorously at room temperature to ensure efficient interfacial catalysis.
-
Monitor the reaction progress by HPLC to determine the optimal time to stop the reaction (typically around 50% conversion).
-
Separate the aqueous and organic layers.
-
From the organic layer, isolate the unreacted ester enantiomer.
-
Acidify the aqueous layer and extract the carboxylic acid enantiomer.
-
Both products can be obtained with high enantiomeric purity.
-
Catalytic Asymmetric Synthesis: The Modern Frontier
The pinnacle of enantioselective synthesis lies in the use of small-molecule chiral catalysts to generate a chiral product from an achiral starting material. This approach is highly atom-economical and allows for the amplification of chirality. In the context of chiral morpholine synthesis, several catalytic asymmetric methods have been developed, including asymmetric hydrogenation and organocatalytic cyclizations.
While the direct catalytic asymmetric synthesis of chiral morpholine carboxylic acids is still an emerging area, the synthesis of other chiral morpholine derivatives provides a strong foundation and indicates future directions. For instance, the asymmetric hydrogenation of unsaturated morpholines using rhodium catalysts with chiral bisphosphine ligands has been shown to produce 2-substituted chiral morpholines with excellent enantioselectivities.[12]
Organocatalysis has also been successfully applied to the enantioselective synthesis of morpholines. For example, cinchona alkaloid-derived catalysts have been used to effect asymmetric halocyclization reactions to furnish morpholines with quaternary stereocenters.[13] More recently, chiral phosphoric acids have been employed to catalyze the enantioselective synthesis of C3-substituted morpholinones from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[14] These methods showcase the potential for developing direct catalytic asymmetric routes to chiral morpholine carboxylic acids.
The Role of Chiral Morpholine Carboxylic Acids in Drug Discovery
The incorporation of a chiral morpholine carboxylic acid moiety into a drug molecule can have a profound impact on its pharmacological profile. The carboxylic acid group can act as a key hydrogen bond donor and acceptor, or as a charged species that interacts with positively charged residues in a biological target.[7] The stereochemistry of the morpholine ring dictates the precise spatial orientation of the carboxylic acid and other substituents, which is often critical for optimal binding to a chiral receptor or enzyme active site.
While specific blockbuster drugs featuring a chiral morpholine carboxylic acid as a central scaffold are not as prevalent as those with simpler chiral morpholine moieties, these building blocks are of significant interest in the development of new chemical entities. For instance, derivatives of morpholine-4-carboxylic acid have been identified as potent inhibitors of Cathepsin S, a protease involved in the immune response.[7] In these inhibitors, the carboxylic acid group is essential for interacting with the target enzyme.
The true value of chiral morpholine carboxylic acids in drug discovery often lies in their use as versatile intermediates. The carboxylic acid functionality provides a convenient point for chemical modification, allowing for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies.
Future Perspectives and Conclusion
The journey of chiral morpholine carboxylic acids from their initial synthesis from natural amino acids to their potential creation via sophisticated catalytic asymmetric methods reflects the broader evolution of organic synthesis. The foundational work in chiral pool synthesis provided a robust and reliable entry point to these valuable building blocks, enabling their early exploration in medicinal chemistry. The subsequent development of enzymatic and catalytic approaches has opened new avenues for their efficient and versatile production.
As our understanding of disease biology deepens and the demand for highly specific and potent therapeutics grows, the importance of chiral building blocks like morpholine carboxylic acids will only increase. Future research in this area will likely focus on the development of novel catalytic asymmetric methods for their direct and highly enantioselective synthesis. Furthermore, the continued exploration of their role as pharmacophores and key structural motifs in drug design will undoubtedly lead to the discovery of new and innovative medicines. This guide serves as a testament to the enduring value of this unique chemical scaffold and as a resource for scientists and researchers dedicated to advancing the frontiers of drug discovery.
Diagrams
Synthetic Pathway from L-Serine
Caption: Chiral pool synthesis of (S)-Morpholine-3-carboxylic Acid.
Evolution of Synthetic Strategies
Caption: Evolution of synthetic strategies for chiral morpholine carboxylic acids.
References
-
Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577-2580. [Link]
-
He, Y. P., Wu, H., Wang, Q., & Zhu, J. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(19), 7285–7290. [Link]
-
Jain, A., & Sahu, S. K. (2022). A review on pharmacological profile of Morpholine derivatives. ResearchGate. [Link]
-
Henegar, K. E., et al. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron Letters, 49(49), 6936-6938. [Link]
-
Wang, Y., et al. (2020). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 7(15), 2051-2056. [Link]
- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2012). CN102617503A.
- Novel synthetic method of (S)-3-morpholinyl carboxylic acid. (2014). CN102617503B.
-
Montalbetti, C. A. G. N., & Falque, V. (2019). A Conformational Restriction Strategy for the Identification of a Highly Selective Pyrimido-pyrrolo-oxazine mTOR Inhibitor. Journal of Medicinal Chemistry, 62(18), 8436–8452. [Link]
-
Alan J. Foubister's research while affiliated with The University of Sheffield and other places. (n.d.). ResearchGate. Retrieved from [Link]
-
Pellegrino, S., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins. Frontiers in Chemistry, 11, 1243452. [Link]
-
Lau, Y. Y., et al. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Brown, G. R., Foubister, A. J., & Wright, B. (1985). Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, 2577. [Link]
-
Gotor-Fernández, V., et al. (2006). Lipases: Useful biocatalysts for the preparation of pharmaceuticals. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]
-
Singh, R. K., et al. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic Chemistry, 96, 103578. [Link]
-
Kourounakis, A. P., et al. (2020). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal Research Reviews, 40(2), 709-752. [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ChemMedChem, 15(5), 392-403. [Link]
-
Ciotta, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1649-1669. [Link]
-
Ciotta, C., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(10), 1649-1669. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Tzara, A., et al. (2020). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. ResearchGate. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(44), 15061-15066. [Link]
-
Kagan, H. B. (2012). Early history of asymmetric synthesis: who are the scientists who set up the basic principles and the first experiments? New Journal of Chemistry, 36(2), 229-237. [Link]
-
Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. Bioorganic & Medicinal Chemistry Letters, 26(10), 2530-2533. [Link]
-
Liu, H., et al. (2000). Lipase-catalyzed ring-opening polymerization of morpholine-2,5-dione derivatives: A novel route to the synthesis of poly(ester amide)s. Macromolecular Chemistry and Physics, 201(18), 2670-2675. [Link]
-
Forró, E., & Fülöp, F. (2006). Lipase-catalyzed kinetic resolution of 1,2,3,4-tetrahydroisoquinoline-1-acetic acid esters. Tetrahedron: Asymmetry, 17(15), 2293-2297. [Link]
-
Nagori, B. P., et al. (2011). Chiral Drug Analysis and Their Application. International Journal of Pharmaceutical Sciences Review and Research, 6(2), 106-116. [Link]
-
Nguyen, L. A., et al. (2006). Chiral Drugs: An Overview. International Journal of Pharmaceutical Sciences and Research, 1(1), 1-14. [Link]
-
de Miranda, A. S., et al. (2021). Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. Molecules, 26(16), 4945. [Link]
-
Gotor-Fernández, V., et al. (2006). Lipase-catalyzed preparation of the enantiopure (−)-Paroxetine precursor. Journal of Molecular Catalysis B: Enzymatic, 40(3-4), 111-120. [Link]
-
Kumar, A., et al. (2022). Lipase enzymes for sustainable synthesis of chiral active pharmaceutical ingredients (API) and key starting materials. ChemRxiv. [Link]
-
USmile Ï Ṩṃïlệ. (2015). Chiral drugs. [Link]
-
Phase Composition Evolution of Iron Silicide Nanocrystallites in the Course of Embedding into Silicon. (2016). ResearchGate. [Link]
Sources
- 1. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) [pubmed.ncbi.nlm.nih.gov]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Morpholine-4-carboxylic Acid|Research Chemical [benchchem.com]
- 8. Chiral synthesis of 3-substituted morpholines via serine enantiomers and reductions of 5-oxomorpholine-3-carboxylates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 10. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]
- 11. e3s-conferences.org [e3s-conferences.org]
- 12. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
Biological significance of the morpholine ring in drug discovery
An In-depth Technical Guide for Drug Development Professionals
The Morpholine Ring: A Cornerstone of Modern Drug Discovery
Introduction: In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear in successful therapeutic agents, earning them the designation of "privileged scaffolds."[1][2] Among these, the morpholine ring—a six-membered saturated heterocycle containing both an amine and an ether functional group—stands out for its remarkable versatility and profound impact on drug design.[3][4] Its frequent incorporation into approved and experimental drugs is not coincidental but a deliberate strategy rooted in its unique ability to confer advantageous physicochemical, pharmacokinetic, and pharmacodynamic properties.[5][6] This guide provides a detailed exploration of the biological significance of the morpholine ring, offering insights into its role as a key building block that enhances drug efficacy, safety, and developability.
Part 1: The Physicochemical & Pharmacokinetic Advantages of the Morpholine Scaffold
The utility of the morpholine ring in drug design stems from the synergistic interplay of its ether oxygen and secondary amine nitrogen. This unique arrangement within a stable, chair-like conformation provides a powerful tool for medicinal chemists to fine-tune the properties of a lead compound.[7][8]
Optimizing Solubility and Permeability
A critical challenge in drug development is achieving a delicate balance between aqueous solubility (for dissolution and distribution in bodily fluids) and lipid permeability (for crossing biological membranes). The morpholine ring is exceptionally adept at modulating this balance.[9]
-
Aqueous Solubility: The polar ether oxygen and the nitrogen atom can act as hydrogen bond acceptors, enhancing interactions with water and thereby improving the aqueous solubility of the parent molecule.[10]
-
Lipophilic-Hydrophilic Balance: The morpholine scaffold provides a well-balanced lipophilic-hydrophilic profile.[4][7] This is particularly crucial for drugs targeting the central nervous system (CNS), where the ability to penetrate the blood-brain barrier (BBB) is paramount. The ring's properties can improve brain permeability without introducing excessive lipophilicity that could lead to off-target effects or poor metabolic profiles.[8][11][12]
Enhancing Metabolic Stability
Metabolic stability is a key determinant of a drug's half-life and oral bioavailability. The morpholine ring is often introduced as a bioisosteric replacement for more metabolically labile moieties like piperazine or piperidine.[9]
The presence of the electron-withdrawing oxygen atom reduces the basicity of the adjacent nitrogen compared to piperidine, making it less susceptible to certain metabolic pathways.[13] While the ring can be oxidized, often by cytochrome P450 enzymes like CYP3A4, it frequently leads to predictable and often inactive metabolites, contributing to a more favorable and manageable pharmacokinetic profile.[9][11][14]
Modulating Basicity for Optimal Performance
The basicity of a molecule, quantified by its pKa, is crucial for its absorption, distribution, and target engagement. The morpholine nitrogen typically has a pKa of approximately 8.7.[9] This value is physiologically significant, as it allows a substantial fraction of the molecules to exist in a neutral, uncharged state at physiological pH (~7.4). This uncharged form is better able to permeate lipidic cell membranes. Concurrently, a portion remains in the protonated, charged form, which is often essential for binding to the target protein and maintaining aqueous solubility. This equilibrium is a key advantage conferred by the morpholine scaffold.[7]
Summary of Physicochemical Properties
| Property | Contribution of the Morpholine Ring | Significance in Drug Discovery |
| Solubility | The oxygen and nitrogen atoms act as hydrogen bond acceptors. | Enhances aqueous solubility, aiding in formulation and bioavailability.[9][10] |
| Permeability | Provides a balanced lipophilic-hydrophilic profile. | Facilitates crossing of biological membranes, including the blood-brain barrier.[7][11] |
| Metabolic Stability | Less basic than piperidine, leading to altered metabolic pathways. | Can improve drug half-life and reduce the formation of reactive metabolites.[3][9] |
| Basicity (pKa ≈ 8.7) | Close to physiological pH, allowing for an equilibrium of charged and uncharged species. | Optimizes the balance between membrane permeability (neutral form) and target binding/solubility (charged form).[7][9] |
Part 2: The Morpholine Ring as a Pharmacophore and Privileged Scaffold
Beyond its role in optimizing pharmacokinetics, the morpholine ring is a valuable pharmacophore—a molecular feature or pattern necessary for a drug's biological activity. Its rigid, yet conformationally flexible, structure serves as an excellent scaffold to orient other functional groups in the precise three-dimensional arrangement required for optimal target binding.[3][15]
The ring's oxygen can form critical hydrogen bonds with amino acid residues in a protein's active site, while the nitrogen provides a convenient attachment point for various side chains that can explore different regions of the binding pocket.[16] This versatility allows the morpholine scaffold to be adapted for a wide range of biological targets, justifying its status as a privileged structure in medicinal chemistry.[1][4]
Caption: Key features of the morpholine ring in drug design.
Part 3: Case Studies of Morpholine-Containing Drugs
The true significance of the morpholine ring is best illustrated by its presence in numerous marketed drugs across diverse therapeutic areas.
Linezolid: A Novel Class of Antibiotic
Linezolid (Zyvox) is the first clinically approved antibiotic of the oxazolidinone class, used to treat serious infections caused by Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[14][17]
-
Mechanism of Action: Linezolid has a unique mechanism; it inhibits the initiation of bacterial protein synthesis by binding to the 23S ribosomal RNA of the 50S subunit.[14][18] This prevents the formation of the functional 70S initiation complex, a step that precedes the action of most other protein synthesis inhibitors.[17][19] This distinct mechanism means that cross-resistance with other antibiotic classes is uncommon.[18]
-
Role of the Morpholine Ring: The morpholine ring is a critical part of the Linezolid structure. Metabolically, it undergoes oxidation to form two inactive carboxylic acid metabolites, which is a primary route of its clearance.[14]
Caption: Linezolid's mechanism of inhibiting protein synthesis.
Gefitinib: Targeted Cancer Therapy
Gefitinib (Iressa) is a tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC) in patients with specific mutations in the epidermal growth factor receptor (EGFR).[20][21]
-
Mechanism of Action: Gefitinib competitively and reversibly inhibits the ATP-binding site within the intracellular domain of EGFR.[20][22] This blocks the autophosphorylation of the receptor, thereby interrupting downstream signaling pathways (like the Ras/MAPK and PI3K/Akt pathways) that promote cell proliferation and survival.[23][24]
-
Role of the Morpholine Ring: The morpholine-containing side chain is a key feature of Gefitinib. It significantly enhances the drug's aqueous solubility and contributes to its favorable pharmacokinetic profile, allowing for effective oral administration.[20]
Caption: Gefitinib's inhibition of the EGFR signaling pathway.
Aprepitant: A Potent Antiemetic
Aprepitant (Emend) is a selective neurokinin-1 (NK1) receptor antagonist used for the prevention of nausea and vomiting associated with chemotherapy (CINV) and postoperative procedures (PONV).[25][26]
-
Mechanism of Action: In the brain's vomiting center, the neurotransmitter Substance P binds to NK1 receptors, triggering the emetic reflex.[27] Aprepitant is a high-affinity antagonist that crosses the blood-brain barrier and blocks Substance P from binding to these receptors, thereby preventing the initiation of nausea and vomiting signals.[25][28]
-
Role of the Morpholine Ring: The morpholine moiety is an integral structural component of Aprepitant, contributing to the overall molecular shape and properties required for high-affinity binding to the NK1 receptor.
Summary of Drug Case Studies
| Drug | Therapeutic Class | Mechanism of Action | Key Role of Morpholine Ring |
| Linezolid | Antibiotic (Oxazolidinone) | Inhibits bacterial protein synthesis at the initiation step.[14][18] | Integral structural component; site of metabolic oxidation.[14] |
| Gefitinib | Anticancer (EGFR Inhibitor) | Competitively inhibits the ATP-binding site of EGFR tyrosine kinase.[20][22] | Enhances solubility and contributes to a favorable oral pharmacokinetic profile.[20] |
| Aprepitant | Antiemetic (NK1 Antagonist) | Blocks Substance P from binding to NK1 receptors in the brain.[25][29] | Contributes to the required conformation and properties for high-affinity receptor binding. |
| Reboxetine | Antidepressant (NRI) | Selectively inhibits the reuptake of norepinephrine.[30][31] | Core structural element; undergoes metabolic oxidation.[32] |
Part 4: Synthetic and Experimental Methodologies
The widespread use of the morpholine ring is also due to its synthetic accessibility.[3] It can be incorporated into molecules through various robust and well-established chemical reactions.
General Synthetic Strategies
Common methods for synthesizing morpholine-containing compounds include:
-
Nucleophilic Substitution: Using morpholine as a nucleophile to displace a leaving group (e.g., a halide) on a target scaffold. This is one of the most direct methods for its incorporation.
-
Reductive Amination: Reacting morpholine with an aldehyde or ketone in the presence of a reducing agent to form a new carbon-nitrogen bond.
-
Ring Synthesis: Constructing the morpholine ring itself, often starting from 1,2-amino alcohols or epoxides, which allows for the synthesis of more complex and substituted morpholine derivatives.[33][34]
Caption: A general workflow for the synthesis of a morpholine derivative.
Representative Experimental Protocol: N-Arylation of Morpholine
This protocol describes a typical Buchwald-Hartwig amination, a common palladium-catalyzed cross-coupling reaction used to form a carbon-nitrogen bond between an aryl halide and morpholine.
Objective: To synthesize N-phenylmorpholine from bromobenzene and morpholine.
Materials:
-
Bromobenzene (1.0 mmol)
-
Morpholine (1.2 mmol)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.02 mmol, 2 mol%)
-
Anhydrous Toluene (5 mL)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a flame-dried Schlenk flask.
-
Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add NaOtBu, Pd₂(dba)₃, and XPhos to the flask.
-
Solvent and Reactants: Evacuate and backfill the flask with the inert gas three times. Add anhydrous toluene, followed by bromobenzene and morpholine via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure N-phenylmorpholine.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Conclusion
The morpholine ring is far more than a simple cyclic amine; it is a privileged scaffold that has proven its value time and again in the quest for safer and more effective medicines. Its ability to impart favorable physicochemical properties, enhance metabolic stability, and serve as a versatile pharmacophoric element makes it an indispensable tool in the medicinal chemist's arsenal. From fighting life-threatening bacterial infections and cancers to managing debilitating neurological conditions, the impact of morpholine-containing drugs is undeniable. As drug discovery continues to evolve, the strategic application of this remarkable heterocycle will undoubtedly continue to play a significant role in the development of the next generation of therapeutics.
References
- Aprepitant: Package Insert / Prescribing Information / MOA - Drugs.com. (n.d.). Drugs.com.
- St. Amant, O., & Amant, O. S. (2024, March 1). Linezolid.
- Ford, C. W., Hamel, J. C., Wilson, D. M., Moerman, J. K., Stapert, D., Yancey, R. J., & Hutchinson, D. K. (2002, February 15). Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections. American Family Physician.
- Tan, C. S., Gilligan, D., & Pacey, S. (2015). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib.
- Aprepitant: Uses and Mechanism of Action - DFW Anesthesia Professionals. (2025, April 28). DFW Anesthesia.
- Gefitinib | Drug Guide - MedSchool. (n.d.). MedSchool.
- Goel, K. K., Singhal, P., Sathish, E., Babu, M. A., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (n.d.). A Minireview on the Morpholine-Ring-Containing U.S.
- Jadhav, S., & Mhaske, P. C. (2020). Morpholine and Thiomorpholine: A Privileged Scaffold Possessing Diverse Bioactivity Profile. Journal of Chemical Reviews.
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2019). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. PubMed.
- Tenney, F., & Tenney, F. (2024, January 11). Aprepitant.
- Gefitinib - Wikipedia. (n.d.). Wikipedia.
- Linezolid - Wikipedia. (n.d.). Wikipedia.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020, February 21). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies.
- What is the mechanism of Aprepitant? - Patsnap Synapse. (2024, July 17).
- Aprepitant - Wikipedia. (n.d.). Wikipedia.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020).
- What is the mechanism of Gefitinib? - Patsnap Synapse. (2024, July 17).
- What is the mechanism of Linezolid? - Patsnap Synapse. (2024, July 17).
- Hashemian, S. M. R., Farhadi, T., & Ganjparvar, M. (2018, June 18). Linezolid: a review of its properties, function, and use in critical care.
- Mechanism of action of gefitinib. EGF = epidermal growth factor; EGFR =... | Download Scientific Diagram. (n.d.).
- What is the mechanism of Reboxetine Mesilate? - Patsnap Synapse. (2024, July 17).
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
- Kourounakis, A., Xanthopoulos, D., & Tzara, A. (2019). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules.
- Selective norepinephrine reuptake inhibitor - Wikipedia. (n.d.). Wikipedia.
- What is Reboxetine Mesilate used for? - Patsnap Synapse. (2024, June 15).
- Szabadi, E., & Bradshaw, C. M. (2025, August 9). Mechanisms of action of reboxetine.
- Reboxetine - Bionity. (n.d.). Bionity.
- Niranjan, K. (n.d.). PHARMACOLOGICAL ACTIVITY OF MORPHOLINE DERIVATIVES AS AN IMPORTANT SCAFFOLD IN MEDICINAL CHEMISTRY: A REVIEW. ijprems.
- 2-(Oxan-2-yl)morpholine: An Experimentally Validated Privileged Scaffold for Modern Drug Discovery. (n.d.). Benchchem.
- Tzara, A., Xanthopoulos, D., & Kourounakis, A. (2020).
- Morandini, E., Pavan, M., & Stilo, R. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
- Morandini, E., Pavan, M., & Stilo, R. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. PMC.
- Jain, A., & Sahu, S. K. (n.d.).
- Morpholine as a Pharmaceutical Intermedi
- Morandini, E., Pavan, M., & Stilo, R. (2021, January 18). Occurrence of Morpholine in Central Nervous System Drug Discovery | ACS Chemical Neuroscience.
- Morpholine - Wikipedia. (n.d.). Wikipedia.
- Biological activities of morpholine derivatives and molecular targets involved. (n.d.).
- Contribution of the morpholine scaffold on the activity of... | Download Scientific Diagram. (n.d.).
- Kumar, D., & Maruthi Kumar, N. (n.d.).
- Mykhailiuk, P., Denisenko, O., Garbuz, P., Datcenko, O., Martirosov, R., Artemenko, A., Tkachuk, G., Parhomenko, O., Radchenko, D., Gorulia, O., Andrushko, O., Kondratov, I., Shcherbatiuk, A., Shyshlyk, O., & Tolmachev, A. (n.d.). Design and synthesis of morpholine analogues.
- (n.d.). Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis.
- Morpholine: Chemical Properties, Reactivity and Uses. (2025, February 14). ChemicalBook.
- Palchykov, V. (2019, June 1). Recent progress in the synthesis of morpholines.
- Morpholine | C4H9NO | CID 8083 - PubChem. (n.d.).
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Semantic Scholar [semanticscholar.org]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. benchchem.com [benchchem.com]
- 11. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. ijprems.com [ijprems.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 18. Linezolid - Wikipedia [en.wikipedia.org]
- 19. dovepress.com [dovepress.com]
- 20. Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medschool.co [medschool.co]
- 22. Gefitinib - Wikipedia [en.wikipedia.org]
- 23. What is the mechanism of Gefitinib? [synapse.patsnap.com]
- 24. researchgate.net [researchgate.net]
- 25. drugs.com [drugs.com]
- 26. Aprepitant - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 27. Aprepitant - Wikipedia [en.wikipedia.org]
- 28. What is the mechanism of Aprepitant? [synapse.patsnap.com]
- 29. anesthesiologydfw.com [anesthesiologydfw.com]
- 30. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 31. What is Reboxetine Mesilate used for? [synapse.patsnap.com]
- 32. Selective norepinephrine reuptake inhibitor - Wikipedia [en.wikipedia.org]
- 33. Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications - ProQuest [proquest.com]
- 34. researchgate.net [researchgate.net]
Enantiomerically Pure Morpholine Derivatives: A Technical Guide to Synthesis and Application
Introduction: The Morpholine Scaffold in Modern Drug Discovery
The morpholine heterocycle is a cornerstone in medicinal chemistry, recognized for its prevalence in a multitude of biologically active compounds and FDA-approved drugs.[1][2] This six-membered ring, containing both a nitrogen and an oxygen atom, imparts favorable physicochemical properties to molecules, such as improved aqueous solubility and metabolic stability, making it a privileged scaffold in drug design.[3] The stereochemistry of substituents on the morpholine ring often plays a critical role in determining biological activity and selectivity. Consequently, the development of robust and efficient methods for the synthesis of enantiomerically pure morpholine derivatives is of paramount importance to the pharmaceutical industry.[4] This in-depth technical guide provides a comprehensive overview of the core strategies for accessing these valuable chiral building blocks, with a focus on the underlying principles and practical applications for researchers, scientists, and drug development professionals.
Part 1: Catalytic Asymmetric Synthesis of Morpholines
The direct construction of chiral morpholine rings through catalytic asymmetric methods represents the most elegant and atom-economical approach. These strategies often involve the formation of the key stereocenter during the cyclization process, offering high levels of enantiocontrol.
Asymmetric Hydrogenation of Dehydromorpholines
Asymmetric hydrogenation is a powerful tool for the synthesis of chiral N-heterocycles.[5] The development of rhodium catalysts bearing bisphosphine ligands with large bite angles has enabled the highly efficient and enantioselective hydrogenation of unsaturated morpholines. This method provides access to a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee).[6]
Key Mechanistic Insights:
The success of this approach hinges on the congested and electron-rich nature of the dehydromorpholine substrates, which traditionally poses a challenge for catalytic hydrogenation.[5] The use of a specific bisphosphine-rhodium catalyst overcomes this hurdle, facilitating the stereoselective addition of hydrogen across the double bond. The hydrogenated products can then be readily transformed into key intermediates for various bioactive compounds.[6]
Experimental Protocol: Asymmetric Hydrogenation of a Dehydromorpholine
Materials:
-
Dehydromorpholine substrate
-
Bisphosphine-rhodium catalyst (e.g., Rh(COD)2BF4 with a chiral bisphosphine ligand)
-
Anhydrous, degassed solvent (e.g., methanol, dichloromethane)
-
Hydrogen gas (high pressure)
-
Autoclave or high-pressure reactor
Procedure:
-
In a glovebox, charge a high-pressure reactor with the dehydromorpholine substrate and the bisphosphine-rhodium catalyst in the specified solvent.
-
Seal the reactor and purge with hydrogen gas several times.
-
Pressurize the reactor to the desired hydrogen pressure.
-
Stir the reaction mixture at the specified temperature for the required duration.
-
After the reaction is complete, carefully vent the reactor and purge with an inert gas.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting chiral morpholine derivative by column chromatography on silica gel.
Tandem Hydroamination and Asymmetric Transfer Hydrogenation
An efficient and practical one-pot tandem sequential approach has been developed for the enantioselective synthesis of 3-substituted morpholines.[7] This method utilizes a titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[8][9]
Causality Behind Experimental Choices:
Starting from ether-containing aminoalkyne substrates, a commercially available titanium catalyst facilitates an intramolecular hydroamination to yield a cyclic imine intermediate.[8][9] This imine is then reduced in situ by a Noyori-Ikariya type ruthenium catalyst, such as RuCl, to afford the chiral 3-substituted morpholine in good yield and with high enantiomeric excess (>95% ee).[8][9] Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen atom in the substrate's backbone and the ligand of the ruthenium catalyst are crucial for achieving high enantioselectivity.[8][9] This insight has also been extended to the synthesis of chiral piperazines.[8][9]
Part 2: Diastereoselective and Substrate-Controlled Syntheses
When catalytic asymmetric methods are not readily applicable, strategies that rely on the inherent chirality of the starting materials or the diastereoselective nature of the cyclization step provide reliable access to enantiomerically pure morpholine derivatives.
Cyclization of Chiral Amino Alcohols
The most common starting materials for the synthesis of morpholines are 1,2-amino alcohols. A straightforward and efficient method involves a sequence of coupling, cyclization, and reduction reactions of readily available amino alcohols and α-haloacid chlorides. This approach allows for the synthesis of a wide range of mono-, di-, and trisubstituted morpholines.
Experimental Protocol: Synthesis from a Chiral Amino Alcohol
Materials:
-
Enantiomerically pure 1,2-amino alcohol
-
α-Haloacid chloride (e.g., chloroacetyl chloride)
-
Base (e.g., triethylamine, potassium carbonate)
-
Solvent (e.g., dichloromethane, acetonitrile)
-
Reducing agent (e.g., lithium aluminum hydride)
Procedure:
-
Dissolve the chiral 1,2-amino alcohol and base in the chosen solvent.
-
Cool the solution in an ice bath and slowly add the α-haloacid chloride.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, then dry the organic layer and concentrate.
-
The resulting intermediate can be cyclized, often with heating or the addition of a stronger base, to form a morpholinone.
-
Reduce the morpholinone with a suitable reducing agent to obtain the desired morpholine derivative.
-
Purify the final product by column chromatography or recrystallization.
Organocatalytic Approaches
Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of complex molecules. A five-step procedure utilizing organocatalysis has been developed for the synthesis of N-benzyl protected morpholines with chiral alkyl groups at the C2 position.[10] This methodology provides access to these valuable heterocycles in good overall yields (35-60%) and high enantiomeric excesses (75-98% ee).[10]
Part 3: Synthesis of Morpholinones as Chiral Precursors
Chiral morpholinones are important building blocks in organic synthesis and serve as versatile precursors to enantiomerically pure morpholine derivatives.[11]
Catalytic Enantioselective Synthesis of Morpholinones
A chiral phosphoric acid-catalyzed enantioselective synthesis of C3-substituted morpholinones has been reported, starting from aryl/alkylglyoxals and 2-(arylamino)ethan-1-ols.[11] The reaction proceeds through a domino [4+2] heteroannulation followed by a 1,2-aryl/alkyl shift of the resulting cyclic α-iminium hemiacetals.[11] This method represents an unprecedented asymmetric aza-benzilic ester rearrangement.[11]
This strategy was successfully applied to a concise synthesis of L-742,694, a neurokinin-1 receptor antagonist, highlighting its utility in medicinal chemistry.[11]
Part 4: Applications in Drug Discovery and Development
The diverse biological activities of morpholine derivatives underscore their importance in drug discovery.[12] They have been investigated for a wide range of therapeutic applications, including as anticancer, anti-inflammatory, antiviral, and antimicrobial agents.[13]
Structure-Activity Relationships (SAR)
The stereochemistry of morpholine derivatives is a critical determinant of their biological activity. For instance, single enantiomers of 2-[(phenoxy)(phenyl)methyl]morpholine derivatives have been shown to be potent inhibitors of serotonin and noradrenaline reuptake.[4] Structure-activity relationship studies have established that the inhibition of these monoamine transporters is a function of both stereochemistry and aryl/aryloxy ring substitution.[4] This has led to the identification of selective serotonin reuptake inhibitors (SRIs), selective noradrenaline reuptake inhibitors (NRIs), and dual SNRIs within the same chemical series.[4]
Case Study: Dopamine Receptor Antagonists
A series of chiral alkoxymethyl morpholine analogs have been synthesized and characterized as dopamine D4 receptor antagonists.[14] These efforts led to the identification of a novel, potent, and selective antagonist with potential applications in treating L-DOPA-induced dyskinesia.[14]
Data Summary: Biological Activities of Enantiomerically Pure Morpholine Derivatives
| Compound Class | Target | Therapeutic Area | Reference |
| 2-[(phenoxy)(phenyl)methyl]morpholines | Serotonin/Noradrenaline Transporters | Depression | [4] |
| Alkoxymethyl morpholines | Dopamine D4 Receptor | Parkinson's Disease | [14] |
| 2-Phenyl-substituted morpholines | Trace Amine-Associated Receptor 1 | Neurological Disorders | [15] |
| C3-Substituted Morpholinones (as precursors) | Neurokinin-1 Receptor | Pain/Inflammation | [11] |
Conclusion
The synthesis of enantiomerically pure morpholine derivatives is a vibrant and evolving field of research. The development of novel catalytic asymmetric methods, coupled with a deeper understanding of reaction mechanisms, continues to provide more efficient and selective routes to these valuable compounds. The ability to precisely control the stereochemistry of the morpholine scaffold is crucial for elucidating structure-activity relationships and for the design of new therapeutic agents with improved efficacy and safety profiles. This guide has provided a comprehensive overview of the key synthetic strategies and their applications, offering a valuable resource for researchers and scientists in the field of drug discovery and development.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][8][9]
-
He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society, 143(20), 7635–7641. [Link][11]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. PubMed, 81(19), 8696-8709. [Link][9]
-
Jang, H. S., & Kim, S.-G. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061-15066. [Link][6]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. ResearchGate. [Link]
-
Schafer, L. L. (n.d.). Catalytic asymmetric synthesis of substituted morpholines and piperazines. University of British Columbia. [Link]
-
Jang, H. S., & Kim, S.-G. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. PMC - NIH. [Link][5]
-
He, Y.-P., Wu, H., Wang, Q., et al. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. ResearchGate. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link][7]
-
France, S., et al. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH. [Link][10]
-
Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. (2018). figshare. [Link]
-
Edelmann, M. R., et al. (2016). Synthesis of enantiomerically pure [14C]-labelled morpholine derivatives for a class of trace amine-associate receptor 1 agonists. PubMed. [Link][15]
-
Palchykov, V. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Hopkins, C. R., et al. (2016). Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. PubMed. [Link][14]
-
Expanding complex morpholines using systematic chemical diversity. (2025). ACS Fall 2025. [Link][1]
-
Palchykov, V. (2013). (PDF) Morpholines. Synthesis and Biological Activity. ResearchGate. [Link]
-
Morpholine synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01053. [Link][2]
-
Fish, P. V., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link][4]
-
Nurnabi, M., & Ismail, M. (n.d.). Synthesis of Biologically Important Chiral Morpholine Derivatives. University of Dhaka. [Link]
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars, 3(3), 132-137. [Link]
-
Biological activities of morpholine derivatives and molecular targets involved. (n.d.). ResearchGate. [Link][12]
-
Synthesis of novel substituted morpholine derivatives for anticancer activity. (2024). World Journal of Pharmaceutical Research. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Semantic Scholar. [Link][13]
-
Synthesis of model morpholine derivatives with biological activities by laccase‐catalysed reactions. (n.d.). Semantic Scholar. [Link]
-
Occurrence of Morpholine in Central Nervous System Drug Discovery. (2021). ACS Publications. [Link][3]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences. [Link]
-
New Series of Morpholine and 1,4-Oxazepane Derivatives as Dopamine D4 Receptor Ligands: Synthesis and 3D-QSAR Model. (n.d.). ACS Publications. [Link]
Sources
- 1. Expanding complex morpholines using systematic chemical diversity - American Chemical Society [acs.digitellinc.com]
- 2. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. [PDF] Synthesis and SAR of morpholine and its derivatives: A review update | Semantic Scholar [semanticscholar.org]
- 14. Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis of enantiomerically pure [14 C]-labelled morpholine derivatives for a class of trace amine-associate receptor 1 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(S)-Morpholine-2-carboxylic acid hydrochloride safety and handling
An In-depth Technical Guide to the Safety and Handling of (S)-Morpholine-2-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Section 1: Compound Identification and Physicochemical Properties
This compound is a chiral heterocyclic compound frequently utilized as a building block in medicinal chemistry and drug discovery. Its hydrochloride salt form generally enhances stability and solubility in aqueous media.
Key Identifiers:
-
IUPAC Name: (2S)-morpholine-2-carboxylic acid;hydrochloride[1]
A summary of its relevant physicochemical properties is presented below. Understanding these properties is the first step in developing a robust safety and handling plan.
| Property | Value | Source |
| Molecular Weight | 167.59 g/mol | PubChem[1] |
| Physical State | Solid (Typical) | Assumed from salt form |
| Solubility | Soluble in water | General property of hydrochlorides |
Section 2: Hazard Identification and GHS Classification
A thorough risk assessment begins with a clear understanding of the potential hazards. Based on available data, this compound is classified under the Globally Harmonized System (GHS) as follows. The parent compound, morpholine, is noted to be corrosive and can cause severe skin burns and eye damage.[3][4][5][6]
GHS Pictograms:
Signal Word: Warning [7]
Hazard Statements:
-
H335: May cause respiratory irritation.[7]
Some sources also indicate potential for harm upon skin contact (H312) and inhalation (H332).[1] The causality behind these classifications lies in the compound's chemical reactivity. The morpholine ring system and its derivatives can interact with biological macromolecules, leading to irritation and toxicity if not handled properly.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
Controlling exposure is paramount. A multi-layered approach, combining engineering controls with appropriate PPE, provides the most robust protection for laboratory personnel.
Engineering Controls
-
Ventilation: All handling of solid this compound should be conducted in a well-ventilated area.[7] For procedures that may generate dust, such as weighing or transfer, a certified chemical fume hood is mandatory to prevent inhalation of airborne particles.[8][9]
-
Emergency Equipment: Safety showers and eyewash stations must be readily accessible in any laboratory where this compound is handled.[10] Their locations should be clearly marked and personnel trained on their proper use.
Personal Protective Equipment (PPE)
The selection of PPE is not merely a checklist; it's a critical barrier between the researcher and potential harm.
-
Eye and Face Protection: Chemical safety goggles are required at all times.[11] When there is a risk of splashing, a full face shield should be worn in addition to goggles.[11] This is crucial as the compound is a serious eye irritant.[1][7]
-
Skin Protection:
-
Gloves: Wear suitable chemical-resistant gloves tested according to standards like EN 374.[3] Nitrile gloves are a common and effective choice for handling this type of solid compound. Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid skin contact.
-
Lab Coat: A standard laboratory coat should be worn and kept buttoned. For larger quantities or procedures with a higher risk of spillage, a chemically resistant apron may be advisable.
-
-
Respiratory Protection: If engineering controls are insufficient or during emergency situations, a NIOSH-certified respirator appropriate for organic vapors and particulates should be used.[11]
The following diagram illustrates the decision-making process for selecting appropriate PPE.
Caption: PPE selection workflow based on the experimental task.
Section 4: Safe Handling and Storage Protocols
Adherence to strict handling and storage protocols is essential to maintain the integrity of the compound and ensure a safe laboratory environment.
Handling
-
General Hygiene: Avoid contact with skin, eyes, and clothing.[3][8] Do not eat, drink, or smoke in areas where chemicals are handled.[7][12] Wash hands thoroughly after handling the compound.[7]
-
Dispensing: When weighing the solid, use a spatula and weigh paper or a weighing boat within a fume hood to minimize dust generation.
-
Solution Preparation: When dissolving, add the solid to the solvent slowly to avoid splashing.
Storage
-
Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[7][12] Keep away from incompatible substances such as strong oxidizing agents.[3]
-
Segregation: Store away from heat, sparks, and open flames.[8][12]
-
Labeling: Ensure containers are clearly and accurately labeled with the chemical name and associated hazards.
Section 5: Emergency Procedures and First Aid
Preparedness is key to mitigating the consequences of an accidental exposure or spill. All personnel must be familiar with these procedures.
First Aid Measures
The following table outlines the immediate actions to be taken in case of exposure. Seek medical attention in all cases of significant exposure.[7]
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Get medical attention immediately.[7][13] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops or persists.[7] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.[7][13] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Call a poison center or doctor immediately.[4][7] |
Spill and Leak Response
-
Small Spills: For small spills of the solid, carefully sweep or scoop up the material, avoiding dust generation. Place in a suitable, labeled container for disposal. Clean the spill area with soap and water.
-
Large Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Prevent the material from entering drains or waterways.[3][4] Contain the spill and collect the material using a method that does not generate dust (e.g., HEPA-filtered vacuum).
The logical flow for responding to a chemical spill is outlined below.
Caption: Logical flow for responding to a chemical spill event.
Section 6: Disposal Considerations
Chemical waste must be managed responsibly to protect human health and the environment.
-
Waste Disposal: Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.[12] Do not dispose of it down the drain.
-
Container Disposal: Empty containers may retain product residue and should be treated as hazardous waste.
Section 7: Conclusion
This compound is a valuable reagent in drug development, but it requires careful and informed handling. By understanding its physicochemical properties, recognizing its hazards, and rigorously applying the exposure controls, handling protocols, and emergency procedures outlined in this guide, researchers can work with this compound safely and effectively. Scientific integrity demands not only precision in experimentation but also an unwavering commitment to safety.
References
-
PubChem. this compound. National Center for Biotechnology Information. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Morpholine. [Link]
-
Univar Solutions. Safety Data Sheet: Morpholine. [Link]
-
Pentachemicals. Safety Data Sheet: Morpholine. [Link]
-
Redox. Safety Data Sheet: Morpholine. [Link]
-
Nexchem Ltd. Safety Data Sheet: Morpholine. [Link]
-
MySkinRecipes. this compound. [Link]
-
PubChem. (S)-Morpholine-2-carboxylic acid. National Center for Biotechnology Information. [Link]
-
Australian Government Department of Health. Morpholine: Human health tier II assessment. [Link]
-
Canada.ca. Hazardous substance assessment – Morpholine. [Link]
Sources
- 1. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 1439373-55-3 | this compound - Synblock [synblock.com]
- 3. carlroth.com:443 [carlroth.com:443]
- 4. chemos.de [chemos.de]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. Hazardous substance assessment – Morpholine - Canada.ca [canada.ca]
- 7. aksci.com [aksci.com]
- 8. fishersci.co.uk [fishersci.co.uk]
- 9. pentachemicals.eu [pentachemicals.eu]
- 10. nexchem.co.uk [nexchem.co.uk]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. redox.com [redox.com]
- 13. trc-corp.com [trc-corp.com]
The Energetic Landscape of a Privileged Scaffold: A Technical Guide to the Thermochemical Properties of Morpholine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, is a cornerstone of modern medicinal chemistry.[1] Its prevalence in a vast array of clinically approved drugs and bioactive molecules is a testament to its remarkable ability to confer advantageous physicochemical, metabolic, and pharmacokinetic properties.[1][2] Understanding the thermochemical properties of morpholine and its derivatives is paramount for predicting their stability, reactivity, and interactions with biological targets. This in-depth technical guide provides a comprehensive overview of the core thermochemical characteristics of this "privileged scaffold," offering both experimental and computational insights for researchers in drug discovery and development. We will delve into the fundamental thermodynamic parameters, detail the methodologies for their determination, and explore the critical role these properties play in the rational design of novel therapeutics.
The Fundamental Thermochemistry of the Morpholine Scaffold
Morpholine's unique structure, with the electron-withdrawing ether oxygen, renders its nitrogen less basic than that of piperidine, a key feature influencing its interactions.[3] The thermochemical properties of the parent morpholine molecule provide a crucial baseline for understanding its derivatives.
Enthalpy of Formation, Combustion, and Vaporization
The standard enthalpy of formation (ΔfH°), enthalpy of combustion (ΔcH°), and enthalpy of vaporization (ΔvapH°) are fundamental parameters that define the energetic landscape of a molecule. For morpholine, these values have been experimentally determined and serve as a benchmark for computational studies.
Table 1: Key Thermochemical Properties of Morpholine
| Property | Value (kJ/mol) | Method | Reference(s) |
| Standard Liquid Enthalpy of Formation (ΔfH°liquid) | -186.9 ± 0.8 | Combustion Calorimetry | [4] |
| Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) | -141.6 ± 0.9 | Derived from liquid and vaporization data | [4] |
| Standard Liquid Enthalpy of Combustion (ΔcH°liquid) | -2482.5 ± 0.8 | Combustion Calorimetry | [4] |
| Standard Enthalpy of Vaporization (ΔvapH°) | 45.3 ± 0.5 | DSC | [5] |
These values are critical for calculating reaction enthalpies and understanding the energetic costs and gains associated with chemical transformations involving the morpholine ring.
The Impact of Substitution: A Look at Morpholine Derivatives
The true utility of the morpholine scaffold in drug design lies in the diverse functionalities that can be introduced, most commonly at the nitrogen atom. These substitutions significantly impact the molecule's thermochemical properties, which in turn influence its biological activity. While a comprehensive experimental dataset for all derivatives is not available, a combination of experimental and computational data for key N-substituted morpholines provides valuable insights.
Table 2: Thermochemical Data for Selected N-Substituted Morpholine Derivatives
| Derivative | Formula | Standard Liquid Enthalpy of Formation (ΔfH°liquid) (kJ/mol) | Standard Gas-Phase Enthalpy of Formation (ΔfH°gas) (kJ/mol) | Enthalpy of Vaporization (ΔvapH°) (kJ/mol) | Reference(s) |
| N-Methylmorpholine | C5H11NO | -201.2 ± 1.1 | -160.9 ± 1.1 | 40.2 ± 0.3 | [6] |
| N-Ethylmorpholine | C6H13NO | -226.7 ± 1.2 | -184.6 ± 1.2 | 42.1 ± 0.3 | [5] |
| N-Acetylmorpholine | C6H11NO2 | Data not readily available | Data not readily available | Data not readily available | |
| 4-Formylmorpholine | C5H9NO2 | Data not readily available | Data not readily available | 63.96 | [7] |
The data in Table 2, though incomplete, illustrates the effect of N-alkylation on the enthalpy of formation, showing a decrease (more exothermic) with increasing alkyl chain length. This is an important consideration in library design for drug discovery, as it can influence the overall stability of the molecules.
Experimental Determination of Thermochemical Properties
The acquisition of reliable thermochemical data is a cornerstone of chemical research. Several well-established experimental techniques are employed to determine the key thermodynamic parameters of morpholine derivatives.
Combustion Calorimetry: The Gold Standard for Enthalpy of Formation
Causality Behind Experimental Choices: Bomb calorimetry is the most direct and accurate method for determining the enthalpy of combustion of a substance.[8][9] From this, the standard enthalpy of formation can be calculated using Hess's Law. For liquid samples like many morpholine derivatives, careful handling is required to ensure complete and clean combustion.
Step-by-Step Methodology for Bomb Calorimetry of a Liquid Morpholine Derivative:
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of the liquid morpholine derivative is encapsulated in a gelatin capsule or absorbed onto a combustible material with a known, low heat of combustion.
-
Bomb Assembly: The sample is placed in a platinum crucible within the bomb. A fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to ensure saturation of the final atmosphere, allowing for the correction of the heat of formation of nitric acid from the combustion of nitrogen-containing compounds.
-
Pressurization: The bomb is sealed and pressurized with high-purity oxygen to approximately 30 atm.
-
Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.
-
Ignition and Data Acquisition: The sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals before, during, and after combustion until a stable final temperature is reached.
-
Data Analysis: The heat capacity of the calorimeter is determined by combusting a standard substance with a known heat of combustion, such as benzoic acid.[10] The heat of combustion of the morpholine derivative is then calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the fuse wire and any auxiliary materials. The standard enthalpy of formation is then derived using the known standard enthalpies of formation of the combustion products (CO2, H2O, and N2).
Caption: Generalized Workflow for Computational Thermochemistry.
The Role of Thermochemistry in Drug Development: A Case Study Approach
The thermochemical properties of morpholine derivatives are not merely academic; they have profound implications for drug discovery and design. The enthalpy and entropy of binding of a drug to its target are key determinants of its affinity and specificity.
Case Study: Gefitinib and the Epidermal Growth Factor Receptor (EGFR)
Sources
- 1. Resistance to linezolid caused by modifications at its binding site on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Khan Academy [khanacademy.org]
- 3. Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Morpholine [webbook.nist.gov]
- 5. N-Ethylmorpholine [webbook.nist.gov]
- 6. Morpholine, 4-methyl- [webbook.nist.gov]
- 7. N-Formylmorpholine | C5H9NO2 | CID 20417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Methodological & Application
Asymmetric Synthesis of Chiral Morpholine Building Blocks: An Application Guide for Medicinal Chemistry
Introduction: The Privileged Scaffold in Modern Drug Discovery
The morpholine moiety is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a wide array of biologically active compounds and approved pharmaceuticals.[1] Its unique physicochemical properties, including improved aqueous solubility and metabolic stability, make it a desirable heterocyclic core for drug candidates targeting the central nervous system (CNS) and beyond.[2] The stereochemistry of substituents on the morpholine ring is often a critical determinant of pharmacological activity and selectivity.[3] Consequently, robust and efficient methods for the asymmetric synthesis of chiral morpholine building blocks are of paramount importance to researchers in drug discovery and development.[4][5]
This comprehensive guide provides an in-depth exploration of state-of-the-art catalytic asymmetric strategies for accessing enantioenriched morpholine derivatives. We will delve into the mechanistic underpinnings of these transformations, offer field-proven insights into experimental design, and present detailed, step-by-step protocols for key methodologies.
Strategic Approaches to Asymmetric Morpholine Synthesis
The asymmetric construction of the morpholine ring can be broadly categorized into several elegant strategies. The choice of method often depends on the desired substitution pattern and the available starting materials. Key approaches include:
-
Catalytic Asymmetric Hydrogenation of Unsaturated Precursors: A highly efficient and atom-economical method for generating chiral centers.
-
Organocatalytic Cyclization Reactions: Leveraging small organic molecules as catalysts to induce enantioselectivity.
-
Tandem and One-Pot Catalytic Cycles: Combining multiple transformations in a single reaction vessel for enhanced operational simplicity and efficiency.
-
Diastereoselective Cyclizations: Utilizing existing stereocenters in the starting material to control the formation of new ones.
This guide will focus on providing detailed protocols for two powerful and versatile methods: Rhodium-catalyzed asymmetric hydrogenation for the synthesis of 2-substituted morpholines and a tandem Titanium/Ruthenium-catalyzed hydroamination/asymmetric transfer hydrogenation for 3-substituted morpholines.
I. Enantioselective Synthesis of 2-Substituted Chiral Morpholines via Asymmetric Hydrogenation
The asymmetric hydrogenation of dehydromorpholines represents a direct and powerful approach to 2-substituted chiral morpholines.[6][7] This method has been shown to provide excellent enantioselectivities and quantitative yields for a variety of substrates.[8][9] The success of this transformation hinges on the selection of a suitable chiral catalyst, often a rhodium complex with a large-bite-angle bisphosphine ligand.[6]
Expertise & Experience: The "Why" Behind the "How"
The choice of a rhodium catalyst paired with a chiral bisphosphine ligand like (R)-SKP is crucial for achieving high enantioselectivity. The large bite angle of the ligand creates a well-defined chiral pocket around the metal center, which effectively discriminates between the two enantiotopic faces of the prochiral enamine substrate during the hydrogen addition step. The N-acyl protecting group on the dehydromorpholine substrate plays a dual role: it activates the double bond towards hydrogenation and can act as a coordinating group to help lock the substrate into a specific conformation within the catalyst's chiral environment, further enhancing stereocontrol.[8] Anhydrous and deoxygenated conditions are critical, as both the rhodium catalyst and the chiral ligand are susceptible to oxidation and reaction with protic impurities, which would lead to catalyst deactivation and diminished enantioselectivity.
Experimental Workflow: Asymmetric Hydrogenation
Caption: Workflow for Rhodium-Catalyzed Asymmetric Hydrogenation.
Protocol: Asymmetric Hydrogenation of 2-Phenyl-3,4-dihydro-2H-1,4-oxazine
Materials:
-
[Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol, 1 mol%)
-
(R)-SKP (a chiral bisphosphine ligand) (1.6 mg, 0.00275 mmol, 1.1 mol%)
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol, 1.0 equiv)
-
Anhydrous Dichloromethane (DCM) (2.0 mL)
-
Hydrogen gas (high purity)
Equipment:
-
Glovebox
-
Schlenk tube
-
Magnetic stirrer
-
Stainless-steel autoclave
-
Standard glassware for work-up and chromatography
Procedure: [10]
-
Catalyst Preparation (in a glovebox):
-
To a Schlenk tube, add [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol).
-
Add 1.0 mL of anhydrous DCM.
-
Stir the mixture at room temperature for 30 minutes to form the catalyst solution.
-
-
Reaction Setup:
-
In a separate vial, dissolve 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) in 1.0 mL of anhydrous DCM.
-
Transfer the substrate solution to the pre-formed catalyst solution.
-
Transfer the resulting mixture to a stainless-steel autoclave.
-
-
Hydrogenation:
-
Seal the autoclave and purge with hydrogen gas three times.
-
Pressurize the autoclave to 50 atm with hydrogen.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Work-up and Purification:
-
Carefully release the hydrogen pressure.
-
Remove the solvent from the reaction mixture under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate = 5:1) to yield the desired (R)-2-phenylmorpholine.
-
Data Presentation: Substrate Scope and Performance
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | >99 | 99 |
| 2 | 4-Methoxyphenyl | >99 | 98 |
| 3 | 4-Chlorophenyl | >99 | 99 |
| 4 | 2-Thienyl | >99 | 97 |
| 5 | Cyclohexyl | >99 | 96 |
| Data adapted from representative literature.[6] |
II. Enantioselective Synthesis of 3-Substituted Chiral Morpholines via Tandem Hydroamination/Asymmetric Transfer Hydrogenation
A highly innovative and efficient one-pot strategy for synthesizing 3-substituted chiral morpholines involves a tandem sequence of titanium-catalyzed hydroamination followed by a ruthenium-catalyzed asymmetric transfer hydrogenation.[11][12] This approach is particularly attractive as it constructs the morpholine ring and sets the stereocenter in a single operation from readily available aminoalkyne substrates.[13]
Expertise & Experience: Mechanistic Synergy and Stereocontrol
This one-pot reaction is a testament to the power of synergistic catalysis. The first step, an intramolecular hydroamination catalyzed by a titanium complex, efficiently forms the cyclic imine intermediate. The choice of a commercially available bis(amidate)bis(amido)Ti catalyst ensures high yields for this cyclization step.[11]
The subsequent asymmetric transfer hydrogenation of the cyclic imine is the key enantioselective step. The Noyori-Ikariya catalyst, RuCl, is exceptionally effective for this reduction. Mechanistic studies suggest that a hydrogen-bonding interaction between the ether oxygen of the substrate and the N-H of the chiral Ts-DPEN ligand is crucial for high enantioselectivity.[11][12] This interaction orients the imine substrate within the catalyst's chiral environment, leading to a highly stereoselective hydride transfer from the formic acid/triethylamine azeotrope, which serves as the hydrogen source. This mechanistic insight allows for the predictable synthesis of the desired enantiomer.[13]
Experimental Workflow: Tandem Hydroamination/Transfer Hydrogenation
Caption: Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation.
Protocol: Tandem Synthesis of (S)-3-Phenylmorpholine
Materials:
-
N-(2-(prop-2-yn-1-yloxy)ethyl)aniline (aminoalkyne substrate) (0.25 mmol, 1.0 equiv)
-
Bis(amidate)bis(amido)Ti catalyst (5-10 mol%)
-
RuCl (1 mol%)
-
Formic acid/triethylamine azeotrope (5:2 mixture)
-
Anhydrous toluene
-
Saturated aqueous NaHCO₃ solution
-
Ethyl acetate
Equipment:
-
Sealed reaction tube
-
Magnetic stirrer/hotplate
-
Standard glassware for work-up and chromatography
-
Hydroamination:
-
To a sealed reaction tube, add the aminoalkyne substrate (0.25 mmol) and the Ti catalyst (5-10 mol%) in anhydrous toluene.
-
Seal the tube and heat the reaction mixture at 110 °C for 24 hours.
-
Cool the reaction to room temperature.
-
-
Asymmetric Transfer Hydrogenation:
-
Prepare a solution of RuCl (1 mol%) in the formic acid/triethylamine azeotrope (0.5 mL).
-
Add the ruthenium catalyst solution to the cooled reaction mixture from the hydroamination step.
-
Stir the reaction at room temperature for 12 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the desired (S)-3-phenylmorpholine.
-
Data Presentation: Substrate Scope and Performance
| Entry | Substrate (R group) | Yield (%) | ee (%) |
| 1 | Phenyl | 85 | 98 |
| 2 | 4-Fluorophenyl | 82 | 97 |
| 3 | 3-Methoxyphenyl | 88 | 99 |
| 4 | 2-Naphthyl | 75 | 96 |
| 5 | Cyclohexyl | 78 | 95 |
| Data adapted from representative literature.[11][12] |
Trustworthiness: Self-Validating Systems and In-Process Controls
The protocols described herein are designed to be self-validating. The high enantiomeric excesses achieved are a direct reflection of the catalyst's performance and the precise control over the reaction conditions.
For reliable and reproducible results, the following in-process controls are essential:
-
Purity of Starting Materials: Ensure the starting dehydromorpholines or aminoalkynes are of high purity, as impurities can interfere with the catalysts.
-
Solvent and Atmosphere Control: The use of anhydrous solvents and an inert atmosphere (glovebox or Schlenk techniques) is non-negotiable for these transition-metal-catalyzed reactions.
-
Catalyst Integrity: Use catalysts from reputable suppliers or synthesize and characterize them carefully. Catalyst activity can be checked with a standard substrate before proceeding with valuable or complex materials.
-
Reaction Monitoring: Monitor the progress of the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and to check for the formation of byproducts.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the final product should be determined using a validated chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) method.
Conclusion and Future Outlook
The asymmetric synthesis of chiral morpholines is a dynamic and evolving field. The methodologies presented in this guide, namely catalytic asymmetric hydrogenation and tandem hydroamination/asymmetric transfer hydrogenation, represent robust and highly effective strategies for accessing enantiopure 2- and 3-substituted morpholine building blocks.[6][11] These protocols, grounded in mechanistic understanding, provide researchers and drug development professionals with reliable tools to synthesize novel and complex chiral morpholines for the advancement of medicinal chemistry programs. Future developments will likely focus on expanding the substrate scope to include more complex substitution patterns, developing even more efficient and sustainable catalytic systems, and applying these methods to the synthesis of next-generation therapeutics.
References
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of Organic Chemistry, 81(19), 8696–8709. [Link]
-
Organic Chemistry Frontiers. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Royal Society of Chemistry. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. ACS Publications. [Link]
-
Organic Letters. (2018). A One-Pot Reaction toward the Diastereoselective Synthesis of Substituted Morpholines. ACS Publications. [Link]
-
Li, M., Zhang, J., Zou, Y., Zhou, F., Zhang, Z., & Zhang, W. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(45), 15061–15066. [Link]
-
Behenna, D. C., & Stoltz, B. M. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. NIH Public Access. [Link]
-
Schafer, L. L. (n.d.). Catalytic asymmetric synthesis of substituted morpholines and piperazines. University of British Columbia. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]
-
Bandyopadhyay, A., & Driver, T. G. (2021). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. ACS Publications. [Link]
-
ResearchGate. (n.d.). Diastereoselective synthesis of morpholinones 16, 23 and 24. ResearchGate. [Link]
-
Journal of the American Chemical Society. (2025). Photocatalytic Synthesis of Substituted 2-Aryl Morpholines via Diastereoselective Annulation. ACS Publications. [Link]
-
Micheli, F., et al. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. PubMed. [Link]
-
Ye, Z., et al. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. PubMed. [Link]
-
Semantic Scholar. (n.d.). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Semantic Scholar. [Link]
-
Semantic Scholar. (n.d.). Recent progress in the synthesis of morpholines. Semantic Scholar. [Link]
-
ACS Fall 2025. (2025). Expanding complex morpholines using systematic chemical diversity. American Chemical Society. [Link]
-
He, Y. P., Wu, H., & Wang, Q. (2021). Catalytic Enantioselective Synthesis of Morpholinones Enabled by Aza-Benzilic Ester Rearrangement. Journal of the American Chemical Society. [Link]
-
Savych, O., & Karkhut, A. (2019). Recent progress in the synthesis of morpholines. ResearchGate. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. National Institutes of Health. [Link]
-
Stojiljkovic, U., et al. (2023). Stereospecific Synthesis of Substituted Sulfamidates as Privileged Morpholine Building Blocks. Thieme E-Books & E-Journals. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Royal Society of Chemistry. [Link]
-
ResearchGate. (n.d.). Asymmetric synthesis of 2- and 3-substituted chiral morpholines. ResearchGate. [Link]
-
MDPI. (n.d.). Transition-Metal-Catalyzed Transformations for the Synthesis of Marine Drugs. MDPI. [Link]
-
ACS Publications. (n.d.). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Publications. [Link]
-
Marino, S. T., et al. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. National Institutes of Health. [Link]
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chiral Molecular Building Blocks in Modern Drug Discovery - AiFChem [aifchem.com]
- 6. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04288B [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Morpholine synthesis [organic-chemistry.org]
Application Notes & Protocols: Strategic Incorporation of (S)-Morpholine-2-carboxylic Acid in Modern Peptide Synthesis
Introduction: The Morpholine Scaffold as a Privileged Structure in Peptidomimetics
In the landscape of medicinal chemistry and drug development, the morpholine ring is recognized as a "privileged scaffold".[1][2] This heterocycle is frequently incorporated into bioactive molecules and approved drugs due to its advantageous physicochemical, metabolic, and biological properties.[3] The morpholine moiety often enhances aqueous solubility, metabolic stability, and bioavailability, while also providing a rigid conformational constraint that can improve binding affinity to biological targets.[2][3]
(S)-Morpholine-2-carboxylic acid, a structural analog of proline, leverages these benefits for peptide-based therapeutics. As a constrained, secondary cyclic amino acid, its incorporation into a peptide backbone has profound effects on the resulting conformation.[4] Much like proline, it can induce specific secondary structures, such as β-turns, which are critical for molecular recognition and biological activity.[5] However, the substitution of a methylene group (CH₂) in proline with an oxygen atom in the morpholine ring alters the electronic and steric properties, offering a unique tool for fine-tuning peptide structure and function.
These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the effective incorporation of Fmoc-(S)-Morpholine-2-carboxylic acid into peptide sequences using standard solid-phase peptide synthesis (SPPS) methodologies. We will delve into the mechanistic rationale behind the protocols, potential challenges, and the structural implications of this modification.
The Building Block: Fmoc-(S)-Morpholine-2-carboxylic Acid
Successful incorporation via Fmoc-based SPPS requires the N-terminus to be protected with the fluorenylmethoxycarbonyl (Fmoc) group. The synthesis of this crucial building block, Fmoc-(S)-Morpholine-2-carboxylic acid, can be achieved via several synthetic routes, often starting from L-serine derivatives.[4] The availability of this enantiomerically pure, protected amino acid is the prerequisite for its use in creating novel peptidomimetics.
Below is the chemical structure of the key building block for SPPS.
Caption: General workflow for Fmoc-SPPS incorporation.
Detailed Protocol: Single Coupling of Fmoc-(S)-Morpholine-2-carboxylic acid
This protocol is designed for a standard 0.1 mmol synthesis scale. Adjustments should be made based on the specific resin loading and desired scale.
Materials:
-
Fmoc-protected peptide-resin (swollen in Dimethylformamide, DMF)
-
Fmoc-(S)-Morpholine-2-carboxylic acid
-
Deprotection Solution: 20% (v/v) Piperidine in high-purity, amine-free DMF.
-
Activating Agent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
-
Base: DIPEA (N,N-Diisopropylethylamine).
-
Solvents: High-purity DMF, Dichloromethane (DCM).
-
Washing Reagents: Methanol (MeOH).
Protocol Steps:
-
Resin Preparation:
-
Start with 0.1 mmol of Fmoc-protected peptide bound to a suitable resin (e.g., Rink Amide for C-terminal amides, 2-Chlorotrityl for C-terminal acids) in a reaction vessel. [6] * Swell the resin in DMF for at least 30 minutes. Drain the DMF.
-
-
Fmoc Deprotection:
-
Add the Deprotection Solution (e.g., 5 mL for ~300 mg resin) to the vessel.
-
Agitate for 3 minutes, then drain.
-
Add a fresh aliquot of Deprotection Solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group. [6] * Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.
-
-
Amino Acid Activation & Coupling:
-
Rationale: The carboxylic acid of the incoming amino acid must be activated to react with the newly exposed N-terminal amine on the resin. HBTU and HATU are highly efficient activators that form an active ester intermediate. [7]The presence of a base like DIPEA is crucial for this step.
-
In a separate vial, prepare the coupling solution by dissolving the components in the order listed in the table below. Briefly vortex to mix.
Reagent Equivalents (relative to resin) Amount for 0.1 mmol scale Purpose Fmoc-(S)-Morpholine-2-carboxylic acid 3 - 5 eq. 0.3 - 0.5 mmol The building block to be incorporated. HBTU or HATU 2.9 - 4.9 eq. 0.29 - 0.49 mmol Activates the carboxylic acid for amide bond formation. DIPEA 6 - 10 eq. 0.6 - 1.0 mmol Acts as a non-nucleophilic base to facilitate activation. DMF - ~2 mL Solvent for the reaction. -
Pre-activation: Allow the activation mixture to stand for 1-2 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction vessel for 1-4 hours at room temperature.
-
Expert Insight: Coupling of secondary amino acids like proline and its analogs can be slower than for primary amino acids. [4]A longer coupling time is recommended. To verify reaction completion, a small sample of resin beads can be taken for a Kaiser test (which will be negative if the coupling is complete, as it tests for primary amines).
-
-
Washing:
-
Drain the coupling solution from the reaction vessel.
-
Wash the resin thoroughly with DMF (3 x 5 mL), followed by DCM (3 x 5 mL), and finally DMF again (3 x 5 mL) to prepare for the next cycle.
-
-
Capping (Optional but Recommended):
-
Rationale: To block any unreacted N-terminal amines and prevent the formation of deletion sequences, a capping step can be performed.
-
Treat the resin with a solution of acetic anhydride and DIPEA in DMF for 10 minutes. Wash thoroughly afterward.
-
At this point, the cycle can be repeated to elongate the peptide chain further, or the peptide can be cleaved from the resin if the synthesis is complete.
Structural & Functional Implications
The introduction of (S)-Morpholine-2-carboxylic acid is not merely a substitution but a strategic design choice with significant consequences for the peptide's properties.
-
Conformational Rigidity: The cyclic structure restricts the phi (Φ) torsion angle of the peptide backbone, similar to proline. This rigidity reduces the conformational entropy of the unfolded state, which can pre-organize the peptide into a bioactive conformation and enhance binding affinity.
-
Induction of Secondary Structures: Morpholine-based scaffolds have been shown to act as potent β-turn inducers. [5]This is critical for mimicking protein loops involved in protein-protein interactions. The preference for specific turn types can be modulated by the stereochemistry and substitution pattern on the morpholine ring.
-
Modulation of Amide Bond Isomerism: The tertiary amide bond formed by (S)-Morpholine-2-carboxylic acid can exist in either a cis or trans conformation. While proline-containing peptides typically favor the trans isomer, analogs like (S)-indoline-2-carboxylic acid have shown a remarkable tendency toward the cis isomer in polar solvents. This unique property of morpholine-based residues can be exploited to design novel and stable secondary structures not readily accessible with natural amino acids. * Elimination of Hydrogen Bond Donor: The nitrogen atom within the morpholine ring is part of a tertiary amide bond in the peptide backbone and cannot act as a hydrogen bond donor. [4]This can disrupt α-helical or β-sheet structures while promoting turn conformations, and it can also improve membrane permeability by reducing the hydrogen bonding potential of the peptide backbone.
-
Enhanced Drug-like Properties: As part of a privileged scaffold, the morpholine moiety itself can improve solubility and metabolic resistance to peptidases, increasing the in-vivo half-life of the therapeutic peptide. [3]
Conclusion and Future Outlook
(S)-Morpholine-2-carboxylic acid is a powerful and versatile building block for the synthesis of advanced peptidomimetics. Its strategic incorporation allows for precise control over peptide conformation, leading to enhanced biological activity and improved pharmacokinetic profiles. The protocols outlined in these notes provide a robust framework for its use in standard Fmoc-SPPS. As the demand for more stable and potent peptide therapeutics grows, the use of non-natural, conformationally constrained amino acids like (S)-Morpholine-2-carboxylic acid will continue to be a cornerstone of innovative drug design and development.
References
Sources
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of stereochemically dense morpholine-based scaffolds as proline surrogates in beta-turn peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the N-Protection of (S)-Morpholine-2-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Critical Role of Amine Protection in Synthesis
In the intricate world of organic synthesis, particularly in the realms of pharmaceutical and peptide development, the strategic protection and deprotection of functional groups is a cornerstone of success. (S)-Morpholine-2-carboxylic acid is a valuable chiral building block, prized for its constrained conformational structure which can impart favorable properties to bioactive molecules. However, the presence of a secondary amine within the morpholine ring presents a synthetic challenge. This nucleophilic and basic nitrogen can interfere with desired chemical transformations at the carboxylic acid moiety or other sites within a molecule. To overcome this, the transient masking of the amine functionality with a suitable protecting group is essential.
This technical guide provides a comprehensive overview and detailed, field-proven protocols for the N-protection of (S)-Morpholine-2-carboxylic acid using three of the most robust and widely utilized protecting groups in modern organic chemistry: tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc). The choice of protecting group is dictated by the overall synthetic strategy, particularly the orthogonality required to selectively deprotect different functional groups within the molecule under specific conditions.[1] This guide will delve into the mechanistic underpinnings of each protection strategy, provide step-by-step experimental protocols, and offer guidance on the characterization of the resulting N-protected products, thereby creating a self-validating system for your synthetic endeavors.
The Strategic Selection of a Protecting Group
The selection of an appropriate N-protecting group is a critical decision in the design of a synthetic route. The ideal protecting group should be easy to introduce in high yield, stable to a wide range of reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule. The three protecting groups discussed herein—Boc, Cbz, and Fmoc—offer a powerful toolkit to the synthetic chemist, each with its unique characteristics of lability and stability.
-
Boc (tert-butoxycarbonyl): Stable to basic and nucleophilic conditions, but readily cleaved under acidic conditions (e.g., trifluoroacetic acid).
-
Cbz (benzyloxycarbonyl): Stable to acidic and basic conditions, but susceptible to removal by catalytic hydrogenolysis.[2]
-
Fmoc (9-fluorenylmethoxycarbonyl): Stable to acidic conditions but cleaved by mild bases, such as piperidine.[3]
The contrasting deprotection conditions of these groups allow for orthogonal strategies in complex syntheses, where one group can be removed selectively in the presence of the others.[4]
Protocol I: N-Boc Protection of (S)-Morpholine-2-carboxylic Acid
The tert-butoxycarbonyl (Boc) group is one of the most common amine protecting groups due to its ease of introduction and its stability towards a wide range of non-acidic reagents.[5] The protection is typically achieved by reacting the amine with di-tert-butyl dicarbonate (Boc)₂O under basic conditions.
Reaction Workflow: Boc Protection
Caption: Workflow for the N-Boc protection of (S)-Morpholine-2-carboxylic acid.
Detailed Experimental Protocol
Materials:
-
(S)-Morpholine-2-carboxylic acid (1.0 eq)
-
Sodium hydroxide (NaOH) (1.1 eq)
-
Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 eq)
-
1,4-Dioxane
-
Water (deionized)
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve (S)-Morpholine-2-carboxylic acid (1.0 eq) and sodium hydroxide (1.1 eq) in water.
-
Addition of (Boc)₂O: To the stirred aqueous solution, add a solution of di-tert-butyl dicarbonate (1.2 eq) in 1,4-dioxane.
-
Reaction: Vigorously stir the biphasic mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the 1,4-dioxane.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography.
Mechanism of Boc Protection
The reaction proceeds via a nucleophilic attack of the deprotonated secondary amine of morpholine-2-carboxylic acid on one of the carbonyl carbons of di-tert-butyl dicarbonate. This results in the formation of a transient mixed anhydride intermediate, which then decomposes to the stable N-Boc protected product, tert-butanol, and carbon dioxide.
Characterization and Validation
The successful synthesis of N-Boc-(S)-Morpholine-2-carboxylic acid can be confirmed by standard spectroscopic methods.
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet at ~1.4 ppm corresponding to the nine protons of the tert-butyl group. The morpholine ring protons will exhibit characteristic shifts, typically in the range of 2.8-4.2 ppm. The carboxylic acid proton will appear as a broad singlet at ~12 ppm.[6] |
| ¹³C NMR | Appearance of signals for the quaternary carbon and the methyl carbons of the Boc group at ~80 ppm and ~28 ppm, respectively. The carbonyl carbon of the carbamate will appear around 155 ppm. The morpholine ring carbons will be observed in the range of 45-70 ppm.[7] |
| Mass Spec. | The expected molecular ion peak corresponding to the molecular weight of the product (C₁₀H₁₇NO₅, MW: 231.25 g/mol ). |
Protocol II: N-Cbz Protection of (S)-Morpholine-2-carboxylic Acid
The benzyloxycarbonyl (Cbz) group is a classic and highly effective protecting group for amines, offering stability to both acidic and basic conditions.[8] Its removal via catalytic hydrogenolysis is a mild and efficient process.[2] The Cbz group is typically introduced using benzyl chloroformate (Cbz-Cl) under Schotten-Baumann conditions.[9][10]
Reaction Workflow: Cbz Protection
Caption: Workflow for the N-Cbz protection of (S)-Morpholine-2-carboxylic acid.
Detailed Experimental Protocol
Materials:
-
(S)-Morpholine-2-carboxylic acid (1.0 eq)
-
Sodium carbonate (Na₂CO₃) (2.5 eq)
-
Benzyl chloroformate (Cbz-Cl) (1.1 eq)
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (S)-Morpholine-2-carboxylic acid (1.0 eq) in an aqueous solution of sodium carbonate (2.5 eq). Cool the solution to 0 °C in an ice bath.
-
Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 eq) dropwise, ensuring the temperature remains below 5 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. Monitor the reaction by TLC.
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate should form.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or silica gel column chromatography.
Mechanism of Cbz Protection
The Schotten-Baumann reaction involves the acylation of the amine under biphasic conditions. The amine, present in the aqueous phase, attacks the carbonyl carbon of the benzyl chloroformate in the organic phase. The base in the aqueous phase serves to neutralize the hydrochloric acid byproduct, driving the reaction to completion.
Characterization and Validation
| Technique | Expected Observations |
| ¹H NMR | Appearance of a singlet at ~5.1 ppm for the two benzylic protons and a multiplet between 7.2-7.4 ppm for the five aromatic protons of the benzyl group. The morpholine ring protons will show characteristic signals. The carboxylic acid proton will be a broad singlet downfield.[11] |
| ¹³C NMR | Appearance of signals for the benzylic carbon at ~67 ppm and the aromatic carbons between 127-136 ppm. The carbamate carbonyl carbon will resonate around 156 ppm.[11] |
| Mass Spec. | The expected molecular ion peak for the product (C₁₃H₁₅NO₅, MW: 265.26 g/mol ). |
Protocol III: N-Fmoc Protection of (S)-Morpholine-2-carboxylic Acid
The 9-fluorenylmethoxycarbonyl (Fmoc) group is a cornerstone of modern solid-phase peptide synthesis due to its base-lability.[12] It is stable to acidic conditions, providing an orthogonal protection strategy to acid-labile groups like Boc. The Fmoc group is typically introduced using Fmoc-Cl or N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) in the presence of a base.[3]
Reaction Workflow: Fmoc Protection
Caption: Workflow for the N-Fmoc protection of (S)-Morpholine-2-carboxylic acid.
Detailed Experimental Protocol
Materials:
-
(S)-Morpholine-2-carboxylic acid (1.0 eq)
-
Sodium bicarbonate (NaHCO₃) (2.0 eq)
-
N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) (1.05 eq)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
Diethyl ether
-
1 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated aq. NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolution: In a round-bottom flask, dissolve (S)-Morpholine-2-carboxylic acid (1.0 eq) and sodium bicarbonate (2.0 eq) in a mixture of water and THF (1:2 v/v).
-
Addition of Fmoc-OSu: Add Fmoc-OSu (1.05 eq) to the solution.
-
Reaction: Stir the reaction mixture at room temperature overnight. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction with water and adjust the pH to ~9 with saturated aqueous NaHCO₃ if necessary.
-
Wash the mixture with diethyl ether to remove any unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 1 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or silica gel column chromatography.
Mechanism of Fmoc Protection
The reaction proceeds through the nucleophilic attack of the secondary amine on the carbonyl carbon of the Fmoc-OSu reagent. N-hydroxysuccinimide is a good leaving group, facilitating the formation of the stable carbamate.
Characterization and Validation
| Technique | Expected Observations |
| ¹H NMR | Appearance of characteristic signals for the fluorenyl group protons, typically in the range of 7.2-7.8 ppm, and the methylene and methine protons of the fluorenylmethoxy group between 4.2-4.5 ppm. The morpholine ring protons will also be present. |
| ¹³C NMR | Appearance of signals for the aromatic carbons of the fluorenyl group (120-145 ppm), the methylene carbon (~47 ppm), and the methine carbon (~67 ppm) of the fluorenylmethoxy moiety. The carbamate carbonyl will be around 156 ppm. |
| Mass Spec. | The expected molecular ion peak for the product (C₂₀H₁₉NO₅, MW: 353.37 g/mol ). |
Conclusion
The N-protection of (S)-Morpholine-2-carboxylic acid is a fundamental step in its utilization as a chiral building block in complex organic synthesis. The choice between Boc, Cbz, and Fmoc protecting groups should be made in the context of the overall synthetic plan, considering the stability and lability of each group. The detailed protocols provided in this guide are designed to be robust and reproducible, and the characterization data offers a means of validating the successful outcome of the protection reactions. By carefully following these procedures, researchers, scientists, and drug development professionals can confidently incorporate N-protected (S)-Morpholine-2-carboxylic acid into their synthetic workflows, paving the way for the discovery and development of novel chemical entities.
References
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. [Link]
-
Grokipedia. Schotten–Baumann reaction. [Link]
-
Macmillan Group - Princeton University. SUPPLEMENTARY INFORMATION. [Link]
-
ResearchGate. 68437 PDFs | Review articles in PEPTIDE SYNTHESIS. [Link]
-
Lokey Lab Protocols - Wikidot. Schotten-Baumann Reaction. [Link]
-
PubMed Central. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Specialty Carbamates in Modern Peptide Synthesis. [Link]
-
ResearchGate. Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
-
ACS Publications. Organic Carbamates in Drug Design and Medicinal Chemistry. [Link]
-
PubMed Central. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]
-
Lokey Lab Protocols - Wikidot. Protecting Groups. [Link]
-
Organic Chemistry Portal. Schotten-Baumann Reaction. [Link]
-
Beilstein Journals. EXPERIMENTAL PROCEDURES. [Link]
-
PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]
-
Your article's title. Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Green and Convenient Protocol for the Chemoselective N-Benzyloxycarbonylation of Amines in Water. [Link]
-
Total Synthesis. Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
MDPI. Convenient and Scalable Synthesis of Fmoc-Protected Peptide Nucleic Acid Backbone. [Link]
- Google Patents.
-
ResearchGate. 1H and13C NMR spectra ofN-substituted morpholines | Request PDF. [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. [Link]
-
PubMed. Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. [Link]
-
5 Combination of 1H and 13C NMR Spectroscopy. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Mastering Fmoc Protection: Strategies and Applications of Fmoc-OSu. [Link]
-
UNISA. Spectroscopic data of norbornene and oxanorbornene dicarboximides functionalized with carbazole and coumarin groups. [Link]
-
Organic Chemistry Portal. Morpholine synthesis. [Link]
-
NC State University Libraries. 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
- Google Patents. Methods for the synthesis of fmoc protected amines.
-
The Royal Society of Chemistry. [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper- catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. [Link]
-
The Royal Society of Chemistry. 10. [Link]
-
MySkinRecipes. N-Boc-Morpholine-2-carboxylic acid. [Link]
-
ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis | Request PDF. [Link]
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. [Link]
-
Organic Syntheses Procedure. Stannylamine Protocol (SnAP) Reagents for the Synthesis of C-Substituted Morpholines from Aldehydes. [Link]
- Google Patents. Method for purifying cis-2, 6-dimethyl morpholine.
Sources
- 1. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. total-synthesis.com [total-synthesis.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. grokipedia.com [grokipedia.com]
- 10. Schotten-Baumann Reaction - Lokey Lab Protocols [lokeylab.wikidot.com]
- 11. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. total-synthesis.com [total-synthesis.com]
The Strategic deployment of (S)-Morpholine-2-carboxylic Acid in Modern Medicinal Chemistry
This guide provides an in-depth exploration of (S)-Morpholine-2-carboxylic acid, a chiral building block of significant interest in contemporary drug discovery. We will delve into its synthesis, key applications, and the underlying principles that make it a valuable scaffold for medicinal chemists. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this versatile molecule.
Introduction: The Privileged Status of the Morpholine Scaffold
The morpholine ring is a recurring motif in a multitude of approved and experimental drugs, earning it the designation of a "privileged scaffold" in medicinal chemistry.[1] Its prevalence stems from a combination of favorable physicochemical properties it imparts to a molecule. The presence of the oxygen atom can enhance aqueous solubility and provides a hydrogen bond acceptor, while the nitrogen atom can be tailored to modulate basicity and lipophilicity.[2] These features collectively contribute to improved pharmacokinetic profiles, including enhanced absorption, distribution, metabolism, and excretion (ADME) properties, and can facilitate crossing of the blood-brain barrier.[3]
(S)-Morpholine-2-carboxylic acid represents a particularly valuable elaboration of this privileged core. The introduction of a carboxylic acid at the 2-position provides a convenient handle for further synthetic modifications, most commonly through the formation of amide bonds. The defined (S)-stereochemistry at this position is crucial, as biological systems are exquisitely sensitive to stereoisomerism, and the correct enantiomer is often responsible for the desired therapeutic effect.
Synthesis of (S)-Morpholine-2-carboxylic Acid: A Practical Approach
A concise and efficient synthesis of N-Boc protected (S)-Morpholine-2-carboxylic acid has been developed, starting from the readily available chiral building block, (R)-epichlorohydrin. This method avoids the need for chromatographic purification, making it amenable to larger scale synthesis.[4]
The overall synthetic strategy involves the reaction of (R)-epichlorohydrin with a suitable amine, followed by cyclization to form the morpholine ring. Subsequent oxidation of the primary alcohol yields the desired carboxylic acid.
Application in Drug Discovery: A Case Study of Aprepitant
While direct incorporation of (S)-Morpholine-2-carboxylic acid is one application, its structural motif is also found in key intermediates for the synthesis of complex drugs. A prominent example is the neurokinin-1 (NK1) receptor antagonist, Aprepitant , used for the prevention of chemotherapy-induced nausea and vomiting.[5] The synthesis of Aprepitant involves a key chiral intermediate, (S)-3-(4-fluorophenyl)morpholin-2-one, which can be considered a close structural analog of (S)-Morpholine-2-carboxylic acid.[6]
The Role of the Morpholine Core in NK1 Receptor Antagonism
The NK1 receptor is a G-protein coupled receptor that binds the neuropeptide Substance P, mediating signaling pathways involved in pain, inflammation, and emesis.[2] Structure-activity relationship (SAR) studies of NK1 receptor antagonists have revealed the importance of the morpholine scaffold for potent and selective binding.[7] The stereochemistry of the substituents on the morpholine ring is critical for activity. In the case of Aprepitant, the specific arrangement of the fluorophenyl and other substituents, dictated by the chiral morpholine core, is essential for its high affinity for the NK1 receptor.[8]
Below is a diagram illustrating the general workflow for the application of chiral morpholine derivatives in the discovery of NK1 receptor antagonists.
Experimental Protocols
This section provides detailed, step-by-step methodologies for key transformations involving (S)-Morpholine-2-carboxylic acid and its analogs.
Protocol 1: Synthesis of N-Boc-(S)-Morpholine-2-carboxylic Acid
This protocol is adapted from a literature procedure for the synthesis of the N-Boc protected form of the title compound.
Materials:
-
(R)-epichlorohydrin
-
N-Benzylethanolamine
-
Tetraethylammonium hydroxide (35% aqueous solution)
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Palladium on carbon (10%)
-
TEMPO
-
Sodium hypochlorite (bleach)
-
Sodium bicarbonate
-
Sodium sulfite
-
Hydrochloric acid
-
Methyl tert-butyl ether (MTBE)
-
2-Propanol
-
Dichloromethane
Procedure:
-
Ring Formation: In a suitable reaction vessel, stir N-benzylethanolamine and (R)-epichlorohydrin in 2-propanol at 35 °C. After cooling to room temperature, add tetraethylammonium hydroxide and stir overnight. Acidify the reaction mixture with concentrated HCl to a pH of 9-10. Extract the aqueous phase with MTBE.
-
Hydrogenolysis and Boc Protection: The crude product from the previous step is subjected to hydrogenation with 10% Pd/C to remove the benzyl group. The resulting secondary amine is then protected with Boc₂O to yield N-Boc-2-hydroxymethylmorpholine.
-
TEMPO Oxidation: The N-Boc-2-hydroxymethylmorpholine is then oxidized to the carboxylic acid using a TEMPO/bleach system in a biphasic mixture of dichloromethane and aqueous sodium bicarbonate. The reaction is quenched with sodium sulfite.
-
Work-up and Isolation: The phases are separated, and the aqueous phase is acidified with HCl. The product, N-Boc-(S)-Morpholine-2-carboxylic acid, is then extracted with an organic solvent and isolated.
Protocol 2: General Amide Coupling of N-Boc-(S)-Morpholine-2-carboxylic Acid
This protocol describes a general procedure for the coupling of N-Boc-(S)-Morpholine-2-carboxylic acid with a primary or secondary amine using standard peptide coupling reagents.
Materials:
-
N-Boc-(S)-Morpholine-2-carboxylic acid
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: To a solution of N-Boc-(S)-Morpholine-2-carboxylic acid (1.0 eq) in DMF or DCM at 0 °C, add HOBt (1.2 eq) and EDC (1.2 eq). Stir the mixture for 15-30 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) and DIPEA (2.0 eq) to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction with an organic solvent such as ethyl acetate. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
The following diagram illustrates the general mechanism of carbodiimide-mediated amide bond formation.
Data Summary
| Compound | Starting Material | Key Transformation | Application | Reference |
| N-Boc-(S)-Morpholine-2-carboxylic acid | (R)-epichlorohydrin | TEMPO Oxidation | Chiral Building Block | [4] |
| Aprepitant | (S)-3-(4-fluorophenyl)morpholin-2-one | Multi-step synthesis | NK1 Receptor Antagonist | [6] |
Conclusion
(S)-Morpholine-2-carboxylic acid and its structural analogs are powerful tools in the arsenal of the medicinal chemist. The inherent properties of the morpholine scaffold, combined with the synthetic versatility of the carboxylic acid handle and the crucial (S)-stereochemistry, provide a robust platform for the design and synthesis of novel therapeutic agents. The successful development of drugs like Aprepitant underscores the potential of this chiral building block in addressing significant unmet medical needs. As our understanding of disease biology deepens, the strategic application of such privileged scaffolds will undoubtedly continue to play a pivotal role in the future of drug discovery.
References
-
Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal research reviews, 40(2), 709–752. [Link]
-
Matralis, A. N., & Kourounakis, A. P. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(15), 2736–2753. [Link]
-
Brands, K. M., & Krska, S. W. (2006). Understanding the Origin of Unusual Stepwise Hydrogenation Kinetics in the Synthesis of the 3-(4-Fluorophenyl)morpholine Moiety of NK 1 Receptor Antagonist Aprepitant. Organic Process Research & Development, 10(1), 31-36. [Link]
-
Hale, J. J., Mills, S. G., MacCoss, M., Finke, P. E., Cascieri, M. A., Sadowski, S., ... & Chicchi, G. G. (1998). Orally active, potent, and selective substance P (neurokinin-1) receptor antagonists containing a C-2 substituted morpholine acetal. Journal of medicinal chemistry, 41(22), 4607-4614. [Link]
-
Sharma, P. K., & Kumar, A. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578. [Link]
-
Otsuka, M., Sun, H., Osa, T., & Chiba, K. (1997). Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues. Bioorganic & medicinal chemistry letters, 7(15), 1881-1886. [Link]
-
Patsnap Synapse. (2023). Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments. [Link]
-
Henegar, K. E., Ashford, S. W., Baughman, T. A., Sih, J. C., & Gu, R. L. (1997). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 62(19), 6588-6597. [Link]
-
Wikipedia. (2023). NK1 receptor antagonist. [Link]
-
MDPI. (2021). The Significance of NK1 Receptor Ligands and Their Application in Targeted Radionuclide Tumour Therapy. [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]
-
PubMed. (2020). A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. [Link]
-
ResearchGate. (2008). Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid. [Link]
-
NIH. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]
-
NIH. (2009). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. [Link]
-
Chinese Journal of Pharmaceuticals. (2014). Synthesis of Aprepitant. [Link]
-
YouTube. (2023). STRUCTURE ACTIVITY RELATIONSHIP (SAR) OF MORPHINE AND IT'S MODIFIED ANALOGUES. [Link]
-
NIH. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link]
-
NIH. (2020). Design, Synthesis, Pharmacological Activities, Structure–Activity Relationship, and In Silico Studies of Novel 5-Substituted-2-(morpholinoimino)-thiazolidin-4-ones. [Link]
-
NIH. (2011). Design of novel neurokinin 1 receptor antagonists based on conformationally constrained aromatic amino acids and discovery of a potent chimeric opioid agonist-neurokinin 1 receptor antagonist. [Link]
- Google Patents. (2013).
-
AxisPharm. (2024). Amide coupling Protocol for Amino PEG. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Combined tachykinin receptor antagonist: synthesis and stereochemical structure-activity relationships of novel morpholine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Analytical methods for (S)-Morpholine-2-carboxylic acid hydrochloride.
An Application Guide to the Comprehensive Analysis of (S)-Morpholine-2-carboxylic acid hydrochloride
Authored by: Gemini, Senior Application Scientist
Introduction
This compound is a chiral heterocyclic compound of significant interest in pharmaceutical development. As a chiral building block, its specific stereochemistry is crucial for the efficacy and safety of active pharmaceutical ingredients (APIs) it is used to synthesize, including antiviral and anticancer agents.[1] The morpholine ring structure and the carboxylic acid functional group can influence properties such as solubility, metabolic stability, and target binding.[1]
Therefore, rigorous analytical characterization is imperative to ensure its identity, purity, and, most critically, its enantiomeric integrity. This guide provides a multi-faceted analytical approach, combining chromatographic, spectroscopic, and thermal methods to create a comprehensive quality control framework for researchers, scientists, and drug development professionals. The protocols herein are designed not merely as procedural steps but as a self-validating system, explaining the causality behind methodological choices to ensure robust and reproducible results.
Physicochemical Properties
A foundational understanding of the molecule's properties is essential before commencing any analytical work.
| Property | Value | Source |
| IUPAC Name | (2S)-morpholine-2-carboxylic acid;hydrochloride | [2] |
| Molecular Formula | C₅H₁₀ClNO₃ | [2] |
| Molecular Weight | 167.59 g/mol | [2][3] |
| CAS Number | 1439373-55-3 | [2][4] |
| Parent Compound | (S)-Morpholine-2-carboxylic acid (CID: 1519500) | [2][5] |
Integrated Analytical Workflow
No single technique can fully characterize a chiral molecule. The following workflow illustrates how different analytical methods are integrated to provide a complete profile of this compound, from initial identity confirmation to final purity assessment.
Caption: Integrated workflow for comprehensive analysis.
Chromatographic Methods for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is the cornerstone for determining both the chemical and enantiomeric purity of this compound.
Protocol: Chemical Purity by Reversed-Phase HPLC (RP-HPLC)
This method quantifies the target compound and separates it from any process-related impurities or degradation products.
-
Principle of Causality: The compound is polar and contains both an acidic (carboxylic acid) and a basic (secondary amine) functional group. Using a low pH mobile phase serves a dual purpose: it protonates the carboxylic acid to suppress its ionization and ensures the secondary amine is protonated (as the hydrochloride salt), leading to consistent retention and sharp peak shapes on a C18 stationary phase.
-
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Standard HPLC/UPLC with UV Detector |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | A: 0.1% Phosphoric Acid in WaterB: Acetonitrile (MeCN) |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 210 nm |
| Injection Vol. | 10 µL |
-
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a final concentration of approximately 1 mg/mL.
-
System Equilibration: Equilibrate the column with the initial mobile phase composition (95% A, 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
Injection: Inject the sample solution.
-
Data Analysis: Integrate the peak corresponding to this compound. Calculate purity using the area percent method. Impurities will typically elute at different retention times.
-
Protocol: Enantiomeric Purity Determination
Ensuring the compound is the correct (S)-enantiomer and quantifying the amount of the unwanted (R)-enantiomer is critical. This can be achieved via direct or indirect methods.[6]
This robust and widely applicable method converts the enantiomers into diastereomers using a chiral derivatizing agent.[7][8] The resulting diastereomers have different physical properties and can be separated on a standard achiral column.[9][10]
Caption: Workflow for indirect enantiomeric purity analysis.
-
Principle of Causality: The carboxylic acid of both the (S) and (R) enantiomers reacts with a single, pure enantiomer of a chiral amine (e.g., (R)-1-phenylethylamine) in the presence of a coupling agent. This forms two diastereomeric amides: (S,R) and (R,R). These diastereomers are no longer mirror images and can be separated using standard reversed-phase chromatography.
-
Protocol:
-
Derivatization:
-
In a vial, dissolve ~5 mg of the sample in 1 mL of dichloromethane.
-
Add 1.2 equivalents of a coupling agent (e.g., HBTU).
-
Add 1.5 equivalents of a base (e.g., DIPEA).
-
Add 1.2 equivalents of (R)-(+)-1-phenylethylamine.
-
Stir at room temperature for 2 hours.
-
-
Work-up: Quench the reaction with 1 mL of water. Separate the organic layer, dry it over sodium sulfate, and evaporate the solvent.
-
Analysis: Reconstitute the residue in the HPLC mobile phase and analyze using the RP-HPLC method described in Section 3.1. The two diastereomers should appear as distinct, well-resolved peaks.
-
Calculation: Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_major - Area_minor) / (Area_major + Area_minor) ] * 100.
-
This method is faster as it requires no derivatization but relies on finding a suitable chiral column that can differentiate between the enantiomers.
-
Principle of Causality: The CSP creates a chiral environment. The two enantiomers interact differently with the chiral selector of the stationary phase, leading to different retention times.[6] Cyclodextrin-based or cellulose-based columns are common choices for separating chiral acids and amines.[11]
-
Screening Protocol:
-
Prepare a 1 mg/mL solution of the sample in the mobile phase.
-
Screen various chiral columns (e.g., Chiralpak series, Lux series) with different mobile phases (typically combinations of hexane/isopropanol or acetonitrile/water with acidic or basic additives).
-
The goal is to achieve baseline separation (Resolution > 1.5) between the two enantiomer peaks. Once a suitable method is found, it can be validated for routine use.
-
Spectroscopic Methods for Structural Elucidation
Spectroscopic techniques are essential for confirming the chemical identity and structure of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides unambiguous confirmation of the molecular structure by mapping the carbon-hydrogen framework.
-
¹H NMR: The proton NMR spectrum for the morpholine ring typically shows a complex pattern of multiplets due to the chair conformation and proton-proton coupling.[12]
-
Expected Signals (in D₂O):
-
~3.0-4.2 ppm: A series of multiplets corresponding to the 7 protons on the morpholine ring (positions 2, 3, 5, and 6). The proton at C2, being adjacent to both the carboxylic acid and the ether oxygen, will likely be in a distinct region.
-
-
-
¹³C NMR: The carbon NMR provides information on the number and type of carbon atoms.
-
Protocol:
-
Prepare a sample by dissolving 5-10 mg of the substance in ~0.7 mL of a deuterated solvent (e.g., D₂O or DMSO-d₆).
-
Acquire ¹H and ¹³C spectra on a 400 MHz or higher spectrometer.
-
Compare the observed chemical shifts and coupling patterns with the expected structure. A certificate of analysis for a similar compound confirms the structure via ¹H-NMR.[15]
-
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a rapid and reliable technique for identifying the key functional groups present in the molecule.
-
Principle of Causality: Specific chemical bonds vibrate at characteristic frequencies when they absorb infrared radiation. This allows for the identification of functional groups.
-
Expected Absorption Bands:
| Wavenumber (cm⁻¹) | Bond | Functional Group |
| 2800-3300 (broad) | O-H stretch | Carboxylic Acid |
| 2400-2800 (broad) | N-H⁺ stretch | Amine Hydrochloride |
| 1700-1730 | C=O stretch | Carboxylic Acid |
| 1050-1150 | C-O-C stretch | Ether |
-
Protocol:
-
Acquire a spectrum using either a KBr pellet or an Attenuated Total Reflectance (ATR) accessory.
-
Collect data from 4000 to 400 cm⁻¹.
-
Identify the characteristic peaks and confirm the presence of the expected functional groups. The IR spectrum for morpholine itself shows characteristic C-H and C-O-C vibrations.[14][16]
-
Mass Spectrometry (MS)
MS confirms the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Principle of Causality: The molecule is ionized, and its mass-to-charge ratio (m/z) is measured. In electrospray ionization (ESI), a soft ionization technique, the protonated molecular ion [M+H]⁺ is typically observed.
-
Expected Ions (Positive ESI Mode):
-
Protocol:
-
Prepare a dilute solution (~10 µg/mL) of the sample in 50:50 water:acetonitrile with 0.1% formic acid.
-
Infuse the sample directly into an ESI-MS system or analyze the eluent from the HPLC system.
-
Acquire the full scan mass spectrum and confirm the presence of the expected molecular ion.
-
Thermal Analysis
Thermal analysis techniques like TGA and DSC provide critical information on the material's stability, melting point, and the presence of solvates or hydrates.[19][20]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature.
-
Principle of Causality: TGA can distinguish between the loss of volatile components (like water or solvent) and thermal decomposition.[21] A sharp weight loss at high temperatures indicates the onset of decomposition.
-
Protocol:
-
Place 5-10 mg of the sample into a TGA pan.
-
Heat the sample from ambient temperature to ~400°C at a rate of 10°C/min under a nitrogen atmosphere.
-
Analyze the resulting thermogram for weight loss events.
-
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of its melting point.[22]
-
Principle of Causality: Melting is an endothermic process that appears as a distinct peak in the DSC thermogram. The peak maximum is typically reported as the melting point. This is a key identity and purity check.[19]
-
Protocol:
-
Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.
-
Heat the sample from ambient temperature to a temperature above the expected melting point at a rate of 10°C/min under a nitrogen atmosphere.
-
Determine the onset and peak temperature of the melting endotherm.
-
References
- Occupational Safety and Health Administration. (2003). Morpholine (OSHA Method PV2123).
- Higashi, T., & Min, J. Z. (n.d.). Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS.
-
Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0031581). Retrieved from [Link]
-
ResearchGate. (n.d.). The FT-IR spectrum of (a) morpholine and (b) morpholinium glycolate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Morpholine - Mass Spectrum. In NIST WebBook. Retrieved from [Link]
-
Chen, D., et al. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC, NIH. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Gimenez, R., et al. (1987). Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography. Journal of Pharmaceutical and Biomedical Analysis, 5(7), 665-73. Retrieved from [Link]
-
Ford, J. L., & Timmins, P. (1989). Thermal analysis methods for pharmacopoeial materials. Journal of Pharmaceutical and Biomedical Analysis, 7(12), 1421-33. Retrieved from [Link]
-
Moser, A. (2008). Recognizing the NMR pattern for morpholine. ACD/Labs. Retrieved from [Link]
- Encyclopedia of Pharmaceutical Technology. (n.d.). Chiral Drug Separation.
-
METTLER TOLEDO. (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]
-
MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]
-
Robertson Microlit Laboratories. (n.d.). Thermal Analysis | DSC, TGA, and Melting Point Testing. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 2-hydroxy-1,2,3-propanetricarboxylate on Newcrom R1 HPLC column. Retrieved from [Link]
-
ResearchGate. (n.d.). Observed IR spectrum of neutral morpholine and the calculated spectrum. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Morpholine. Retrieved from [Link]
-
Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]
-
MySkinRecipes. (n.d.). This compound. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
- Lunn, G. (2005). HPLC Methods for Recently Approved Pharmaceuticals. Wiley-Interscience.
-
ResearchGate. (n.d.). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
- Thakur, S. S. (2011). Introduction to Pharmaceutical Thermal Analysis: A Teaching Tool.
- Google Patents. (n.d.). Method for detecting morpholine and/or tetramethyl methane diamine from roflumilast intermediate.
-
National Center for Biotechnology Information. (n.d.). (S)-Morpholine-2-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methylmorpholine-2-carboxylic acid hydrochloride. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). Thermal Analysis of Pharmaceuticals. Retrieved from [Link]
-
Pharmacia. (2019). Development of a chiral RP-HPLC method for identification of stereomers of newly synthesised xanthine-based hydrazide-hydrazone compound. Retrieved from [Link]
-
PMC, NIH. (n.d.). HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152. Retrieved from [Link]
Sources
- 1. This compound [myskinrecipes.com]
- 2. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. scbt.com [scbt.com]
- 4. 1439373-55-3|this compound|BLD Pharm [bldpharm.com]
- 5. (S)-Morpholine-2-carboxylic acid | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 7. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 8. Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. HPLC Method for Determination of Enantiomeric Purity of a Novel Respiratory Fluoroquinolone: WCK 1152 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 12. acdlabs.com [acdlabs.com]
- 13. Spectroscopy of Carboxylic Acid Derivatives [sites.science.oregonstate.edu]
- 14. researchgate.net [researchgate.net]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. benchchem.com [benchchem.com]
- 19. Thermal analysis methods for pharmacopoeial materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Thermal Analysis | DSC, TGA, and Melting Point Testing [robertson-microlit.com]
- 22. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]
Introduction: The Analytical Imperative for Morpholine Quantification
An Application Guide to the Chromatographic Analysis of Morpholine and its Derivatives in Pharmaceutical Applications
Morpholine (C₄H₉NO) is a heterocyclic organic compound that serves a multitude of functions in industrial and pharmaceutical manufacturing.[1] It is utilized as a pH adjusting agent in steam systems, a corrosion inhibitor, and as a chemical intermediate or reagent in the synthesis of various Active Pharmaceutical Ingredients (APIs), including the antibiotic Linezolid and the anti-cancer agent Gefitinib.[1] Given its role in synthesis, residual morpholine can persist in final drug products.[2] Regulatory bodies mandate strict limits on such impurities, making their accurate and precise quantification a critical component of quality control and assurance in the pharmaceutical industry.[3]
However, the physicochemical properties of morpholine—specifically its high polarity, low molecular weight, and volatility—present significant challenges for conventional chromatographic analysis.[4][5] This application note provides detailed protocols and expert insights for two primary analytical techniques, Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), tailored for the robust analysis of morpholine derivatives in pharmaceutical matrices.
PART 1: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Direct analysis of polar compounds like morpholine by GC-MS is often hindered by poor peak shape and volatility.[6] A common and highly effective strategy to overcome this is chemical derivatization, which converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.[7] The most prevalent method involves the nitrosation of morpholine to form N-nitrosomorpholine.[6][8]
Principle of Derivatization
As a secondary amine, morpholine readily reacts with a nitrosating agent, such as sodium nitrite (NaNO₂), under acidic conditions (typically using HCl) to form the stable and volatile N-nitrosomorpholine (NMOR) derivative.[6] This derivative exhibits excellent chromatographic properties and produces a distinct mass spectrum, enabling sensitive and selective detection by GC-MS.[6][7]
Caption: Derivatization of morpholine to N-nitrosomorpholine for GC-MS.
Quantitative Data Summary: GC-MS Method Performance
The following table summarizes the typical performance of the GC-MS method for morpholine determination after derivatization, based on published studies.
| Parameter | Performance in Apple Juice[6] | Performance in Fruit Peel/Pulp[9] | Performance in Ibuprofen[6] |
| Linearity Range | 10 - 500 µg/L | 10 - 400 µg/kg | 10 - 500 µg/L |
| Correlation (R²) | > 0.999 | > 0.999 | > 0.999 |
| LOD | 7.3 µg/L | 1.3 - 3.3 µg/kg | 7.3 µg/L |
| LOQ | 24.4 µg/L | 4.1 - 10.1 µg/kg | 24.4 µg/L |
| Spiked Recovery | 94.3% - 109.0% | 88.6% - 107.2% | 96.0% - 107.9% |
| Intra-day Precision (RSD%) | 2.0% - 4.4% | 1.4% - 9.4% | 2.0% - 4.4% |
| Inter-day Precision (RSD%) | 3.3% - 7.0% | 1.5% - 2.8% | 3.3% - 7.0% |
Detailed Experimental Protocol: GC-MS
This protocol is a synthesized methodology based on established and validated methods.[6][9]
1. Sample Preparation
-
Rationale: The goal is to create a clean, homogenous liquid sample suitable for derivatization. For APIs or drug products, this involves dissolution in an appropriate solvent.
-
Protocol:
-
Accurately weigh a portion of the drug substance or ground tablet powder and dissolve it in purified water or a suitable solvent to a known concentration.
-
If particulates are present, centrifuge the solution (e.g., 10,000 rpm for 15 min) and filter the supernatant through a 0.22 µm membrane filter.[8]
-
2. Derivatization
-
Rationale: This step quantitatively converts morpholine to its GC-amenable form. The reaction conditions (pH, temperature, time) are optimized for maximum yield.[6] An acidic pH of around 1.5 is optimal for the reaction.[9]
-
Protocol:
-
Transfer 2.0 mL of the prepared sample solution into a 10 mL glass test tube.
-
Add 200 µL of 0.05 M HCl to acidify the sample.[8]
-
Add 200 µL of saturated sodium nitrite (NaNO₂) solution and vortex-mix thoroughly.[8]
-
Heat the mixture in a heating block at 40°C for 5 minutes to facilitate the reaction.[6]
-
Allow the mixture to cool to room temperature.
-
3. Liquid-Liquid Extraction (LLE)
-
Rationale: LLE is used to isolate the nonpolar N-nitrosomorpholine derivative from the aqueous sample matrix into an organic solvent compatible with GC injection. Dichloromethane is a common choice.[6]
-
Protocol:
4. GC-MS Analysis
-
Rationale: The GC conditions are selected to provide good separation and peak shape for N-nitrosomorpholine. The MS is operated in Selected Ion Monitoring (SIM) mode for maximum sensitivity and selectivity.
-
Protocol:
-
GC System: Agilent 7890 or equivalent.[6]
-
Column: TM-1701 (30 m x 0.32 mm I.D., 0.5 µm film thickness) or similar mid-polarity column.[6]
-
Carrier Gas: Helium at a constant flow rate of 2.0 mL/min.[6][10]
-
Injection: 1 µL, split ratio 1:7, injector temperature 250°C.[6]
-
Oven Program: Initial temperature 100°C, hold for 4 min; ramp to 120°C at 10°C/min, hold for 3 min; ramp to 250°C at 20°C/min, hold for 5 min.[6]
-
MS System: Agilent 5975C or equivalent.[6]
-
Temperatures: Transfer line 280°C, MS Source 230°C, MS Quadrupole 150°C.[6][10]
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Characteristic Ions: m/z 116.1 (Quantifier) and 86.1 (Qualifier) for N-nitrosomorpholine.[6][10]
-
Caption: Experimental workflow for GC-MS analysis of morpholine.
PART 2: High-Performance Liquid Chromatography (HPLC) Analysis
HPLC offers a powerful alternative to GC-MS. Two primary strategies are employed: direct analysis using Hydrophilic Interaction Liquid Chromatography (HILIC) and analysis after pre-column derivatization for use with traditional reversed-phase columns.
Method A: Direct Analysis via HILIC-LC-MS/MS
Principle: HILIC is an ideal technique for retaining and separating highly polar compounds like underivatized morpholine.[4] It utilizes a polar stationary phase (e.g., bare silica or amide-bonded) with a high-organic mobile phase. Retention is based on a partitioning mechanism within a water-enriched layer on the surface of the stationary phase. Coupling with tandem mass spectrometry (MS/MS) provides the necessary selectivity and sensitivity for quantification at trace levels.[11]
Detailed Experimental Protocol: HILIC-LC-MS/MS
This protocol is based on a validated method for morpholine in complex matrices.[4][11]
1. Sample Preparation
-
Rationale: A simple "dilute-and-shoot" approach is often sufficient, but a protein precipitation or extraction step can clean up complex samples.
-
Protocol:
-
Accurately weigh the sample and dissolve in a suitable diluent, typically matching the initial mobile phase composition (e.g., 90:10 acetonitrile:water with buffer).
-
For more complex matrices, perform an extraction with acidified methanol (e.g., 1% formic acid in methanol).[4]
-
Vortex, centrifuge, and filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial.[4]
-
2. HILIC-LC-MS/MS Analysis
-
Rationale: The choice of a HILIC column and an appropriate buffered mobile phase is critical for achieving reproducible retention. A gradient elution moving from high to low organic content is used to elute the analyte.
-
Protocol:
-
LC System: Waters ACQUITY UPLC or equivalent.[4]
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).[4]
-
Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.[4]
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.[4]
-
Gradient: A typical gradient might start at 5-10% A, holding for a short period, then ramping up to 40-50% A to elute the morpholine.
-
Flow Rate: 0.4 mL/min.[4]
-
Column Temperature: 30-40°C.
-
MS/MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
MRM Transitions: Monitor the transition from the protonated parent ion [M+H]⁺ to a specific product ion for quantification.
-
Method B: HPLC with Pre-Column Derivatization
Principle: For laboratories equipped with standard HPLC-UV systems, derivatization can make morpholine detectable. A common reagent is 1-Naphthyl isothiocyanate (NIT), which reacts with the secondary amine of morpholine to form a stable thiourea derivative.[12][13] This derivative possesses a strong chromophore, allowing for sensitive UV detection and excellent retention on standard C18 reversed-phase columns.[12]
Detailed Experimental Protocol: HPLC-UV with NIT Derivatization
This protocol is adapted from a method for analyzing morpholine in an API.[12]
1. Reagent and Sample Preparation
-
Protocol:
-
Derivatizing Reagent: Prepare a solution of 1-Naphthyl isothiocyanate in acetonitrile.
-
Sample Solution: Dissolve the drug substance in a suitable diluent (e.g., acetonitrile).
-
Standard Solution: Prepare a stock solution of morpholine in the same diluent.
-
2. Derivatization
-
Rationale: The reaction creates a stable, UV-active derivative suitable for reversed-phase HPLC.
-
Protocol:
-
In a vial, mix a precise volume of the sample or standard solution with the derivatizing reagent.
-
Allow the reaction to proceed at room temperature for a specified time (e.g., 15-30 minutes) to ensure complete derivatization.
-
Dilute the reaction mixture to a final volume with the mobile phase.
-
3. HPLC-UV Analysis
-
Rationale: Standard reversed-phase conditions are used to separate the nonpolar derivative from the API and other impurities.
-
Protocol:
-
HPLC System: Standard HPLC with a UV/PDA detector.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength appropriate for the naphthylisothiourea derivative.
-
Quantification: Based on the peak area of the morpholine derivative compared to a calibration curve prepared from derivatized standards.
-
Caption: Comparison of HPLC workflow strategies for morpholine analysis.
Quantitative Data Summary: HPLC Method Performance
The following table summarizes the performance of different HPLC-based methods.
| Parameter | HILIC-LC-MS/MS (Fruits)[11] | HPLC-UV with NIT Derivatization (Cobicistat API)[12] |
| Linearity Range | 0.01 - 0.2 µg/g | 0.3 - 1.2 µg/mL |
| Correlation (R²) | > 0.99 | 0.9995 |
| LOD | 0.001 - 0.004 µg/g | 0.10 µg/mL |
| LOQ | 0.01 µg/g | 0.30 µg/mL |
| Recovery (%) | 84% - 120% | 97.9% - 100.4% |
| Precision (RSD%) | Not specified | 0.79% |
Conclusion and Method Selection
The choice between GC-MS and HPLC for the analysis of morpholine derivatives depends on the available instrumentation, required sensitivity, and sample matrix.
-
GC-MS with derivatization is a highly sensitive, robust, and specific method, making it an excellent choice for trace residue analysis in various pharmaceutical samples.[8]
-
HILIC-LC-MS/MS offers the advantage of direct analysis without derivatization, simplifying sample preparation and avoiding the use of potentially hazardous reagents. Its high sensitivity and specificity make it a state-of-the-art technique.[4][11]
-
HPLC-UV with derivatization provides a reliable and accessible alternative for laboratories without mass spectrometry capabilities, demonstrating good performance for quality control applications.[12]
Each method, when properly validated, can provide accurate and trustworthy data essential for ensuring the safety and quality of pharmaceutical products.
References
-
Cao, M., Zhang, P., Feng, Y., Zhang, H., Zhu, H., Lian, K., & Kang, W. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Journal of Analytical Methods in Chemistry, 2018, 9670481. [Link]
-
ResearchGate. (n.d.). The derivatization reaction of morpholine. Retrieved from ResearchGate. [Link]
-
SIELC Technologies. (n.d.). Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. Retrieved from sielc.com. [Link]
-
An, K., Kim, I., Lee, C., Min, J.-K., Shin, H.-J., & Lee, J. (2020). Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry. Foods, 9(6), 746. [Link]
-
Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Quality Assurance, 12(4), 391-397. [Link]
-
Shenyang East Chemical Science-Tech Co., Ltd. (2023). Liquid phase method for morpholine. Retrieved from eschems.com. [Link]
-
Hengel, M. J., Jordan, R., & Maguire, W. (2014). Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry. Journal of Agricultural and Food Chemistry, 62(17), 3697–3701. [Link]
-
Cao, M., et al. (2018). As cited in Anwar, S., & Khan, P. M. A. A. (2021). High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization. International Journal of Pharmaceutical Quality Assurance, 12(4), 391-397. [Link]
-
ResearchGate. (2018). Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. Retrieved from ResearchGate. [Link]
-
ResearchGate. (2001). Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. Retrieved from ResearchGate. [Link]
-
Analytice. (n.d.). Laboratory analysis of morpholine (CAS: 110-91-8). Retrieved from analytice.com. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from pharmaguideline.com. [Link]
Sources
- 1. Laboratory analysis of morpholine (CAS: 110-91-8) - Analytice [analytice.com]
- 2. helixchrom.com [helixchrom.com]
- 3. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 6. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of Morpholine in Peel and Pulp of Apples and Oranges by Gas Chromatography−Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Development and validation of a standardized method for the determination of morpholine residues in fruit commodities by liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivatization | International Journal of Pharmaceutical Sciences and Drug Research [ijpsdronline.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for the Crystallization of Morpholine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Crystallization in Pharmaceutical Sciences
Morpholine and its derivatives are foundational scaffolds in medicinal chemistry, integral to the structure of numerous pharmaceutical compounds.[1] The hydrochloride salt of morpholine is a common form used to enhance the stability and bioavailability of active pharmaceutical ingredients (APIs). The isolation and purification of morpholine hydrochloride in a crystalline solid form is a critical step in drug development and manufacturing. The physical properties of the crystalline material—such as particle size distribution, crystal habit, and polymorphic form—directly impact downstream processes like filtration and drying, as well as the final drug product's performance, including its dissolution rate and bioavailability.
These application notes provide a comprehensive guide to the crystallization of morpholine hydrochloride. Moving beyond a simple recitation of steps, this document elucidates the scientific principles underpinning various crystallization techniques, offering researchers the rationale to make informed decisions and troubleshoot effectively. The protocols herein are designed to be self-validating, empowering scientists to develop robust and reproducible crystallization processes.
Physicochemical Properties of Morpholine Hydrochloride
A thorough understanding of the physicochemical properties of morpholine hydrochloride is paramount for developing a successful crystallization strategy.
Structure and Properties:
Morpholine is a heterocyclic compound featuring both an amine and an ether functional group.[2] The presence of the amine group allows for the formation of the hydrochloride salt by treatment with hydrochloric acid.[2] This salt formation significantly alters the molecule's physical properties, most notably its solubility.
-
Molecular Formula: C₄H₉NO·HCl[3]
-
Molecular Weight: 123.58 g/mol [3]
-
Appearance: White to off-white crystalline powder.[4]
-
Hygroscopicity: Morpholine hydrochloride is hygroscopic and can absorb moisture from the atmosphere.[4]
-
Melting Point: Decomposes at approximately 175-176°C.[5]
-
Aqueous Solution pH: An aqueous solution of morpholine hydrochloride is acidic due to the presence of the hydrochloride salt.
Solvent Selection: The Cornerstone of Crystallization
The choice of solvent is the most critical parameter in a crystallization process. The ideal solvent should exhibit a significant difference in the solubility of morpholine hydrochloride at high and low temperatures for cooling crystallization, or there should be a readily available and miscible antisolvent for antisolvent crystallization.
General Solubility Profile
As a salt, morpholine hydrochloride is a polar compound and, according to the principle of "like dissolves like," will have higher solubility in polar solvents.
-
High Solubility: Morpholine hydrochloride is freely soluble in water.[3][5] It is also soluble in polar protic solvents like methanol and ethanol.[5]
-
Moderate to Low Solubility: Its solubility is expected to decrease in less polar solvents such as isopropanol, acetone, and ethyl acetate.[5]
-
Insolubility: It is practically insoluble in non-polar solvents like toluene, hexane, and dichloromethane.[5]
Illustrative Solvent and Antisolvent Systems
The following table summarizes the expected solubility behavior and provides a starting point for solvent screening. Researchers should experimentally verify these properties for their specific grade of morpholine hydrochloride.
| Solvent/Antisolvent Class | Example Solvents | Expected Solubility of Morpholine HCl | Application in Crystallization |
| Polar Protic Solvents | Water, Methanol, Ethanol | High | Good "solvents" for antisolvent crystallization; may be suitable for cooling crystallization if temperature-dependent solubility is significant. |
| Polar Aprotic Solvents | Isopropanol, Acetone, Acetonitrile | Moderate to Low | Potential single solvents for cooling crystallization or as antisolvents. |
| Less Polar Solvents | Ethyl Acetate, Dichloromethane | Very Low | Good "antisolvents" for antisolvent crystallization. |
| Non-Polar Solvents | Toluene, Hexane, Heptane | Insoluble | Excellent "antisolvents." |
Crystallization Methodologies: A Practical Guide
The selection of a crystallization method depends on the solubility profile of morpholine hydrochloride and the desired attributes of the final crystalline product.
Cooling Crystallization
This is the most common technique and is applicable when the solubility of the compound in a chosen solvent increases significantly with temperature.
Principle: A saturated or near-saturated solution is prepared at an elevated temperature. As the solution is cooled, the solubility of the compound decreases, leading to supersaturation and subsequent crystallization.
Workflow for Cooling Crystallization:
Caption: Workflow for Cooling Crystallization of Morpholine HCl.
Detailed Protocol for Cooling Crystallization:
-
Solvent Selection: Choose a solvent in which morpholine hydrochloride has high solubility at elevated temperatures and low solubility at room temperature or below (e.g., isopropanol, ethanol).
-
Dissolution: In a flask equipped with a reflux condenser and a magnetic stirrer, add the crude morpholine hydrochloride and a small amount of the selected solvent.
-
Heating: Heat the mixture to the boiling point of the solvent while stirring. Add small portions of the hot solvent until the solid is completely dissolved. It is crucial to use the minimum amount of hot solvent to create a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are observed, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, more uniform crystals.[6] Do not disturb the flask during this period.
-
Maximizing Yield: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any residual impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to a constant weight.
Antisolvent Crystallization
This method is employed when a suitable single solvent for cooling crystallization cannot be found. It is particularly useful when the compound is highly soluble in one solvent (the "solvent") and poorly soluble in another miscible solvent (the "antisolvent").
Principle: The addition of an antisolvent to a solution of the compound reduces its solubility, thereby inducing supersaturation and crystallization.
Workflow for Antisolvent Crystallization:
Caption: Workflow for Antisolvent Crystallization of Morpholine HCl.
Detailed Protocol for Antisolvent Crystallization:
-
Solvent System Selection: Identify a solvent in which morpholine hydrochloride is highly soluble (e.g., methanol, water) and an antisolvent in which it is poorly soluble but miscible with the solvent (e.g., ethyl acetate, acetone, hexane).
-
Dissolution: Dissolve the crude morpholine hydrochloride in a minimum amount of the "good" solvent at room temperature.
-
Antisolvent Addition: While stirring the solution, slowly add the antisolvent. The rate of addition is a critical parameter; a slower addition rate generally leads to the formation of larger and more well-defined crystals.[7]
-
Crystallization: Continue stirring the mixture for a period to ensure complete crystallization. The solution will become cloudy as crystals form.
-
Isolation: Collect the precipitated crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the antisolvent to remove the mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Vapor Diffusion
This technique is ideal for obtaining high-quality single crystals, often for analytical purposes like X-ray crystallography, and is suitable for small amounts of material.
Principle: A solution of the compound is placed in a small, open container inside a larger, sealed container that holds a more volatile antisolvent. The vapor of the antisolvent slowly diffuses into the solution, gradually reducing the solubility of the compound and promoting slow crystal growth.
Workflow for Vapor Diffusion Crystallization:
Caption: Workflow for Vapor Diffusion Crystallization of Morpholine HCl.
Detailed Protocol for Vapor Diffusion:
-
Solvent System Selection: Choose a solvent in which morpholine hydrochloride is soluble and an antisolvent in which it is insoluble. The antisolvent should be more volatile than the solvent.
-
Solution Preparation: Prepare a concentrated solution of morpholine hydrochloride in the chosen solvent in a small, open vial.
-
Assembly: Place this small vial inside a larger jar or beaker containing a pool of the antisolvent.
-
Sealing: Seal the larger container to create a closed system.
-
Incubation: Allow the setup to remain undisturbed in a location with a stable temperature.
-
Observation: Monitor the small vial for crystal growth over several days to weeks.
-
Harvesting: Once suitable crystals have formed, carefully open the container and collect the crystals.
Troubleshooting and Optimization
Oiling Out: This occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline phase. This is often due to high supersaturation or a significant change in the solvent environment.
-
Solution: Reduce the concentration of the solute, slow down the cooling or antisolvent addition rate, or choose a different solvent system.
Poor Crystal Quality or Small Particle Size: This can be caused by rapid cooling or antisolvent addition, which leads to rapid nucleation.
-
Solution: Decrease the cooling rate or the rate of antisolvent addition.[6] Seeding the solution with a small amount of pre-existing crystals can also promote the growth of larger crystals.
Polymorphism: Morpholine hydrochloride may exist in different crystalline forms (polymorphs) with distinct physical properties. The formation of a specific polymorph can be influenced by the solvent, cooling rate, and temperature.
-
Control: To obtain a specific polymorph consistently, it is crucial to strictly control the crystallization parameters. Seeding with the desired polymorph is the most effective way to ensure its formation. Slurry crystallization, where a mixture of forms is stirred in a saturated solution, can be used to convert a less stable form to a more stable one.
Conclusion
The crystallization of morpholine hydrochloride is a controllable process that is fundamental to achieving the desired purity and physical attributes for its use in pharmaceutical applications. By understanding the interplay between the physicochemical properties of the salt, the choice of solvent, and the crystallization technique, researchers can develop robust and scalable processes. The protocols and insights provided in these application notes serve as a strong foundation for the successful crystallization of morpholine hydrochloride, enabling the production of high-quality crystalline material.
References
- BenchChem. (2025). Technical Support Center: Optimizing Crystallization of 4-(Azepan-2-ylmethyl)morpholine Salts.
- Solubility of Things. (n.d.). Morpholine hydrochloride.
- ResearchGate. (2025). Control of Polymorphism in Crystallization of Amino Acid.
- Royal Society of Chemistry. (n.d.). Strategy for control of crystallization of polymorphs.
- Scent.vn. (n.d.). Morpholine (CAS 110-91-8): Odor profile, Properties, & IFRA compliance.
- Ataman Kimya. (n.d.). MORPHOLINE.
- Merck Index. (n.d.). Morpholine.
- University of Rochester. (n.d.). Control of polymorphism, crystal size and habit in pharmaceuticals.
- Frontiers. (n.d.). Continuous crystallisation of organic salt polymorphs.
- University of Rochester. (n.d.). Guide for crystallization.
- Royal Society of Chemistry. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews.
- ResearchGate. (2025). Strategy for control of crystallization of polymorphs.
- Ataman Kimya. (n.d.). MORPHOLINE (CAS 110-91-8).
- ResearchGate. (2025). Effect of Supersaturation on Crystal Size and Number of Crystals Produced in Antisolvent Crystallization.
- Reddit. (2020). How does cooling rate affect the point at which crystalisation occures and why?
- Alfa Chemistry. (n.d.). CAS 10024-89-2 Morpholine HydroChloride.
- PubChem. (n.d.). Morpholine.
- Google Patents. (n.d.). CN1054604C - Process for preparing morpholine hydrochloride as precursor of monoxydine ....
- RM@Schools. (n.d.). Antisolvent Crystallization.
- Hampton Research. (n.d.). Hanging Drop Vapor Diffusion Crystallization.
- Mettler Toledo. (n.d.). Supersaturation and Crystallization for Nucleation and Growth.
- International Journal of Pharmaceutical and Phytopharmacological Research. (2022). “Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability”.
- Ataman Kimya. (n.d.). MORPHOLINE.
- National Center for Biotechnology Information. (n.d.). Characterization of Supersaturatable Formulations for Improved Absorption of Poorly Soluble Drugs.
- Linac Coherent Light Source. (n.d.). Crystal Growth.
- International Journal of Chemical Engineering and Applications. (n.d.). Antisolvent Crystallization of Poorly Water Soluble Drugs.
- Technobis. (2023). Anti-solvent crystallization: witness the polymorphic transformation with Crystalline.
- National Center for Biotechnology Information. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations.
- Indian Journal of Pharmaceutical Sciences. (n.d.). Effect of Solvent and Polymer Additives on Crystallization.
- MDPI. (n.d.). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy.
- BenchChem. (n.d.). Technical Guide: Solubility Profile of 6-Morpholinonicotinaldehyde in Organic Solvents.
- Wikipedia. (n.d.). Morpholine.
- National Center for Biotechnology Information. (n.d.). Application of Polymers as a Tool in Crystallization—A Review.
- ResearchGate. (2025). Effect of Cooling Rates on Shape and Crystal Size Distributions of Mefenamic Acid Polymorph in Ethyl Acetate.
- FKIT. (n.d.). Batch Crystallization of KCl: the Influence of the Cooling and Mixing Rate on the Granulometric Properties of Obtained Crystal.
- MDPI. (n.d.). Cooling Crystallization with Complex Temperature Profiles on a Quasi-Continuous and Modular Plant.
- CECRI, Karaikudi. (n.d.). Effect of Different Cooling Modes on Crystal Size Distribution in a Batch Cooling Crystallizer for DL-Malic Acid.
- ResearchGate. (2024). Batch Cooling Crystallization of a Model System Using Direct Nucleation Control and High-Performance In Situ Microscopy.
- Sigma-Aldrich. (n.d.). Solvent Miscibility Table.
- MDPI. (2023). Crystallization Kinetics: Relationship between Crystal Morphology and the Cooling Rate—Applications for Different Geological Materials.
- Cool Separations. (n.d.). Cooling Crystallization Technology.
Sources
- 1. benchchem.com [benchchem.com]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. Morpholine [drugfuture.com]
- 5. youtube.com [youtube.com]
- 6. CN1171398A - Process for preparing morpholine hydrochloride as precursor of monoxydine hydrochloride - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
Topic: Scale-up Synthesis of (S)-Morpholine-2-carboxylic acid hydrochloride
An Application Note for Drug Development Professionals
Abstract
(S)-Morpholine-2-carboxylic acid is a crucial chiral building block in modern medicinal chemistry, forming the structural core of numerous pharmacologically active compounds.[1] Its constrained conformation and hydrogen bonding capabilities make it a valuable scaffold for influencing molecular properties such as solubility, metabolic stability, and target binding.[2] However, transitioning its synthesis from laboratory scale to industrial production presents significant challenges, including cost, enantiomeric purity control, and the need for robust, chromatography-free purification methods. This document provides a comprehensive guide to a scalable and efficient synthesis of (S)-Morpholine-2-carboxylic acid hydrochloride, designed for researchers, chemists, and process development professionals. We will dissect the strategic considerations for scale-up, present a detailed, field-proven protocol, and explain the causality behind key experimental choices to ensure scientific integrity and reproducibility.
Strategic Considerations for Scalable Synthesis
The industrial production of a chiral active pharmaceutical ingredient (API) intermediate is governed by principles that often differ from discovery-phase synthesis. For (S)-Morpholine-2-carboxylic acid, the primary concerns are:
-
Stereochemical Control: The (S)-enantiomer is required. The synthetic strategy must introduce this chirality efficiently, either by using a chiral starting material from the "chiral pool" or through an effective asymmetric synthesis or resolution method.[3]
-
Process Throughput: The ideal process avoids column chromatography, which is costly and time-consuming at scale. Purification should rely on crystallization, distillation, or extraction.[3]
-
Cost and Availability of Starting Materials: Reagents should be inexpensive and readily available in bulk quantities.
-
Atom Economy and Waste Reduction: Modern, "green" synthetic approaches are preferred to minimize environmental impact and reduce costs associated with waste disposal.[4]
-
Safety and Robustness: The process must be safe to operate at scale and tolerant of minor variations in reaction conditions without significant impact on yield or purity.
Comparative Analysis of Synthetic Routes
Several pathways to the morpholine core have been reported.[5] However, not all are amenable to large-scale production of the specific target molecule. The table below compares viable strategies.
| Synthetic Strategy | Chiral Source | Key Transformation | Scalability Pros | Scalability Cons |
| Route 1: Chiral Pool Approach | (S)-Serine or derivative | N-alkylation followed by intramolecular cyclization | Readily available, inexpensive starting material; high enantiopurity. | Multi-step process; requires careful optimization of cyclization. |
| Route 2: Chiral Epoxide | (S)-Epichlorohydrin | Ring-opening with an amino alcohol followed by cyclization | Direct installation of chirality; potentially fewer steps.[3] | (S)-Epichlorohydrin is more expensive; highly reactive nature requires precise control. |
| Route 3: Enzymatic Resolution | Racemic Ester | Lipase-catalyzed kinetic resolution | Can provide very high enantiomeric excess (ee).[3] | Maximum theoretical yield is 50%; requires recycling of the unwanted enantiomer; enzyme cost and stability can be issues. |
Recommended Scalable Synthetic Workflow
The selected pathway leverages (S)-serine methyl ester hydrochloride as an inexpensive, enantiopure starting material and proceeds through three main stages: N-alkylation, intramolecular cyclization, and final deprotection/hydrolysis to yield the target hydrochloride salt.
Caption: Overall workflow for the scale-up synthesis.
Detailed Application Protocols
Safety Precaution: All operations should be conducted in a well-ventilated fume hood. Appropriate Personal Protective Equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn.
Protocol 1: Synthesis of N-(2-hydroxyethyl)-(S)-serine methyl ester (Intermediate 1)
Rationale: This step introduces the two-carbon unit required for the morpholine ring. Using 2-bromoethanol is a cost-effective method for this hydroxyethylation. Sodium carbonate is chosen as a mild, inexpensive base to neutralize the starting material's hydrochloride salt and the HBr generated during the reaction. Dihydroxyalkylation is minimized by controlling stoichiometry.
Materials:
-
(S)-Serine methyl ester hydrochloride (1.0 eq)
-
2-Bromoethanol (1.1 eq)
-
Sodium Carbonate (Na₂CO₃) (2.5 eq)
-
Acetonitrile (ACN) (approx. 10 volumes)
-
Water
Procedure:
-
Charge a suitable reactor with (S)-serine methyl ester hydrochloride, sodium carbonate, and acetonitrile.
-
Begin vigorous stirring to create a slurry.
-
Slowly add 2-bromoethanol to the mixture at room temperature over 30-60 minutes.
-
Heat the reaction mixture to 60-65 °C and maintain for 12-18 hours. Monitor reaction progress by HPLC or TLC until consumption of the starting material is complete.
-
Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with acetonitrile.
-
Combine the filtrate and washes, and concentrate under reduced pressure to obtain a crude oil.
-
Redissolve the oil in a suitable solvent like ethyl acetate and wash with a small amount of water to remove any remaining salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product, which is typically used directly in the next step without further purification.
Protocol 2: Synthesis of (S)-Morpholine-2-carboxylic acid methyl ester (Intermediate 2)
Rationale: This crucial cyclization step forms the morpholine ring via an intramolecular Williamson ether synthesis. The primary alcohol of the serine backbone is a poor leaving group, so it is first activated by conversion to a mesylate. A strong, non-nucleophilic base like potassium tert-butoxide is then used to deprotonate the secondary alcohol, which subsequently displaces the mesylate in an intramolecular Sₙ2 reaction to form the ring.
Sources
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Morpholine-2-carboxylic Acid
An in-depth guide to improving yield in (S)-Morpholine-2-carboxylic acid synthesis, created by Gemini.
Welcome to the technical support center for the synthesis of (S)-Morpholine-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals who are looking to optimize their synthetic routes, troubleshoot common issues, and improve overall yield and purity. As a key chiral building block in medicinal chemistry, particularly for compounds like the antidepressant Reboxetine, efficient and stereoselective synthesis is paramount. This document moves beyond simple protocols to explain the underlying chemical principles, helping you make informed decisions in your laboratory work.
Frequently Asked Questions (FAQs)
Q1: What are the most effective synthetic routes for preparing enantiomerically pure (S)-Morpholine-2-carboxylic acid?
There are several established routes, each with distinct advantages and challenges. The choice of route often depends on the scale of the synthesis, available starting materials, and the desired purity profile. The two most prominent strategies involve starting from a chiral precursor like epichlorohydrin or employing an enzymatic resolution.
| Synthetic Strategy | Typical Starting Material | Key Steps | Advantages | Common Challenges | Reference |
| Chiral Pool Synthesis | (R)-epichlorohydrin | 1. Ring-opening with an amine (e.g., N-benzylethanolamine).2. Base-mediated intramolecular cyclization.3. Deprotection and oxidation of the primary alcohol. | Operationally simple, avoids chromatography, high throughput potential. | Potential for 7-membered ring (oxazepine) side product formation. Requires careful control of reaction conditions. | [1] |
| Enzymatic Kinetic Resolution | Racemic morpholine-2-carboxylate ester | 1. Synthesis of a racemic N-protected morpholine-2-carboxylate ester.2. Selective enzymatic hydrolysis of one enantiomer.3. Separation of the resolved acid and unreacted ester. | High enantioselectivity (>99% ee). Operationally simple for large-scale synthesis. | The maximum theoretical yield for the desired enantiomer is 50%. Requires screening for an optimal enzyme (e.g., Candida rugosa lipase). |
Q2: What are the critical safety precautions I should take during this synthesis?
Safety is non-negotiable. Several reagents used in these synthetic routes require careful handling:
-
(R)-epichlorohydrin : This is a highly reactive alkylating agent and is classified as a probable human carcinogen. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including double gloves and eye protection.[2]
-
Strong Bases (NaH, t-BuOK) : These reagents are flammable and react violently with water. Ensure all glassware is thoroughly dried, and reactions are conducted under an inert atmosphere (e.g., Nitrogen or Argon).
-
Oxidizing Agents (TEMPO/Bleach) : The TEMPO-mediated oxidation can be exothermic. The addition of bleach (NaOCl) should be done slowly and at a controlled temperature (e.g., 0 °C) to prevent runaway reactions.[1]
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental hurdles in a question-and-answer format, providing both diagnostic advice and corrective protocols.
Problem: Low Yield in the Intramolecular Cyclization Step
Q: I am attempting the base-mediated cyclization of the N-substituted amino alcohol intermediate, but my yield of the morpholine ring is consistently below 50%. What factors should I investigate?
This is a common bottleneck. The efficiency of this SN2 cyclization is highly dependent on a delicate balance of reaction parameters. Low yields are often traced back to an incomplete reaction, degradation, or the formation of side products.
Causality and Solutions:
-
Ineffective Deprotonation: The alkoxide must be fully formed for the cyclization to proceed efficiently.
-
Base Selection: Potassium tert-butoxide (t-BuOK) is often effective for promoting cyclization.[3] If yields are still low, a stronger, non-nucleophilic base like sodium hydride (NaH) might be necessary, particularly if the alcohol is sterically hindered.
-
Solvent Choice: The solvent must be anhydrous and compatible with the base. Tetrahydrofuran (THF) and Dimethylformamide (DMF) are common choices. Ensure your solvent is freshly dried, as trace amounts of water will quench the base.
-
-
Sub-optimal Temperature:
-
Too Low: The activation energy for the ring closure may not be met, leading to an incomplete reaction.
-
Too High: Higher temperatures can promote side reactions, such as elimination or decomposition, especially with sensitive substrates.[4] The reaction should be monitored by TLC or LC-MS to find the optimal temperature, often starting at room temperature and gently heating if necessary.[5][6]
-
-
Formation of Side Products:
-
Dimerization/Polymerization: If the concentration is too high, intermolecular reactions can compete with the desired intramolecular cyclization. Running the reaction at a higher dilution can favor the formation of the cyclic monomer.
-
Below is a workflow to systematically troubleshoot this issue.
Caption: Troubleshooting workflow for low cyclization yield.
Problem: Formation of 7-Membered Ring (Oxazepine) Impurity
Q: My synthesis from (R)-epichlorohydrin is producing a significant isomeric impurity that I've identified as the 7-membered oxazepine. How can I favor the formation of the desired 6-membered morpholine ring?
This is a classic problem of competing intramolecular cyclization pathways: the desired 6-exo-tet closure versus the undesired 7-endo-tet closure. While Baldwin's rules for ring closure generally favor the 6-exo pathway, the outcome can be highly sensitive to reaction conditions.
Causality and Solutions:
The key is controlling the nucleophilic attack on the chlorohydrin intermediate. The reaction of N-benzylethanolamine with (R)-epichlorohydrin produces two isomeric chlorohydrins. One leads to the morpholine, and the other can lead to the oxazepine. A key finding is that this side product can be minimized through careful pH control and isolation procedures.[1]
-
pH Adjustment: During the workup of the initial ring-opening reaction, adjusting the pH to 9–10 with concentrated HCl can help manage the equilibrium of intermediates before proceeding to the next step.[1]
-
Selective Extraction/Separation: In some cases, the undesired intermediate can be partially removed. For instance, forming a hemisuccinate derivative of the desired alcohol intermediate allows it to be selectively extracted into an aqueous ammonia phase, leaving the oxazepine precursor in the organic layer.[1]
Caption: Competing pathways in morpholine ring formation.
Problem: Purification Difficulties (Extraction & Chromatography)
Q: I'm struggling to purify the final (S)-Morpholine-2-carboxylic acid. It has poor solubility in common organic solvents for extraction, and it streaks badly on my silica gel column.
This is due to the dual nature of the molecule: it has a basic nitrogen atom within the morpholine ring and an acidic carboxylic acid group. This zwitterionic character at neutral pH makes it highly polar and poorly soluble in many organic solvents.
Causality and Solutions:
-
Inefficient Extraction:
-
pH Adjustment: The key is to suppress the zwitterionic form. To extract into an organic layer, basify the aqueous solution (e.g., with NaOH to pH > 10) to deprotonate the ammonium group, forming the carboxylate salt which may still be water-soluble. To extract the free acid, carefully acidify the aqueous solution (e.g., with HCl to pH ~ 2) to protonate the morpholine nitrogen. The resulting hydrochloride salt is often more amenable to extraction with more polar solvents like ethyl acetate or dichloromethane, though multiple extractions may be needed.
-
Salting Out: Adding a saturated salt solution (e.g., NaCl) to the aqueous layer increases its ionic strength, reducing the solubility of your organic compound and driving it into the organic phase.[7]
-
-
Poor Column Chromatography:
-
Strong Silica Interaction: The basic nitrogen of the morpholine ring interacts strongly with the acidic silanol (Si-OH) groups on the surface of silica gel. This leads to severe peak tailing and often irreversible adsorption of the product onto the column.[7]
-
Solution: Avoid standard silica gel chromatography if possible. If it must be used, add a basic modifier to the mobile phase to neutralize the acidic sites on the silica. A common choice is to add 0.5-2% triethylamine (Et3N) to your eluent system (e.g., DCM/Methanol).[7]
-
-
Alternative Purification Strategy: Acid-Base Extraction:
-
A highly effective, chromatography-free method is to exploit the acidic nature of the product. After the oxidation step, the reaction mixture (containing the desired carboxylic acid and neutral byproducts like unreacted alcohol) can be subjected to a simple acid-base extraction. This is a core part of the high-throughput synthesis developed by Henegar.[1] See the protocol below.
-
Key Experimental Protocols
Protocol 1: TEMPO-Catalyzed Oxidation of N-Boc-2-hydroxymethylmorpholine
This protocol details the oxidation of the intermediate alcohol to the final carboxylic acid, a critical step in the chiral pool synthesis route.
-
Setup: Dissolve the crude mixture of N-Boc protected alcohol intermediates in Dichloromethane (CH2Cl2) (approx. 4 mL per gram of substrate).
-
Add Reagents: To the solution, add Water (approx. 2 mL per gram), Tetra-n-butylammonium bromide (Bu4NBr) (0.05 eq), and 4-acetamido-TEMPO (0.005 eq).
-
Cooling: Cool the biphasic mixture to 0 °C in an ice bath with vigorous stirring.
-
Oxidant Addition: Prepare a solution of sodium hypochlorite (NaOCl, commercial bleach, ~12.5%) containing sodium bicarbonate (NaHCO3). Add this solution dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 5 °C.
-
Monitoring: Monitor the reaction by TLC until the starting alcohol is consumed.
-
Quench: Quench the reaction by adding a saturated solution of sodium thiosulfate (Na2S2O3).
-
Workup: Proceed to the acid-base extraction for purification.
Based on the procedure described by Henegar, K. E. (2008) in The Journal of Organic Chemistry.[1]
Protocol 2: Purification by Acid-Base Extraction
This method separates the desired carboxylic acid product from neutral impurities post-oxidation.
-
Initial Separation: After quenching the oxidation, separate the organic and aqueous layers.
-
Basify: To the organic layer, add a 1 M solution of sodium hydroxide (NaOH) and stir. This will deprotonate the carboxylic acid, forming the sodium salt, which is soluble in the aqueous phase.
-
Extract: Separate the layers. The organic layer now contains neutral impurities (e.g., any unreacted alcohol or ketone side product). The aqueous layer contains the desired product as its sodium salt.
-
Acidify: Cool the aqueous layer in an ice bath and slowly add 3 M hydrochloric acid (HCl) until the pH is ~2. The (S)-Morpholine-2-carboxylic acid will precipitate or can be extracted.
-
Isolate: Extract the acidified aqueous layer multiple times with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Dry and Concentrate: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the purified product. This method often yields a product of high purity without the need for chromatography.[1]
References
-
Fish, P. V., Mackenny, M., et al. (2009). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution. Tetrahedron Letters, 50(4), 389–391. Available at: [Link]
-
National Toxicology Program. (2016). Report on Carcinogens, Fourteenth Edition: Epichlorohydrin. Department of Health and Human Services. Available at: [Link]
-
Palyi, A., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. ACS Omega, 5(25), 15485–15494. Available at: [Link]
-
Organic Chemistry Portal. (2024). Synthesis of morpholines. Organic Chemistry Portal. Available at: [Link]
- Google Patents. (1962). Purifying aromatic acids by treatment with morpholine. US3067249A.
-
Henegar, K. E. (2008). Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid. The Journal of Organic Chemistry, 73(9), 3662–3664. Available at: [Link]
-
Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787-816. Available at: [Link]
-
Ortiz, K. G., et al. (2022). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. Available at: [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
- Google Patents. (2014). Process for the purification of carboxylic acids. WO2014095080A2.
-
Reddy, S. M., et al. (2018). Expanding Complex Morpholines Using Systematic Chemical Diversity. ACS Medicinal Chemistry Letters, 9(10), 1015-1020. Available at: [Link]
-
ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. Available at: [Link]
-
Mohammed, I. K., & Mousa, E. F. (2025). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Advanced Journal of Chemistry, Section A, 8(1), 158-166. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Morpholine-2-carboxylic acid. PubChem Compound Database. Retrieved from: [Link]
-
Pinter, A., et al. (2013). Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. The Journal of Organic Chemistry, 78(9), 4599-4606. Available at: [Link]
-
ResearchGate. (2019). Optimization of the Reaction Conditions for the Synthesis of 4,5-Diphosphonyldihydropyridazines. Available at: [Link]
-
Zhang, Y., et al. (2023). The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride. Molecules, 28(22), 7545. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. The Optimization of the Synthesis Process and the Identification of Levobupivacaine Hydrochloride [mdpi.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Purification of (S)-Morpholine-2-carboxylic acid hydrochloride from Isomers
Welcome to the technical support center for the purification of (S)-Morpholine-2-carboxylic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) related to the separation of this compound from its isomers. As a chiral building block, the enantiomeric purity of this compound is critical for the efficacy and safety of pharmaceutical active ingredients (APIs).[1] This resource provides practical, field-proven insights to help you overcome common purification challenges.
I. Troubleshooting Guide: Common Purification Issues
This section addresses the most frequent problems encountered during the purification of this compound, with a focus on separating the desired (S)-enantiomer from the (R)-enantiomer and other potential isomeric impurities.
Problem 1: Incomplete Separation of Enantiomers ((S)- and (R)-isomers)
Primary Cause: The most significant challenge in purifying this compound is the separation of its enantiomer, (R)-Morpholine-2-carboxylic acid hydrochloride. Enantiomers possess identical physical properties (e.g., boiling point, solubility) in an achiral environment, making their separation by standard crystallisation or chromatography difficult.
Solutions:
Solution 1.1: Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating enantiomers.[2] It utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.
Detailed Protocol:
-
Column Selection: Choose a CSP suitable for separating chiral carboxylic acids. Cinchona alkaloid-based or polysaccharide-based columns are often effective.[2]
-
Mobile Phase Optimization: A typical mobile phase for chiral separation of acidic compounds is a mixture of a non-polar solvent (e.g., hexane or heptane), a polar alcohol (e.g., ethanol or isopropanol), and an acidic modifier (e.g., trifluoroacetic acid or formic acid).
-
Method Development:
-
Start with a standard mobile phase composition, for example, 80:20:0.1 (v/v/v) Hexane:Ethanol:Trifluoroacetic Acid.
-
Systematically vary the ratio of the alcohol and the acidic modifier to optimize the resolution between the enantiomeric peaks.
-
Monitor the separation using a UV detector, typically at a wavelength where the morpholine derivative absorbs, such as 210 nm.
-
Causality: The chiral selector in the CSP forms transient, diastereomeric complexes with the enantiomers of morpholine-2-carboxylic acid. The differing stability of these complexes results in one enantiomer being retained longer on the column than the other, enabling their separation.[3]
Solution 1.2: Diastereomeric Salt Crystallisation
This classical resolution technique involves reacting the racemic morpholine-2-carboxylic acid with a chiral resolving agent (a chiral base) to form diastereomeric salts. These salts have different solubilities and can be separated by fractional crystallisation.
Detailed Protocol:
-
Selection of Resolving Agent: Choose a commercially available and inexpensive chiral amine, such as (R)-(+)-α-methylbenzylamine or (S)-(-)-α-methylbenzylamine.
-
Salt Formation:
-
Dissolve the racemic morpholine-2-carboxylic acid hydrochloride in a suitable solvent (e.g., methanol or ethanol).
-
Add an equimolar amount of the chiral resolving agent. The diastereomeric salts will precipitate.
-
-
Fractional Crystallisation:
-
Heat the mixture to dissolve the salts completely.
-
Allow the solution to cool slowly. The less soluble diastereomeric salt will crystallise out first.
-
Filter the crystals and wash with a small amount of cold solvent.
-
-
Liberation of the Enantiomer:
-
Dissolve the separated diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to precipitate the desired enantiomer of morpholine-2-carboxylic acid.
-
Filter, wash, and dry the purified (S)-Morpholine-2-carboxylic acid.
-
Causality: Diastereomers have different physical properties, including solubility. By converting the enantiomers into diastereomers, we can exploit this difference to separate them. The choice of solvent is crucial, as it will influence the solubility difference between the diastereomeric salts.
Problem 2: Poor Peak Shape in HPLC Analysis (Tailing or Broadening)
Possible Causes:
-
Secondary Interactions with Stationary Phase: Residual silanol groups on silica-based columns can interact with the amine group of the morpholine ring, leading to peak tailing.
-
Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the carboxylic acid, it can exist in both ionized and non-ionized forms, leading to peak broadening.[4]
-
Column Overload: Injecting too much sample can saturate the stationary phase.[4]
Solutions:
| Solution | Detailed Protocol |
| Optimize Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the pKa of the analyte to ensure it is in a single ionic state. For a carboxylic acid, a lower pH (e.g., 2.5-3.5) is generally preferred.[4] |
| Use an End-Capped Column | Employ a modern, high-purity silica column with end-capping to minimize interactions with residual silanol groups.[4] |
| Reduce Sample Concentration | Decrease the concentration of the sample being injected to avoid overloading the column. |
| Add a Competing Base | In some cases, adding a small amount of a competing amine (e.g., triethylamine) to the mobile phase can help to block the active sites on the stationary phase and improve peak shape. |
Problem 3: Presence of Positional Isomers
Possible Cause: During the synthesis of (S)-Morpholine-2-carboxylic acid, positional isomers may be formed as byproducts, depending on the synthetic route. These isomers have the same molecular weight but differ in the substitution pattern on the morpholine ring.
Solutions:
Solution 3.1: Reversed-Phase HPLC with Optimized Selectivity
Standard reversed-phase HPLC can often be used to separate positional isomers due to their potential differences in polarity.[5]
Detailed Protocol:
-
Column Selection: A C18 column is a good starting point. If separation is insufficient, consider a phenyl-hexyl column, which can offer different selectivity due to π-π interactions.[6]
-
Mobile Phase Optimization:
-
Use a gradient elution with water and an organic modifier like acetonitrile or methanol.
-
Incorporate a buffer (e.g., phosphate or acetate) to control the pH and improve peak shape and reproducibility.
-
Adjust the gradient slope and initial/final organic modifier concentrations to maximize the resolution between the isomeric peaks.
-
Solution 3.2: Recrystallisation
If the positional isomers have significantly different solubilities in a particular solvent system, recrystallisation can be an effective purification method.[7]
Detailed Protocol:
-
Solvent Screening: Experiment with a variety of solvents (e.g., alcohols, esters, ketones, and their mixtures with water) to find a system where the desired isomer has high solubility at elevated temperatures and low solubility at room temperature, while the impurities remain in solution.
-
Procedure:
-
Dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Allow the solution to cool slowly to promote the formation of pure crystals.
-
Filter the crystals and wash with a small amount of cold solvent.
-
Dry the purified product under vacuum.
-
II. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound?
A1: The most common impurity is the (R)-enantiomer. Depending on the synthetic route, other impurities can include starting materials, reagents, and positional isomers.
Q2: How can I confirm the enantiomeric purity of my final product?
A2: Chiral HPLC is the most common and reliable method for determining enantiomeric purity. You can also use chiral capillary electrophoresis (CE).[3] Derivatization with a chiral reagent to form diastereomers, followed by analysis with standard HPLC or NMR, is another option.[8]
Q3: Is it possible to use supercritical fluid chromatography (SFC) for the chiral separation of morpholine-2-carboxylic acid?
A3: Yes, chiral SFC is an excellent alternative to chiral HPLC. It often provides faster separations and uses less organic solvent. The principles of stationary phase selection and method development are similar to those for chiral HPLC.
Q4: What is the role of the hydrochloride salt in the purification process?
A4: The hydrochloride salt form generally improves the crystallinity and handling of the compound. It can also influence the solubility, which can be advantageous for purification by recrystallisation.
Q5: Can I use derivatization to improve the separation of isomers by GC?
A5: Yes, derivatization of the carboxylic acid and the secondary amine can make the molecule more volatile and suitable for GC analysis. For example, esterification of the carboxylic acid and acylation of the amine can be performed.[9] If a chiral derivatizing agent is used, it may be possible to separate the resulting diastereomers on a standard achiral GC column.
III. Visualization of Workflows
Caption: Troubleshooting workflow for the purification of (S)-Morpholine-2-carboxylic acid HCl.
Caption: Strategy for developing a chiral separation method.
IV. References
-
Enantiomer separation of bioactive carboxylic acids derivatized with chiral reagent by LC-MS/MS. (n.d.). Retrieved from
-
Concise Synthesis of (S)-N-BOC-2-Hydroxymethylmorpholine and (S)-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (n.d.). Retrieved from
-
T-PV2123-01-0305-CH Target concentration: OSHA PEL: ACGIH TLV: 20. (2003, May 14). Retrieved from
-
Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column | SIELC Technologies. (n.d.). Retrieved from
-
This compound | C5H10ClNO3 | CID 56845341 - PubChem. (n.d.). Retrieved from
-
Enantiomeric separation of chiral carboxylic acids, as their diastereomeric carboxamides, by thin-layer chromatography - PubMed. (1987). Retrieved from
-
Chiral Drug Separation. (n.d.). Retrieved from
-
How to Prepare (S)-2-Methylpyrrolidine-2-carboxylic Acid (Hydrochloride)? - FAQ - Guidechem. (n.d.). Retrieved from
-
CN102321045A - Method for preparing high morphine hydrochloride - Google Patents. (n.d.). Retrieved from
-
High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids - MDPI. (n.d.). Retrieved from
-
Research Articles Powerful Novel Chiral Acids for Enantioresolution, Determination of Absolute Configuration, and MS Spectral De - TCI Chemicals. (n.d.). Retrieved from
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Retrieved from
-
US3067249A - Purifying aromatic acids by treatment with morpholine - Google Patents. (n.d.). Retrieved from
-
This compound - MySkinRecipes. (n.d.). Retrieved from
-
CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents. (n.d.). Retrieved from
-
(PDF) Morpholines. Synthesis and Biological Activity - ResearchGate. (n.d.). Retrieved from
-
Recrystallization and Crystallization. (n.d.). Retrieved from
-
Separation of the positional isomers of phthalic acids in hydroorganic solvents using capillary electrophoresis - ResearchGate. (n.d.). Retrieved from
-
Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. (2020, October 22). Retrieved from
-
Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC - NIH. (n.d.). Retrieved from
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017, August 15). Retrieved from
-
Technical Support Center: Purification of 6-Nitroindoline-2-carboxylic Acid Isomers - Benchchem. (n.d.). Retrieved from
-
Simple and practical derivatization procedure for enhanced detection of carboxylic acids in liquid chromatography-electrospray ionization-tandem mass spectrometry - PubMed. (2010, September 5). Retrieved from
-
A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC) - Benchchem. (n.d.). Retrieved from
-
Improved pharmacokinetics of AMG 517 through co-crystallization part 2: analysis of 12 carboxylic acid co-crystals - PubMed. (2011, February 1). Retrieved from
-
Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - MDPI. (n.d.). Retrieved from
-
Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - ResearchGate. (n.d.). Retrieved from
-
Crystallization of Form II Paracetamol with the Assistance of Carboxylic Acids toward Batch and Continuous Processes - PubMed. (2022, May 20). Retrieved from
Sources
- 1. This compound [myskinrecipes.com]
- 2. High-Performance Liquid Chromatographic Separation of Stereoisomers of ß-Methyl-Substituted Unusual Amino Acids Utilizing Ion Exchangers Based on Cinchona Alkaloids [mdpi.com]
- 3. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. scs.illinois.edu [scs.illinois.edu]
- 8. gcoe.u-shizuoka-ken.ac.jp [gcoe.u-shizuoka-ken.ac.jp]
- 9. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Stereoselective Synthesis of Chiral Morpholines
Welcome to our dedicated technical support center for the synthesis of chiral morpholines. This resource is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity during the synthesis of these vital heterocyclic scaffolds. As Senior Application Scientists, we have compiled this guide based on established literature and practical experience to help you troubleshoot common issues and answer frequently asked questions related to preventing racemization.
Frequently Asked Questions (FAQs)
Here we address some of the common initial questions that arise when planning or troubleshooting the synthesis of chiral morpholines.
Q1: What are the primary strategies for synthesizing chiral morpholines with high enantiomeric excess (ee)?
A1: There are three main approaches to achieve high enantioselectivity in morpholine synthesis:
-
Asymmetric Catalysis: This is one of the most efficient methods, where a chiral catalyst is used to control the stereochemical outcome of the reaction. Techniques include asymmetric hydrogenation of dehydromorpholines[1][2], and tandem sequential reactions like hydroamination followed by asymmetric transfer hydrogenation.[3][4][5][6]
-
Use of Chiral Starting Materials: This strategy involves using a readily available enantiopure starting material, such as a chiral amino alcohol, to build the morpholine ring.[7] The key challenge here is to ensure that the subsequent reaction steps do not cause racemization of the existing stereocenter.
-
Organocatalysis: This approach utilizes small organic molecules as catalysts to induce enantioselectivity. It has been successfully applied to the synthesis of C2-functionalized morpholines.[8][9][10]
Q2: At which stages of morpholine synthesis is racemization most likely to occur?
A2: Racemization is a significant risk in several common scenarios:
-
Formation or reaction of intermediates with an acidic proton at the chiral center: If a stereocenter is adjacent to a carbonyl group, it can be prone to racemization under acidic or basic conditions through enolization.[11][12]
-
Reactions involving carbocation intermediates: If a reaction proceeds through a planar carbocation at the chiral center, the subsequent nucleophilic attack can occur from either face, leading to a racemic mixture.[12]
-
Harsh reaction conditions: High temperatures or the use of strong acids or bases can promote racemization, especially for sensitive substrates.[13]
-
Inadequate protecting group strategy: Failure to protect reactive functional groups can lead to side reactions that may compromise the stereochemical integrity of the molecule.[14][15]
Q3: Can protecting groups help in minimizing racemization?
A3: Absolutely. Protecting groups are a critical tool in stereoselective synthesis.[14] They can prevent racemization in several ways:
-
Steric Hindrance: Bulky protecting groups can physically block the approach of reagents or catalysts to the chiral center, thus preventing reactions that could lead to racemization.
-
Electronic Effects: Electron-withdrawing protecting groups can decrease the acidity of a proton at the chiral center, making it less susceptible to deprotonation and subsequent racemization.
-
Preventing Unwanted Reactions: Protecting groups mask functional groups that could otherwise participate in undesired side reactions, which might create pathways for racemization.[15][16] For example, protecting the nitrogen of an amino alcohol can prevent it from acting as a base that could catalyze racemization at a nearby stereocenter.
Troubleshooting Guide: Preventing Racemization
This section provides in-depth solutions to specific problems you might encounter during the synthesis of chiral morpholines.
Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Hydrogenation of Dehydromorpholines
I am synthesizing a 2-substituted chiral morpholine via asymmetric hydrogenation of a dehydromorpholine, but the enantiomeric excess of my product is consistently low.
Root Cause Analysis:
Low ee in asymmetric hydrogenation often points to issues with the catalyst system, substrate quality, or reaction conditions. The congested and electron-rich nature of dehydromorpholine substrates can lead to low reactivity and selectivity.[1]
Solutions:
-
Catalyst Selection: The choice of catalyst is paramount. For 2-substituted dehydromorpholines, rhodium complexes with bisphosphine ligands bearing a large bite angle, such as SKP-Rh, have shown excellent results, achieving up to 99% ee.[1][2]
-
Substrate Activation: Introducing an N-acyl directing group can be a universal strategy to activate the enamine substrate, making it more reactive and improving the stereochemical outcome.[1]
-
Reaction Optimization: Systematically optimize the following parameters:
-
Hydrogen Pressure: While higher pressures can increase the reaction rate, they may sometimes negatively impact enantioselectivity. A screening of different pressures is recommended.
-
Solvent: The solvent can influence the conformation of the substrate-catalyst complex. Test a range of solvents with varying polarities.
-
Temperature: Lowering the temperature can often enhance enantioselectivity, although it may slow down the reaction rate.
-
Workflow for Optimizing Asymmetric Hydrogenation:
Sources
- 1. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Morpholine synthesis [organic-chemistry.org]
- 7. banglajol.info [banglajol.info]
- 8. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 11. youtube.com [youtube.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 14. benchchem.com [benchchem.com]
- 15. Protecting group - Wikipedia [en.wikipedia.org]
- 16. scispace.com [scispace.com]
Technical Support Center: A Troubleshooting Guide for Morpholine Synthesis from Diethanolamine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of morpholine from diethanolamine. This guide is structured to provide direct, actionable solutions to common challenges encountered during this classic yet nuanced chemical transformation. Moving beyond a simple recitation of steps, we will explore the causal relationships behind the protocol, ensuring a deeper understanding that empowers effective troubleshooting.
Section 1: The Core Reaction - Mechanism and Rationale
This synthesis is a cornerstone of heterocyclic chemistry, valued for producing a versatile solvent and building block for numerous pharmaceuticals, including the antibiotic linezolid and the anticancer agent gefitinib[1][2]. Success hinges on a firm grasp of the underlying principles.
Q1: What is the fundamental chemistry behind converting diethanolamine to morpholine?
The synthesis of morpholine from diethanolamine is a classic example of an acid-catalyzed intramolecular dehydration, also known as cyclization. The reaction proceeds in two key stages:
-
Protonation: A strong acid protonates one of the hydroxyl (-OH) groups on the diethanolamine molecule. This turns the hydroxyl group into a good leaving group (water).
-
Intramolecular Nucleophilic Attack (SN2): The nitrogen atom of the amine acts as a nucleophile and attacks the carbon atom bearing the protonated hydroxyl group. This displaces the water molecule and forms the six-membered morpholine ring. The acid catalyst is regenerated at the end of the cycle.
Q2: Why is a strong dehydrating acid, such as concentrated sulfuric acid or oleum, essential for this synthesis?
A strong, non-nucleophilic, dehydrating acid is critical for two primary reasons:
-
Catalysis: As explained above, the acid is required to protonate the hydroxyl group, initiating the reaction.
-
Driving Equilibrium: The reaction is reversible. Water is produced as a byproduct. According to Le Châtelier's principle, removing a product will shift the equilibrium to favor more product formation. Concentrated sulfuric acid and oleum (sulfuric acid containing excess SO₃) are powerful dehydrating agents that sequester the water formed during the reaction, preventing the reverse reaction and driving the synthesis towards a high yield of morpholine[3]. Using a less concentrated acid would result in a lower reaction rate and yield due to the presence of excess water[3].
Q3: What are the critical reaction parameters that influence success?
The conversion of diethanolamine to morpholine is highly sensitive to three key parameters: temperature, reaction time, and the ratio of acid to amine. Deviations from the optimal ranges are the most frequent source of experimental problems.
| Parameter | Recommended Range | Rationale & Potential Issues if Deviated |
| Temperature | 180°C - 235°C | Too Low (<170°C): The reaction rate will be impractically slow, leading to incomplete conversion[3]. Too High (>250°C): Leads to excessive charring, decomposition of the starting material and product, and the formation of tar-like side products, significantly reducing yield and complicating purification[4]. |
| Reaction Time | 0.5 - 8 hours | Too Short: Incomplete reaction and low yield. Too Long: Increased potential for side reactions and decomposition, especially at higher temperatures[3]. The optimal time is temperature-dependent; higher temperatures require shorter reaction times. For instance, using oleum at 190°C can achieve 90-95% yields in just 30 minutes[3]. |
| Acid Ratio | 1.2 to 1.8 parts acid per part diethanolamine (by weight) | Too Low: Insufficient catalysis and dehydration, resulting in a stalled or incomplete reaction. Too High: Increases the cost, makes the post-reaction neutralization more difficult and exothermic, and can increase the corrosivity of the mixture[3]. |
Section 2: Troubleshooting Common Experimental Issues
This section is formatted to address specific problems you may encounter in the lab.
Issue Cluster: Low or No Product Yield
Q4: My reaction yielded very little morpholine. What are the most likely reasons?
Low yield is the most common complaint and can almost always be traced back to a deviation in the critical parameters outlined above.
-
Incorrect Temperature: If the internal temperature of the reaction mixture did not consistently stay within the 180-235°C range, the cyclization will be inefficient. A 10°C drop in temperature can significantly decrease the reaction rate and final yield[4].
-
Insufficient Acid/Dehydration: If the sulfuric acid used was not sufficiently concentrated or if the ratio of acid to diethanolamine was too low, the equilibrium will not favor product formation. The water produced will dilute the acid, further slowing the reaction[3].
-
Premature Work-up: The reaction may have been stopped before reaching completion. Reaction times can be several hours, and it's crucial to maintain the target temperature for the full duration recommended by the protocol[3][5][6].
-
Losses During Purification: Morpholine is highly soluble in water[5]. Significant product can be lost during the neutralization and extraction phases if not performed correctly. The work-up must be designed to effectively separate the morpholine from the large volume of aqueous, neutralized reaction mixture.
Issue Cluster: Reaction Stalls & Monitoring
Q5: The reaction seems to stop before all the diethanolamine is consumed. Why?
A stalled reaction is typically due to the catalyst (the acid) losing its effectiveness. As the reaction proceeds, it generates water. This water dilutes the sulfuric acid, reducing its dehydrating power and catalytic activity. If the initial concentration or amount of acid is insufficient, it can become too dilute to sustain the reaction at an effective rate before all the diethanolamine has been converted[3]. This is why using a powerful dehydrating agent like oleum can significantly shorten reaction times and improve yields[3].
Q6: How can I effectively monitor the reaction's progress?
Directly monitoring the reaction mixture at such high temperatures is challenging. The most practical methods are:
-
Water Collection: If the reaction is set up with a Dean-Stark trap or a similar apparatus, you can monitor the volume of water being collected. The reaction is complete when water evolution ceases.
-
Gas Chromatography (GC): For detailed analysis, small aliquots can be carefully taken from the cooled reaction mixture, neutralized, and analyzed by GC to determine the ratio of diethanolamine to morpholine[7]. This is the most precise method but requires careful sampling and work-up.
Issue Cluster: Product Impurity and Discoloration
Q7: The crude product is a dark, tar-like substance instead of a liquid. What went wrong?
This is a clear sign of decomposition, often called "charring." It is almost always caused by excessive heating. If the reaction temperature exceeds ~250°C, or if "hot spots" develop in the flask due to poor stirring, the organic materials will decompose. It is vital to have vigorous stirring and precise temperature control of the liquid itself, not just the heating mantle's surface[4].
Q8: My purified morpholine has a low boiling point or appears wet. How can I improve purification?
This indicates the presence of water in your final product. Morpholine forms an azeotrope with water, making complete separation by simple distillation difficult.
-
Effective Neutralization and Salting Out: After neutralizing the acidic reaction mixture with a strong base like NaOH, the aqueous solution can be saturated with solid NaOH or potassium hydroxide flakes. This significantly reduces the solubility of morpholine in the water, often causing it to separate as a distinct organic layer[5].
-
Solvent Extraction: If a distinct layer does not form, the morpholine can be extracted from the saturated aqueous solution using a suitable organic solvent like cyclohexane[5].
-
Chemical Drying: The crude, separated morpholine should be thoroughly dried before the final distillation. Stirring the crude product over solid potassium hydroxide (KOH) for several hours is a common and effective method[4].
-
Fractional Distillation: The final purification step must be a careful fractional distillation. Refluxing the dried morpholine over sodium metal for an hour before distilling can remove the last traces of water[4]. The pure morpholine fraction should be collected at its literature boiling point of 128-129°C[4].
Section 3: Standard Operating Procedures (SOPs)
Disclaimer: These procedures involve hazardous materials and high temperatures. All work must be conducted in a certified fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and chemical splash goggles.[8][9][10][11]
SOP 1: Synthesis of Morpholine via Sulfuric Acid Dehydration
-
Setup: Equip a round-bottom flask with a mechanical stirrer, a thermocouple for internal temperature monitoring, and a reflux condenser. Place the flask in a heating mantle.
-
Charging the Reactor: To the flask, add 1.8 parts by weight of concentrated (98%) sulfuric acid for every 1 part of diethanolamine.
-
Addition of Diethanolamine: While vigorously stirring, slowly and carefully add the diethanolamine to the sulfuric acid. This addition is highly exothermic. Use an ice bath to maintain the temperature below 60°C during the addition[6].
-
Reaction: Once the addition is complete, remove the ice bath. Heat the mixture with stirring to an internal temperature of 190-200°C. Maintain this temperature for the prescribed reaction time (e.g., 7-8 hours)[3].
-
Cooldown: After the reaction period, turn off the heat and allow the mixture to cool to below 60°C before proceeding with the work-up[6].
SOP 2: Post-Reaction Work-up and Purification
-
Neutralization: Carefully and slowly add a 50% sodium hydroxide (NaOH) solution to the cooled reaction mixture with vigorous stirring and external cooling. This is a highly exothermic neutralization. Continue adding base until the solution is strongly alkaline (pH > 11)[5][6].
-
Separation/Extraction: Transfer the neutralized slurry to a separatory funnel. If an upper organic layer of crude morpholine separates, collect it. If not, saturate the aqueous layer with solid KOH or NaOH pellets to force separation, or extract the mixture with a solvent like cyclohexane[5].
-
Drying: Take the collected crude morpholine layer and stir it over anhydrous potassium hydroxide pellets for at least one hour to remove residual water[4].
-
Final Purification: Filter the dried morpholine away from the KOH pellets into a clean distillation flask. Add a small piece of sodium metal and reflux for one hour[4].
-
Distillation: Rearrange the apparatus for fractional distillation. Collect the pure morpholine fraction that distills between 126°C and 129°C[4].
Section 4: Workflow and Logic Diagrams
Experimental Workflow Diagram
This diagram illustrates the complete process from starting materials to the purified product.
Caption: Overall workflow for morpholine synthesis and purification.
Troubleshooting Decision Tree
This diagram provides a logical path to diagnose common experimental failures.
Caption: Decision tree for troubleshooting low morpholine yield.
Section 5: Frequently Asked Questions (FAQs)
Q9: Can hydrochloric acid be used instead of sulfuric acid? Yes, hydrochloric acid can be used. The procedure involves forming diethanolamine hydrochloride, driving off the water, and heating the salt to 200-210°C for an extended period (e.g., 15 hours). The subsequent work-up is similar, involving neutralization with a base like calcium oxide followed by distillation[4]. However, sulfuric acid is more common in industrial processes due to its strong dehydrating properties which can lead to shorter reaction times.
Q10: What is the purpose of the neutralization step with sodium or calcium hydroxide? The reaction is performed under strongly acidic conditions. The morpholine product exists as a protonated salt (morpholinium sulfate). To isolate the free, neutral morpholine base, which is distillable, a strong base must be added to deprotonate the salt and neutralize all the excess sulfuric acid catalyst[3][4].
Q11: Are there greener or alternative catalysts for this reaction? Research into alternative catalysts is ongoing. Some methods employ gas-phase dehydration over solid acid catalysts, which can avoid the large amounts of acidic waste generated by the traditional process[7]. Another modern approach involves using ethylene sulfate to react with 1,2-amino alcohols, offering a redox-neutral pathway[12].
Q12: What are the key safety protocols for this experiment?
-
Corrosives: Always handle concentrated sulfuric acid and sodium hydroxide in a fume hood with proper PPE. The reaction of diethanolamine with acid and the neutralization are highly exothermic and require careful, slow addition and cooling[4][9].
-
High Temperatures: The reaction is run at very high temperatures. Ensure the glassware is free of defects and use a reliable heating mantle with a thermocouple to prevent overheating and charring[4].
-
Flammability: Morpholine is a flammable liquid with a flash point of around 38°C (100°F)[11]. Keep it away from ignition sources. The final distillation should not be done with an open flame.
-
Toxicity: Morpholine is toxic if inhaled or in contact with skin and causes severe skin burns and eye damage[11]. Handle the final product with care in a well-ventilated area.
Section 6: References
-
Al-Tamiemi, E. O., & J, S. (2025). Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate. [Link]
-
GOV.UK. (2012). Methods for the detection of morpholine in apples. Government Chemist. [Link]
-
Google Patents. (1957). Process of producing morpholine from diethanolamine. US2777846A.
-
Google Patents. (2012). Dewatering catalyst and application thereof in preparing morpholine. CN102489282B.
-
Henan Haofei Chemical Co.,Ltd. (2018). Morpholine production method. Knowledge. [Link]
-
IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (1989). Morpholine. Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. [Link]
-
NileRed. (2022). Morpholine Preparation from Diethanolamine. YouTube. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of morpholines. Organic Chemistry Portal. [Link]
-
Ortiz, K. G., et al. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
PENTA s.r.o. (2025). Safety Data Sheet: Morpholine. pentachemicals. [Link]
-
Redox Ltd. (2022). Safety Data Sheet Morpholine. Redox. [Link]
-
ResearchGate. (2020). Can you help me for synthesis of morpholine usinf dehydration diethanolamine? ResearchGate. [Link]
-
USDA. (2001). Morpholine - Processing. USDA National Organic Program. [Link]
-
Wikipedia. (n.d.). Morpholine. Wikipedia. [Link]
Sources
- 1. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 2. Morpholine - Wikipedia [en.wikipedia.org]
- 3. US2777846A - Process of producing morpholine from diethanolamine - Google Patents [patents.google.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Morpholine production method - Knowledge - Henan Haofei Chemical Co.,Ltd [haofeichem.com]
- 7. CN102489282B - Dewatering catalyst and application thereof in preparing morpholine - Google Patents [patents.google.com]
- 8. pentachemicals.eu [pentachemicals.eu]
- 9. carlroth.com:443 [carlroth.com:443]
- 10. redox.com [redox.com]
- 11. nexchem.co.uk [nexchem.co.uk]
- 12. chemrxiv.org [chemrxiv.org]
Stability issues of (S)-Morpholine-2-carboxylic acid hydrochloride in solution
Answering the user's request.## Technical Support Center: (S)-Morpholine-2-carboxylic acid hydrochloride Solution Stability Guide
Welcome to the technical support guide for this compound. This resource is designed for researchers, scientists, and drug development professionals who utilize this chiral building block in their work. The inherent reactivity of this molecule, particularly in solution, necessitates a thorough understanding of its stability profile to ensure experimental reproducibility and the integrity of your results. This guide provides in-depth FAQs, troubleshooting workflows, and validated protocols to help you navigate potential stability challenges.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and stability of this compound solutions.
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of any compound in solution is a multifactorial issue. For this specific molecule, the key factors are pH, temperature, light, and the presence of oxidizing agents.[1][2] The molecule contains a secondary amine, an ether linkage, and a carboxylic acid, all of which can be susceptible to degradation under certain conditions.
Q2: I've observed a drop in pH in my unbuffered aqueous stock solution over time. What could be the cause?
A2: While counterintuitive for a hydrochloride salt, a pH shift can indicate degradation. One potential, though less common, pathway could be oxidative degradation of the morpholine ring, which can generate acidic byproducts. More likely, if the solution was prepared with non-degassed water, absorption of atmospheric CO₂ can cause a slight drop in pH. However, any significant or rapid pH change should be investigated as a sign of chemical instability.
Q3: What are the theoretical degradation pathways for this molecule?
A3: Based on its chemical structure, several degradation pathways are plausible under stress conditions:
-
Oxidation: The secondary amine is susceptible to oxidation, potentially forming an N-oxide or other related species. This is a common degradation route for amine-containing pharmaceuticals.
-
Hydrolysis: While the ether linkage in the morpholine ring is generally stable, it can be susceptible to cleavage under harsh acidic or basic conditions, especially at elevated temperatures.
-
Decarboxylation: The loss of the carboxylic acid group as CO₂ is a known degradation reaction for some carboxylic acids, typically facilitated by heat.[3] Although this molecule lacks features that make decarboxylation exceptionally easy (like a β-keto group), it remains a possibility under thermal stress.[3]
-
N-Nitrosation: Like other secondary amines, morpholine can react with nitrites to form N-nitroso compounds, which are often potent mutagens.[4] This is a critical consideration if working with solutions containing nitrite sources (e.g., certain preservatives or contaminants).
Q4: What are the recommended storage conditions for prepared solutions?
A4: To maximize shelf-life, stock solutions should be stored under the following conditions:
-
Temperature: Store at 2-8°C or frozen at -20°C. Avoid repeated freeze-thaw cycles.
-
Light: Protect from light by using amber vials or by wrapping containers in aluminum foil.[1]
-
Atmosphere: For long-term storage, purging the solution and headspace with an inert gas like nitrogen or argon can prevent oxidative degradation.[5]
-
pH: If compatible with the experimental design, preparing the solution in a suitable buffer can help maintain stability.[1]
Q5: How can I visually or analytically detect degradation?
A5: Visual inspection can reveal gross degradation such as color change (often yellowing or browning due to oxidation) or the formation of precipitates. However, significant degradation can occur without any visible signs.[2] The most reliable method is to use a stability-indicating analytical technique, such as High-Performance Liquid Chromatography (HPLC), which can separate the parent compound from its degradation products.
Section 2: Troubleshooting Guide
This guide provides structured advice for common problems encountered during experimentation.
| Observed Issue | Potential Root Cause(s) | Recommended Action(s) |
| Inconsistent biological or chemical assay results. | Degradation of the stock or working solution, leading to a lower effective concentration. | 1. Prepare a fresh stock solution from solid material. 2. Quantify the concentration of the old and new solutions via HPLC or UV-Vis against a certified reference standard. 3. Review solution preparation and storage procedures (see Protocol 3.1). |
| Appearance of new, unexpected peaks in HPLC chromatogram. | Chemical degradation of the compound. | 1. Confirm system suitability and rule out contamination from the solvent or column. 2. Analyze a freshly prepared standard to confirm the identity of the main peak. 3. Follow the workflow in Figure 1 to characterize the unknown peaks. 4. Consider performing a forced degradation study (Protocol 3.2) to intentionally generate and identify potential degradants.[6] |
| Solution develops a yellow or brown tint. | Oxidation of the secondary amine or other parts of the molecule. | 1. Discard the solution immediately. 2. When preparing a new solution, use de-gassed solvents and consider purging the vial with an inert gas (e.g., nitrogen or argon). 3. Store the solution strictly protected from light.[1] |
| Precipitate forms in a stored solution. | Compound has low solubility in the chosen solvent at the storage temperature, or a degradant is insoluble. | 1. Allow the solution to warm to room temperature to see if the precipitate redissolves. 2. If it does not redissolve, it is likely a degradant. Discard the solution. 3. If it does redissolve, consider lowering the stock concentration or using a different solvent system for storage. |
Visual Troubleshooting Workflow
Figure 1: Troubleshooting workflow for identifying unknown HPLC peaks.
Section 3: Protocols and Methodologies
These protocols provide standardized procedures for handling the compound and assessing its stability.
Protocol 3.1: Recommended Stock Solution Preparation
Causality: This protocol minimizes initial degradation by controlling for atmospheric oxygen and using high-purity solvents.
-
Preparation: Allow the solid this compound container to equilibrate to room temperature before opening to prevent water condensation.
-
Solvent Selection: Choose a high-purity (e.g., HPLC grade) solvent in which the compound is freely soluble. For aqueous solutions, use Type I ultrapure water.
-
Solvent Degassing (Critical for Aqueous Solutions): Degas the solvent by sparging with nitrogen or argon for 15-20 minutes or by sonicating under vacuum to remove dissolved oxygen.
-
Weighing: Accurately weigh the required amount of solid in a clean vessel.
-
Dissolution: Add the degassed solvent to the solid and dissolve completely, using gentle agitation or sonication if necessary.
-
Storage: Transfer the solution to a clean, amber glass vial. Purge the headspace of the vial with nitrogen or argon for 30 seconds before sealing tightly.
-
Labeling & Storage: Label the vial clearly with the compound name, concentration, solvent, date, and your initials. Store immediately under recommended conditions (2-8°C or -20°C, protected from light).
Protocol 3.2: Forced Degradation Study for Degradant Identification
Causality: This study intentionally stresses the molecule to generate potential degradation products, which helps in developing a truly stability-indicating analytical method.[6] The goal is to achieve 5-20% degradation, not complete destruction of the molecule.
A. Preparation:
-
Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of acetonitrile and water.
-
Divide this solution into six separate, loosely capped amber vials. One will be the unstressed control.
B. Stress Conditions:
-
Acid Hydrolysis: Add 1M HCl to one vial to a final acid concentration of 0.1M.
-
Base Hydrolysis: Add 1M NaOH to another vial to a final base concentration of 0.1M.
-
Oxidation: Add 30% hydrogen peroxide to a third vial to a final concentration of 3%.
-
Heat: Place the fourth vial (containing only the drug solution) in an oven at 70°C.
-
Photolytic: Place the fifth vial under a photostability chamber with a light source conforming to ICH Q1B guidelines (e.g., cool white fluorescent and near-UV lamps).
-
Control: Keep the sixth vial at room temperature, protected from light.
C. Execution:
-
Incubate the acid, base, oxidative, and heat-stressed samples for 24-48 hours (adjust time as needed). Neutralize the acid and base samples before analysis.
-
Expose the photolytic sample for the duration specified by ICH guidelines (e.g., overall illumination of not less than 1.2 million lux hours).
-
Analyze all samples by HPLC (see Protocol 3.3) and compare them to the control.
Protocol 3.3: Example Stability-Indicating HPLC-UV Method
Causality: This method provides a starting point for separating the parent compound from potential process impurities and degradation products. It must be fully validated for your specific application.
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 15 minutes, hold for 3 minutes, return to 5% B and re-equilibrate for 5 minutes.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: ~210 nm (or as determined by UV scan)
-
Injection Volume: 10 µL
Section 4: Potential Degradation Pathways
The following diagram illustrates the hypothetical degradation pathways based on the chemical structure of this compound.
Figure 2: Hypothetical degradation pathways under various stress conditions.
References
-
Acros PharnaTech Limited. SAFETY DATA SHEET - (S)-Morpholine-3-carboxylic acid hydrochloride. [Link]
-
MySkinRecipes. This compound. [Link]
-
Carl ROTH. Safety Data Sheet: Morpholine. [Link]
-
PubChem. This compound. [Link]
-
ResearchGate. The microbial degradation of morpholine. [Link]
-
Poupin, P., et al. (1998). Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. Applied and Environmental Microbiology, 64(1), 159-165. [Link]
-
Pharmaguideline. Strategies for Resolving Stability Issues in Drug Formulations. [Link]
-
Jingming Chemical. This compound. [Link]
-
PubChem. Morpholine-2-carboxylic acid. [Link]
-
ResearchGate. A review on pharmacological profile of Morpholine derivatives. [Link]
-
d'Hayer B, Vieillard V, Astier A, Paul M. (2013). Stability-Indicating HPLC Assay and Stability Study Over Two Years of Morphine Hydrochloride Diluted Solutions in Polypropylene Syringes. Pharmaceut Anal Acta, 4: 205. [Link]
-
Bawa, S., & Kumar, S. (2019). Morpholine as a Privileged Structure: A Review on the Medicinal Chemistry and Pharmacological Activity of Morpholine Containing Bioactive Molecules. Medicinal research reviews, 39(4), 1471–1516. [Link]
-
Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]
-
The PCCA Blog. Factors That Affect the Stability of Compounded Medications. [Link]
-
Jain, A., & Sahu, S. K. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. [Link]
-
PubChem. 4-Methylmorpholine-2-carboxylic acid hydrochloride. [Link]
-
Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1). [Link]
-
QSAR ANALYTICS. (2023). Decarboxylation in drug stability. [Link]
-
Oliveira, M. A. L., et al. (2020). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Oriental Journal of Chemistry, 36(1). [Link]
Sources
- 1. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 2. THE PCCA BLOG | Factors That Affect the Stability of Compounded M [pccarx.com]
- 3. Decarboxylation in drug stability - QSAR ANALYTICS [qsaranalytics.com.mx]
- 4. Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | 1439373-55-3 | PHC37355 [biosynth.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Morpholine-Based Compounds
This technical support guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the purification of morpholine-based compounds. The inherent basicity and polarity of the morpholine moiety can present unique challenges during purification. This guide offers practical, field-proven insights to overcome these obstacles and achieve high-purity compounds.
Part 1: Troubleshooting Guide
This section addresses specific issues encountered during the purification of morpholine-containing compounds in a question-and-answer format.
Chromatography Issues
Q1: My morpholine-containing compound is showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?
A1: Peak tailing is a common issue when purifying basic compounds like morpholine derivatives on acidic silica gel. The basic nitrogen atom in the morpholine ring interacts strongly with the acidic silanol groups on the silica surface, leading to poor peak shape and reduced separation efficiency.[1]
Solution: To mitigate this, add a basic modifier to your eluent system. Triethylamine (Et3N) at a concentration of 0.1-2% is a common and effective choice.[1] The triethylamine will neutralize the acidic sites on the silica gel, minimizing the unwanted interactions with your compound and resulting in sharper, more symmetrical peaks.[1]
Q2: I am experiencing low recovery of my morpholine compound from the silica gel column. What are the likely causes and solutions?
A2: Low recovery is often due to irreversible binding of the basic compound to the acidic silica gel.[1] This is particularly problematic for highly polar morpholine derivatives.
Solutions:
-
Add a Basic Modifier: As with peak tailing, adding a basic modifier like triethylamine to the eluent can significantly improve recovery by preventing strong adsorption.[1]
-
Use Deactivated Silica or an Alternative Stationary Phase: Consider using a deactivated silica gel or a less acidic stationary phase like alumina.
-
Reverse-Phase Chromatography: For very polar compounds, reverse-phase chromatography (e.g., using a C18 column) may be a more suitable approach.[1][2]
Q3: My compound is streaking on the TLC plate and the column. How can I achieve better separation?
A3: Streaking is another manifestation of the strong interaction between the basic morpholine compound and the acidic silica.
Solution: The most effective solution is to add a small amount of a basic modifier, such as triethylamine or ammonia (often as a solution in methanol), to your mobile phase.[1] This will lead to more defined spots on the TLC plate and better separation on the column.
Extraction & Work-up Problems
Q4: My morpholine-containing compound is highly water-soluble, making extraction from an aqueous reaction mixture difficult. How can I improve my extraction efficiency?
A4: The high water solubility of many morpholine derivatives poses a significant challenge for extraction with non-polar organic solvents.
Solutions:
-
"Salting Out": Increase the ionic strength of the aqueous phase by adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3). This will decrease the solubility of your organic compound in the aqueous layer, driving it into the organic phase.[1]
-
pH Adjustment: Since morpholine compounds are basic, ensure the aqueous layer is basified (e.g., with NaOH or K2CO3) to deprotonate your compound. The free base form is typically less water-soluble than its protonated salt form.[1]
-
Use a More Polar Solvent: Employ a more polar extraction solvent such as dichloromethane (DCM) or chloroform.[1]
-
Continuous Liquid-Liquid Extraction: For particularly challenging separations, a continuous liquid-liquid extraction apparatus can be highly effective.
Q5: An emulsion has formed during the extraction of my morpholine compound. How can I break it?
A5: Emulsions are common when dealing with basic compounds and can be persistent.
Solutions:
-
Add Brine: Add a saturated solution of sodium chloride (brine) to increase the ionic strength of the aqueous layer.[1]
-
Gentle Agitation: Instead of vigorous shaking, gently rock or swirl the separatory funnel.[1]
-
Filtration: Filter the mixture through a pad of Celite.[1]
-
Centrifugation: If the emulsion is persistent, centrifugation can be an effective method to separate the layers.
Crystallization Challenges
Q6: My morpholine derivative "oils out" instead of crystallizing. What should I do?
A6: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This can happen if the melting point of the compound is lower than the boiling point of the solvent or if the solution is too concentrated.[1]
Solutions:
-
Use a Lower-Boiling Point Solvent: Select a solvent with a lower boiling point.
-
Dilute the Solution: Use a more dilute solution and allow it to cool slowly to encourage crystal formation.[1]
-
Add a Co-solvent: Introduce a co-solvent to reduce the solubility of your compound.[1]
-
Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the liquid-air interface can provide a surface for nucleation.
Q7: I am struggling to form crystals of my morpholine-containing compound. How can I induce crystallization?
A7: Inducing crystallization can sometimes be challenging.
Solutions:
-
Slow Cooling: Slowing down the rate of crystallization by using a solvent system in which the compound is only sparingly soluble at room temperature and cooling it gradually can promote the formation of larger, purer crystals.[1]
-
Seed Crystals: If you have a small amount of the pure solid, adding a seed crystal to the supersaturated solution can initiate crystallization.
-
Solvent-Antisolvent System: Dissolve your compound in a good solvent and then slowly add an antisolvent (a solvent in which your compound is insoluble) until the solution becomes turbid. Then, add a small amount of the good solvent to clarify the solution and allow it to cool slowly.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercially available morpholine?
A1: Commercial morpholine is generally of high purity (≥99%).[3] However, potential impurities can include water and N-ethylmorpholine.[3][4]
Q2: What are the typical byproducts of morpholine synthesis that might be present as impurities?
A2: The synthesis of morpholine, often from diethanolamine or diethylene glycol and ammonia, can lead to several byproducts.[5][6][7] Common impurities originating from the synthesis process include 2-(2-aminoethoxy)ethanol and N-ethylmorpholine.[5]
Q3: How can I remove water from morpholine?
A3: Morpholine is hygroscopic and readily absorbs moisture from the air.[8] To dry morpholine, you can stir it over potassium hydroxide (KOH) pellets followed by fractional distillation.[5][8] Refluxing over sodium metal before distillation can also be used for rigorous drying.[8]
Q4: What is the best way to remove N-ethylmorpholine from morpholine?
A4: N-ethylmorpholine is a common byproduct in morpholine synthesis and can be challenging to separate due to its similar physical properties.[5] Fractional distillation is a common method, though it may require a highly efficient column.[9] For trace amounts, selective adsorption methods have also been explored.[4]
Q5: What analytical techniques are suitable for detecting and quantifying impurities in morpholine-based compounds?
A5: Several analytical techniques can be used to assess the purity of morpholine and its derivatives:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a powerful technique for separating and identifying volatile impurities.[10][11] Derivatization may be necessary for less volatile compounds.[10][12]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for the analysis of a wide range of morpholine derivatives, including non-volatile and thermally labile compounds.[2][13][14] Both normal-phase and reverse-phase methods can be employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help identify and quantify impurities.
-
Capillary Electrophoresis (CE): This technique can be used for the separation of morpholine and its N-alkylated derivatives.[15]
Q6: Are there any specific safety precautions I should take when working with morpholine?
A6: Yes, morpholine is a flammable and corrosive liquid that can cause severe skin burns and eye damage.[16][17] It is also toxic if inhaled or absorbed through the skin.[16] Always work in a well-ventilated area or a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[16][18][19] Keep it away from ignition sources.[16][18][20]
Part 3: Experimental Protocols & Workflows
Protocol 1: Purification of a Morpholine-Containing Compound by Flash Column Chromatography
This protocol provides a general procedure for the purification of a moderately polar, basic morpholine-containing compound.
1. Eluent Selection:
- Using thin-layer chromatography (TLC), determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes.
- Add 0.5-1% triethylamine (Et3N) to the chosen eluent to prevent peak tailing.[1]
- Aim for an Rf value of 0.2-0.4 for your target compound.
2. Column Packing:
- Select an appropriately sized column based on the amount of crude material.
- Prepare a slurry of silica gel in the chosen eluent and carefully pack the column.
3. Sample Loading:
- Dissolve the crude compound in a minimal amount of the eluent or a stronger solvent like dichloromethane.
- Alternatively, for less soluble compounds, perform a "dry load" by adsorbing the compound onto a small amount of silica gel and loading the powder onto the top of the column.
4. Elution and Fraction Collection:
- Apply the eluent to the top of the column and maintain a constant flow rate.
- Collect fractions and monitor the elution by TLC.[1]
5. Product Isolation:
- Combine the fractions containing the pure product.
- Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Protocol 2: Purification by Recrystallization from a Salt Form
This protocol is useful for purifying basic morpholine compounds that are difficult to crystallize in their free base form.
1. Salt Formation:
- Dissolve the crude morpholine-containing compound in a suitable organic solvent (e.g., diethyl ether, ethyl acetate).[1]
- Slowly add a solution of an acid (e.g., HCl in ether or acetic acid) to precipitate the corresponding salt.
2. Recrystallization:
- Collect the crude salt by filtration.
- Perform small-scale solubility tests to find a suitable recrystallization solvent or solvent pair (e.g., ethanol, isopropanol, or mixtures with water).[21]
- Dissolve the crude salt in a minimal amount of the hot recrystallization solvent.
- Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.[1]
3. Crystal Collection and Drying:
- Collect the crystals by vacuum filtration.
- Wash the crystals with a small amount of the ice-cold recrystallization solvent.[1]
- Dry the crystals under vacuum to remove any residual solvent.[1]
Workflow Diagrams
Caption: A decision-making workflow for selecting the appropriate purification method for a morpholine-based compound.
Caption: A troubleshooting guide for common issues in the chromatography of morpholine compounds.
References
- Technical Support Center: Refining Purification Techniques for Morpholine-Containing Compounds. Benchchem.
- Safety Data Sheet: Morpholine. Chemos GmbH&Co.KG.
- Morpholine - SAFETY DATA SHEET. Fisher Scientific.
- Morpholine - SAFETY DATA SHEET. pentachemicals.
- Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids. Chemical Communications (RSC Publishing).
- Safety Data Sheet: Morpholine. Carl ROTH.
- SAFETY DATA SHEET - Morpholine. Sigma-Aldrich.
- Degradation of Morpholine by an Environmental Mycobacterium Strain Involves a Cytochrome P-450. PMC - NIH.
- The microbial degradation of morpholine. ResearchGate.
- Side reactions and byproduct formation in morpholine synthesis. Benchchem.
- Unraveling the Novel Bacterial Assisted Biodegradation Pathway of Morpholine.
- Application Notes and Protocols for the Crystallization of High-Purity 2-(Oxan-2-yl)morpholine. Benchchem.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. PMC - NIH.
- Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting. NCBI.
- Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. ResearchGate.
- Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater. Google Patents.
- Recovery of morpholine from aqueous solutions thereof. Google Patents.
- HPLC purification method for 4-(Azepan-2-ylmethyl)morpholine. Benchchem.
- microbial degradation of morpholine. Journal of Applied Microbiology - Oxford Academic.
- Liquid phase method for morpholine.
- Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry. ResearchGate.
- Everything You Need to Know About Morpholine. ChemCeed.
- Method for purifying cis-2, 6-dimethyl morpholine. Google Patents.
- Novel process for recovering N-methyl morpholine and N-ethyl. Google Patents.
- Method for recovering morpholine from acidic waste water containing. Google Patents.
- Technical Support Center: Purification of 4-(6-Hydrazinylpyrimidin-4-yl)morpholine and its Analogs. Benchchem.
- Chromatographic determination of morpholine and products of its microbiological degradation. ResearchGate.
- Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. SIELC Technologies.
- Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- The derivatization reaction of morpholine. ResearchGate.
- Separation of Morpholine, N-Methylmorpholine and N-Methylmorpholine-N-oxide by Indirect UV Absorption Capillary Electrophoresist. J-Stage.
- Morpholine.pdf. Agricultural Marketing Service.
- Morpholine. IRO Water Treatment.
- Morpholine Preparation from Diethanolamine. YouTube.
- Synthesis and Characterization of Some New Morpholine Derivatives. ResearchGate.
- Method for preparing morpholine derivative. Google Patents.
- Advances in Purification Techniques for Pharmaceutical Compound Isolation and Analysis.
- Morpholine (EHC 179, 1996). INCHEM.
- Morpholine. Wikipedia.
- Best way to separate water and morpholine. Reddit.
- Morpholine: Application, synthesis and toxicity. ChemicalBook.
- MORPHOLINE (CAS 110-91-8). Ataman Kimya.
- How Can You Fix Problems In Distillation Columns?. Chemistry For Everyone - YouTube.
- Morpholine synthesis. Organic Chemistry Portal.
- Troubleshooting Common Distillation Issues. EasyStill.
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Selective adsorption of trace morpholine impurities over N-ethyl morpholine by tetralactam solids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. Everything You Need to Know About Morpholine - ChemCeed [chemceed.com]
- 7. Morpholine - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. CN1139582C - Method for extracting N-methylmorpholine and N-ethylmorpholine from morpholine wastewater - Google Patents [patents.google.com]
- 10. Development of a Method for Rapid Determination of Morpholine in Juices and Drugs by Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Liquid phase method for morpholine - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 14. jocpr.com [jocpr.com]
- 15. jstage.jst.go.jp [jstage.jst.go.jp]
- 16. fishersci.com [fishersci.com]
- 17. carlroth.com:443 [carlroth.com:443]
- 18. chemos.de [chemos.de]
- 19. pentachemicals.eu [pentachemicals.eu]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Catalyst Selection for Asymmetric Morpholine Synthesis
From the Desk of the Senior Application Scientist
Welcome to the technical support center for asymmetric morpholine synthesis. The chiral morpholine scaffold is a cornerstone in modern medicinal chemistry, and its stereoselective synthesis is a critical challenge for researchers and drug development professionals.[1][2] Achieving high enantioselectivity and yield is not merely a matter of following a standard protocol; it requires a deep understanding of the interplay between the substrate, catalyst, ligand, and reaction conditions.
This guide is designed to move beyond simple step-by-step instructions. It is structured as a series of frequently asked questions and in-depth troubleshooting scenarios that you are likely to encounter in the lab. Our goal is to provide you with the causal logic behind experimental choices, empowering you to diagnose issues, optimize your reactions, and accelerate your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for achieving asymmetric morpholine synthesis?
There are several effective strategies, but two catalytic approaches have proven particularly robust and versatile:
-
Asymmetric Hydrogenation of Dehydromorpholines: This is one of the most powerful and atom-economical methods.[3][4] It typically employs a chiral transition-metal catalyst, such as a rhodium complex with a chiral bisphosphine ligand (e.g., SKP), to hydrogenate a C=C double bond within an unsaturated morpholine precursor.[5] This method can deliver exceptionally high enantioselectivities, often up to 99% ee, and quantitative yields.[1][3]
-
Tandem Hydroamination and Asymmetric Transfer Hydrogenation: This elegant one-pot strategy is used for synthesizing 3-substituted morpholines from aminoalkyne substrates.[4][6] The process first involves an intramolecular hydroamination to form a cyclic imine, which is then reduced in the same pot by a chiral ruthenium catalyst, such as a Noyori-Ikariya catalyst.[4][7] This approach is highly efficient and can achieve enantiomeric excesses greater than 95%.[7]
Q2: How do I select an initial catalyst system for my specific morpholine target?
Your choice depends heavily on the substitution pattern of your target morpholine.
-
For 2-Substituted Morpholines: Asymmetric hydrogenation of the corresponding 2-substituted dehydromorpholine is the premier choice. A system like [Rh(cod)₂]SbF₆ paired with a chiral bisphosphine ligand such as (R,R,R)-SKP is a highly effective starting point.[3]
-
For 3-Substituted Morpholines: The tandem hydroamination/asymmetric transfer hydrogenation is the method of choice. This typically involves a titanium catalyst for the initial cyclization, followed by a ruthenium catalyst like RuCl--INVALID-LINK-- for the asymmetric reduction step.[4][7]
The following decision workflow can guide your initial selection:
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent progress in the synthesis of morpholines | Semantic Scholar [semanticscholar.org]
- 3. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines [organic-chemistry.org]
- 7. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to (S)- and (R)-Morpholine-2-carboxylic Acid: Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
(S)- and (R)-Morpholine-2-carboxylic acid are chiral building blocks of significant interest in medicinal chemistry and drug development. Their rigid morpholine scaffold and the presence of a carboxylic acid moiety make them valuable precursors for the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents. The stereochemistry at the C-2 position plays a crucial role in determining the pharmacological and pharmacokinetic properties of the final drug substance. Understanding the distinct properties of each enantiomer is therefore paramount for rational drug design and development.
This guide provides an in-depth, objective comparison of the physicochemical and biological properties of (S)- and (R)-Morpholine-2-carboxylic acid, supported by available experimental data and established scientific principles.
Physicochemical Properties: A Tale of Two Enantiomers
Enantiomers, by definition, possess identical physical properties in an achiral environment, such as melting point, boiling point, and solubility. However, their interaction with plane-polarized light, a chiral phenomenon, is distinct and opposite.
| Property | (S)-Morpholine-2-carboxylic acid | (R)-Morpholine-2-carboxylic acid | Reference |
| Molecular Formula | C₅H₉NO₃ | C₅H₉NO₃ | [1][2] |
| Molecular Weight | 131.13 g/mol | 131.13 g/mol | [1][2] |
| Appearance | Colorless crystal (predicted) | Colorless crystal | [3] |
| Melting Point | Data not available | Data not available | |
| Solubility | Soluble in water (predicted) | Soluble in water and organic solvents | [3] |
| Specific Optical Rotation | Data not available for the free acid. A derivative, (S)-N-Boc-2-hydroxymethylmorpholine, has a reported [α]D of +35.9 (c 1.26, MeOH). | Data not available | |
| XLogP3 | -3.2 (computed) | -3.2 (computed) | [1][2] |
Spectroscopic Properties: Confirming Identity and Purity
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are essential tools for the structural elucidation and purity assessment of chiral molecules.
1H and 13C NMR Spectroscopy
The NMR spectra of the (S)- and (R)-enantiomers are identical in an achiral solvent. The characteristic signals for the morpholine ring protons typically appear in the range of δ 3.5–4.5 ppm[4]. The carboxylic acid proton gives a characteristic broad singlet at δ 10-12 ppm.
-
1H NMR: Protons on the carbon adjacent to the carbonyl group are expected to resonate around δ 2.0-3.0 ppm.
-
13C NMR: The carbonyl carbon of the carboxylic acid typically appears in the range of δ 160-180 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of both enantiomers will show a characteristic strong carbonyl (C=O) stretch of the carboxylic acid at approximately 1700–1750 cm⁻¹[4]. A broad O-H stretch from the carboxylic acid will also be present in the region of 2500-3300 cm⁻¹.
Biological and Pharmacological Significance: The Impact of Chirality
The morpholine moiety is a privileged scaffold in medicinal chemistry due to its favorable physicochemical properties, which can enhance drug-like characteristics such as solubility and metabolic stability. The chirality of morpholine-2-carboxylic acid is a critical determinant of biological activity, as the three-dimensional arrangement of the functional groups dictates the interaction with chiral biological targets like enzymes and receptors.
While direct comparative biological data for the parent (S)- and (R)-morpholine-2-carboxylic acids are limited, their incorporation into drug molecules provides significant insights. A notable example is the antidepressant drug Reboxetine , which contains a 2-substituted morpholine core. Reboxetine is a racemic mixture of (R,R)- and (S,S)-enantiomers, with the (S,S)-enantiomer being the more potent noradrenaline reuptake inhibitor[4]. This highlights the profound impact of stereochemistry on pharmacological activity.
The (R)-configuration of a morpholine derivative has been shown to be crucial for aligning the carboxylic acid for effective hydrogen bonding within the active sites of enzymes, such as protease inhibitors[5]. This stereospecific interaction underscores the importance of selecting the correct enantiomer during the drug design process to maximize potency and selectivity.
Experimental Protocols
Synthesis of (S)- and (R)-N-Boc-Morpholine-2-carboxylic Acid
An established method for the synthesis of both enantiomers involves the enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate[6]. This method allows for the preparation of both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids with high enantiomeric excess (>99% ee).
Caption: Enzymatic kinetic resolution for enantioselective synthesis.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Separation
Chiral HPLC is the gold standard for separating and quantifying enantiomers. For acidic compounds like morpholine-2-carboxylic acid, polysaccharide-based chiral stationary phases (CSPs) are often effective.
General Protocol:
-
Column: A polysaccharide-based chiral column (e.g., CHIRALPAK® series).
-
Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or supercritical CO₂) and a polar modifier (e.g., methanol, ethanol, or isopropanol). For acidic analytes, the addition of a small amount of a strong acid (e.g., trifluoroacetic acid) to the mobile phase is often necessary to improve peak shape and resolution.
-
Detection: UV detection at a suitable wavelength.
-
Optimization: The mobile phase composition, flow rate, and column temperature should be optimized to achieve baseline separation of the enantiomers.
Caption: Workflow for chiral HPLC separation of enantiomers.
Conclusion
(S)- and (R)-Morpholine-2-carboxylic acid are indispensable chiral building blocks in modern drug discovery. While they share identical fundamental physicochemical properties in an achiral setting, their stereochemistry profoundly influences their biological activity. The demonstrated importance of the (S,S)-enantiomer in the activity of Reboxetine and the stereospecific binding requirements of other morpholine-containing inhibitors underscore the necessity of enantiomerically pure compounds for pharmacological studies and drug development.
The synthetic and analytical methods outlined in this guide provide a framework for researchers to produce and characterize these enantiomers effectively. Further studies are warranted to fully elucidate and compare the biological and pharmacological profiles of the individual (S)- and (R)-morpholine-2-carboxylic acid enantiomers, which will undoubtedly pave the way for the discovery of novel and more effective therapeutic agents.
References
- 1. Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Morpholine-2-carboxylic acid | C5H9NO3 | CID 1519500 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (S)-Morpholine-2-carboxylic acid hydrochloride [myskinrecipes.com]
- 4. Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. (R)-4-((Benzyloxy)carbonyl)morpholine-2-carboxylic acid | Benchchem [benchchem.com]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Stereoselectivity: Unraveling the Biological Activities of Morpholine Enantiomers
In the landscape of drug discovery and development, the principle of chirality is a cornerstone of modern medicinal chemistry. The three-dimensional arrangement of atoms in a molecule can dramatically influence its biological activity, a phenomenon starkly illustrated by enantiomers – non-superimposable mirror images of a chiral compound. For researchers, scientists, and drug development professionals, a deep understanding of stereoselectivity is not merely academic; it is a critical factor in designing safer, more effective therapeutics. The morpholine scaffold, a privileged structure in medicinal chemistry due to its favorable physicochemical and metabolic properties, is a frequent constituent of chiral drug candidates, making the comparative analysis of its enantiomers a subject of paramount importance.[1][2][3]
This guide provides an in-depth, objective comparison of the biological activities of morpholine enantiomers, supported by experimental data and detailed protocols. We will delve into the causality behind experimental choices, ensuring that each protocol described is a self-validating system. By grounding our discussion in authoritative sources, we aim to equip you with the knowledge to confidently navigate the complexities of stereoisomerism in your research.
The Significance of Chirality in Morpholine-Containing Drugs: A Case Study of Reboxetine
The differential pharmacological effects of enantiomers are profound. One enantiomer may exhibit the desired therapeutic activity, while the other could be inactive, less active, or even responsible for adverse effects.[4][5] A compelling example within the morpholine class of compounds is Reboxetine, a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of clinical depression.[6][7] Reboxetine possesses two chiral centers and is clinically administered as a racemic mixture of the (R,R)-(-) and (S,S)-(+) enantiomers.[6][7] However, extensive research has revealed a significant disparity in their biological activity.
The primary therapeutic action of Reboxetine is the blockade of the norepinephrine transporter (NET), which increases the concentration of norepinephrine in the synaptic cleft.[8][9] In vitro and in vivo studies have demonstrated that the (S,S)-reboxetine enantiomer is the more potent inhibitor of NET.[10][11] This stereoselectivity directly translates to its antidepressant effects.
Quantitative Comparison of Reboxetine Enantiomer Bioactivity
The following table summarizes the key quantitative data from comparative studies on Reboxetine enantiomers, highlighting the pronounced stereoselectivity in their interaction with the human norepinephrine transporter (hNET).
| Biological Activity | Enantiomer | Inhibition Constant (Ki) at hNET | Key Findings | Reference |
| Norepinephrine Reuptake Inhibition | (S,S)-Reboxetine | 76 ± 9 pM | Over 130-fold more potent than the (R,R)-enantiomer. Exhibits significantly slower dissociation kinetics, suggesting a more sustained inhibitory effect. | [12] |
| (R,R)-Reboxetine | 9.8 ± 0.8 nM | Demonstrates a much lower affinity for the norepinephrine transporter compared to its (S,S) counterpart. | [12] |
This stark difference in binding affinity underscores the critical importance of evaluating individual enantiomers. The data clearly indicates that the therapeutic effect of racemic Reboxetine is predominantly driven by the (S,S)-enantiomer.[2]
Experimental Protocols for Comparing Morpholine Enantiomer Activity
To rigorously assess the differential activities of morpholine enantiomers, a series of well-defined experimental protocols are essential. Here, we provide detailed, step-by-step methodologies for key assays, explaining the rationale behind each procedural choice.
Norepinephrine Transporter (NET) Radioligand Binding Assay
Objective: To determine and compare the binding affinities (Ki) of the (S,S)- and (R,R)-enantiomers of a morpholine-containing compound (e.g., Reboxetine) for the human norepinephrine transporter.
Rationale: This competitive binding assay is a fundamental technique to quantify the direct interaction between a compound and its molecular target.[13][14] By using a radiolabeled ligand with known affinity for the transporter, we can accurately measure the displacement by our test enantiomers, thereby calculating their respective binding affinities.[12][15]
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture human embryonic kidney (HEK293) cells stably expressing the human norepinephrine transporter (hNET).
-
Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]-Nisoxetine) to each well.
-
Add increasing concentrations of the unlabeled competitor (either (S,S)- or (R,R)-enantiomer) to the wells. Include a control group with no competitor (total binding) and a group with a high concentration of a known potent NET inhibitor (e.g., Desipramine) to determine non-specific binding.
-
Add the prepared cell membranes to each well to initiate the binding reaction.
-
Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter plate to separate the bound radioligand from the free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any unbound radioligand.
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).
-
Calculate the inhibition constant (Ki) for each enantiomer using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cellular Norepinephrine Uptake Assay
Objective: To functionally assess and compare the potency of the (S,S)- and (R,R)-enantiomers in inhibiting the uptake of norepinephrine into cells expressing the NET.
Rationale: While binding assays measure affinity, functional assays like uptake inhibition provide a more physiologically relevant measure of a compound's activity.[16][17] This assay directly measures the ability of the enantiomers to block the primary function of the norepinephrine transporter.[14][18]
Methodology:
-
Cell Culture:
-
Plate HEK293 cells stably expressing hNET in a 96-well plate and allow them to adhere overnight.
-
-
Uptake Inhibition Assay:
-
Wash the cells with a pre-warmed Krebs-Ringer-HEPES buffer.
-
Pre-incubate the cells with increasing concentrations of the (S,S)- or (R,R)-enantiomer for a defined period (e.g., 10-20 minutes) at 37°C. Include a vehicle control.
-
Initiate the uptake by adding a fixed concentration of radiolabeled norepinephrine (e.g., [³H]-norepinephrine) to each well.
-
Incubate for a short period (e.g., 10 minutes) at 37°C to allow for uptake.
-
To determine non-specific uptake, include a control group incubated at 4°C or in the presence of a high concentration of a known NET inhibitor.
-
-
Termination and Lysis:
-
Rapidly terminate the uptake by aspirating the medium and washing the cells with ice-cold buffer.
-
Lyse the cells with a suitable lysis buffer (e.g., 1% SDS).
-
-
Detection and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity.
-
Calculate the specific uptake by subtracting the non-specific uptake from the total uptake.
-
Plot the percentage of specific uptake against the logarithm of the inhibitor concentration.
-
Determine the IC50 value for each enantiomer by fitting the data to a dose-response curve.
-
Visualizing the Underlying Mechanisms
To better understand the context of these experimental comparisons, it is helpful to visualize the relevant biological pathways and experimental workflows.
Signaling Pathway Affected by Morpholine Derivatives
Many morpholine-containing compounds, particularly in the context of oncology, have been found to modulate the PI3K/AKT/mTOR signaling pathway. This pathway is crucial for regulating cell growth, proliferation, and survival.
Caption: The PI3K/AKT/mTOR signaling pathway, a common target for morpholine-containing drugs.
Experimental Workflow for Enantiomer Comparison
The following diagram outlines the logical flow of experiments for comparing the biological activity of morpholine enantiomers.
Caption: A generalized workflow for the comparative analysis of morpholine enantiomers.
Conclusion: The Imperative of Stereoselective Investigation
The case of Reboxetine provides a clear and compelling illustration of why the investigation of individual enantiomers is not just best practice, but a scientific imperative. The significant differences in binding affinity and, consequently, therapeutic activity, highlight the potential for developing more refined and targeted therapies by focusing on the eutomer—the more active enantiomer. For researchers in drug development, this underscores the necessity of moving beyond the evaluation of racemic mixtures to a more nuanced, stereoselective approach. The protocols and frameworks provided in this guide offer a robust starting point for such investigations, enabling a more thorough and accurate characterization of the biological activity of chiral morpholine-containing compounds. By embracing the principles of stereoselectivity, the scientific community can continue to advance the development of safer and more effective medicines.
References
-
ResearchGate. (n.d.). Schematic diagram illustrating the PI3K/AKT/PTEN/mTOR signaling pathway... Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K... Retrieved from [Link]
-
ResearchGate. (n.d.). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of the canonical PI3K/mTOR signalling pathway and its... Retrieved from [Link]
-
Patsnap Synapse. (2024, July 17). What is the mechanism of Reboxetine Mesilate? Retrieved from [Link]
-
Hasegawa, T., Furutani, Y., et al. (n.d.). Chirality of antidepressive drugs: an overview of stereoselectivity. PMC. Retrieved from [Link]
-
Hussain Biology. (2020, October 19). PI3k/AKT/mTOR Pathway [Video]. YouTube. Retrieved from [Link]
-
Rege, S. (2022, May 6). What are the Different Types of Antidepressants AND How Do They Work? | Mechanisms of Action [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanisms of action of reboxetine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Mechanisms of action of antidepressants: from neurotransmitter systems to signaling pathways. Retrieved from [Link]
-
Biocompare. (n.d.). Neurotransmitter Transporter Uptake Assay Kit from Molecular Devices. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Fleishaker, J. C. (2000). Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression. Clinical Pharmacokinetics, 39(6), 413-427. Retrieved from [Link]
-
Öhman, D., et al. (2003). Determination of serum reboxetine enantiomers in patients on chronic medication with a selective noradrenaline reuptake inhibitor. Therapeutic Drug Monitoring, 25(2), 189-195. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Grimm, S. H., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. Journal of Biomolecular Screening, 13(4), 326-334. Retrieved from [Link]
-
Gifford Bioscience. (n.d.). Cellular Uptake & Cellular Release Assays. Retrieved from [Link]
-
Dostert, P., et al. (1997). Review of the pharmacokinetics and metabolism of reboxetine, a selective noradrenaline reuptake inhibitor. European Neuropsychopharmacology, 7(Suppl 1), S23-S35. Retrieved from [Link]
-
Sykes, D. A., et al. (2010). Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine. British Journal of Pharmacology, 160(2), 389-403. Retrieved from [Link]
-
ResearchGate. (n.d.). Reboxetine: A pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor | Request PDF. Retrieved from [Link]
-
ResearchGate. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Retrieved from [Link]
-
Fleishaker, J. C., et al. (1999). Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics. Biopharmaceutics & Drug Disposition, 20(1), 53-57. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reboxetine. PubChem. Retrieved from [Link]
-
Grimm, L. (2016). Development of MS Binding Assays Addressing the Human Dopamine, Norepinephrine, and Serotonin Transporter. Elektronische Hochschulschriften der LMU München. Retrieved from [Link]
-
ResearchGate. (n.d.). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters | Request PDF. Retrieved from [Link]
-
MDPI. (2024). Chirality in Modern Antidepressants: A Comprehensive Review of Stereochemical Impacts on Pharmacology and Therapeutics. Molecules, 29(19), 4529. Retrieved from [Link]
-
Grimm, L., et al. (2018). Simultaneous Multiple MS Binding Assays for the Dopamine, Norepinephrine, and Serotonin Transporters. ChemMedChem, 13(8), 785-792. Retrieved from [Link]
-
Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]
-
Deranged Physiology. (2024, June 1). Enantiomerism. Retrieved from [Link]
-
Scilit. (n.d.). Clinical Pharmacokinetics of Reboxetine, a Selective Norepinephrine Reuptake Inhibitor for the Treatment of Patients with Depression. Retrieved from [Link]
-
National Center for Biotechnology Information. (2016). Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study. Scientific Reports, 6, 26883. Retrieved from [Link]
-
Wong, E. H., et al. (2000). Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake inhibitor. Biological Psychiatry, 47(9), 818-829. Retrieved from [Link]
-
Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 374-390. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 23). 5.13: Chemistry Matters—Chiral Drugs. Retrieved from [Link]
Sources
- 1. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 2. Exploring the Inhibitory Mechanism of Approved Selective Norepinephrine Reuptake Inhibitors and Reboxetine Enantiomers by Molecular Dynamics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Reboxetine | C19H23NO3 | CID 127151 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]
- 7. psychscenehub.com [psychscenehub.com]
- 8. Chirality of antidepressive drugs: an overview of stereoselectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clinical pharmacokinetics of reboxetine, a selective norepinephrine reuptake inhibitor for the treatment of patients with depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Estimation of binding rate constants using a simultaneous mixed-effects method: application to monoamine transporter reuptake inhibitor reboxetine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Absolute bioavailability of reboxetine enantiomers and effect of gender on pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. biocompare.com [biocompare.com]
- 15. Neurotransmitter Transporter Assay Kit | Molecular Devices [moleculardevices.com]
- 16. moleculardevices.com [moleculardevices.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
X-ray crystallography of (S)-Morpholine-2-carboxylic acid hydrochloride
An In-Depth Technical Guide to the Structural Elucidation of (S)-Morpholine-2-carboxylic acid hydrochloride: A Comparative Analysis
Introduction: The Criticality of Stereochemistry in Drug Development
(S)-Morpholine-2-carboxylic acid is a vital chiral building block in medicinal chemistry, frequently incorporated into complex molecular scaffolds to modulate pharmacological activity and pharmacokinetic properties. As with any chiral molecule, the precise three-dimensional arrangement of its atoms—its absolute configuration—is paramount. The biological systems with which drug candidates interact are inherently chiral, meaning that one enantiomer can exhibit therapeutic efficacy while the other may be inactive or, in some cases, induce harmful off-target effects. Therefore, the unambiguous determination of the absolute configuration of key chiral intermediates like this compound is not merely an academic exercise but a critical step in the drug development pipeline.
Single-crystal X-ray crystallography stands as the unequivocal "gold standard" for determining the absolute configuration of chiral molecules.[1][2] It provides a direct, high-resolution snapshot of the molecule's structure in the solid state, offering definitive proof of stereochemistry. This guide, authored from the perspective of a Senior Application Scientist, provides a detailed, field-proven protocol for the X-ray crystallographic analysis of this compound.
Crucially, this guide extends beyond a single technique. We recognize that obtaining suitable single crystals can be a significant bottleneck.[2] Therefore, we will objectively compare X-ray crystallography with powerful alternative and complementary techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) spectroscopy, providing researchers with a holistic understanding of the available analytical toolkit for chiral determination.
Part 1: The Gold Standard - Single-Crystal X-ray Crystallography
The power of X-ray crystallography in assigning absolute configuration for light-atom molecules (like the topic compound) lies in the phenomenon of anomalous dispersion.[3] When using an X-ray source with a wavelength near the absorption edge of an atom in the crystal (typically not required for light-atom structures but the principle is key), the scattering factor becomes a complex number. This leads to small but measurable differences in the intensities of Friedel pairs (reflections h,k,l and -h,-k,-l). By carefully analyzing these differences, one can determine the absolute structure, a process quantified by the Flack parameter. A value close to 0 indicates the correct enantiomer has been modeled.
Experimental Protocol: From Powder to Structure
This protocol outlines a self-validating workflow designed to maximize the chances of success and ensure the integrity of the final structure.
Step 1: Crystal Growth - The Foundational, and Often Most Challenging, Step
-
Causality: The entire experiment hinges on obtaining a single, well-ordered crystal of sufficient size and quality (typically 0.1-0.3 mm in each dimension). The choice of solvent system is critical; the ideal solvent is one in which the compound is sparingly soluble, allowing for slow precipitation and the formation of an ordered lattice rather than an amorphous powder.
-
Methodology:
-
Purity Assessment: Begin with highly pure (>98%) this compound. Impurities can inhibit crystallization.
-
Solvent Screening: Screen a range of solvents and solvent mixtures. For a hydrochloride salt, polar protic solvents are a good starting point.
-
Primary Candidates: Methanol, Ethanol, Isopropanol, Water.
-
Anti-Solvents (for vapor diffusion/layering): Diethyl ether, Dichloromethane, Ethyl acetate.
-
-
Crystallization Techniques:
-
Slow Evaporation: Dissolve the compound in a suitable solvent (e.g., methanol) to near-saturation in a small vial. Cover the vial with a cap containing a few pinholes and leave it undisturbed in a vibration-free environment.
-
Vapor Diffusion (Hanging or Sitting Drop): Dissolve the compound in a good solvent (e.g., water). Place this drop on a slide over a reservoir containing a solvent in which the compound is insoluble but which is miscible with the first solvent (an anti-solvent, e.g., isopropanol). As the anti-solvent vapor slowly diffuses into the drop, the solubility of the compound decreases, promoting slow crystallization.
-
Liquid-Liquid Diffusion: A concentrated solution of the compound is carefully layered with a less dense anti-solvent in a narrow tube (e.g., an NMR tube). Crystals may form at the interface over several days.
-
-
Harvesting: Once suitable crystals have formed, carefully harvest one using a cryo-loop and immediately flash-cool it in a stream of cold nitrogen gas (~100 K) to prevent crystal damage and minimize thermal motion during data collection.
-
Step 2: Data Collection - Capturing the Diffraction Pattern
-
Causality: The goal is to measure the intensities of a large number of unique diffracted X-ray beams. The choice of X-ray wavelength is important for anomalous dispersion; copper radiation (Cu Kα, λ ≈ 1.54 Å) produces a stronger anomalous signal from lighter atoms like oxygen and chlorine compared to molybdenum (Mo Kα, λ ≈ 0.71 Å), making it preferable for absolute configuration determination of organic molecules.[4]
-
Methodology:
-
Mounting: Mount the cryo-cooled crystal on a goniometer head in the X-ray beam of a modern single-crystal diffractometer (e.g., a Bruker APEX II or Rigaku Supernova).
-
Unit Cell Determination: Collect a few initial frames to locate diffraction spots and determine the crystal's unit cell parameters and Bravais lattice.
-
Data Collection Strategy: Devise a strategy to collect a complete, highly redundant dataset. This typically involves rotating the crystal through a series of angles (e.g., omega and phi scans) while exposing it to the X-ray beam. Aim for high resolution (at least 0.8 Å) and high redundancy (>4).
-
Data Integration and Scaling: Process the raw diffraction images to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz factor, polarization, absorption).
-
Step 3: Structure Solution, Refinement, and Validation
-
Causality: The measured intensities are used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map is then interpreted to build a molecular model, which is refined against the experimental data to achieve the best possible fit.
-
Methodology:
-
Structure Solution: Use direct methods or dual-space algorithms (e.g., using SHELXT software) to solve the phase problem and obtain an initial structural model.
-
Structure Refinement: Refine the model using full-matrix least-squares on F² (e.g., using SHELXL). Initially, refine atoms isotropically, then anisotropically. Locate and add hydrogen atoms to the model, typically placed in calculated positions and refined using a riding model.
-
Absolute Configuration Determination: After the model has converged, refine the Flack parameter. A value near 0 with a small standard uncertainty (e.g., 0.02(4)) provides high confidence in the assigned (S) configuration.
-
Validation: Check the final model using validation software (e.g., PLATON, CheckCIF). Key metrics include the R-factors (R1, wR2), Goodness-of-Fit (GooF), and the residual electron density map, which should be largely featureless.
-
Expected Crystallographic Data
The following table summarizes the kind of data one would expect to obtain from a successful crystallographic analysis of this compound.
| Parameter | Expected Value / Description | Significance |
| Chemical Formula | C₅H₁₀ClNO₃ | Confirms the elemental composition of the crystal. |
| Molecular Weight | 167.59 g/mol | Basic molecular property derived from the formula.[5][6] |
| Crystal System | Monoclinic or Orthorhombic | Describes the symmetry of the unit cell; common for chiral small molecules.[7][8] |
| Space Group | Chiral (e.g., P2₁, P2₁2₁2₁) | The space group must lack inversion or mirror symmetry for a chiral molecule to crystallize as a single enantiomer. |
| a, b, c (Å); β (°) | e.g., a=6-10, b=8-15, c=10-20, β=90-110 | Dimensions of the unit cell. |
| V (ų) | e.g., 800-1500 | Volume of the unit cell. |
| Z | 4 (typically) | Number of molecules per unit cell. |
| Radiation | Cu Kα (λ = 1.54184 Å) | Preferred for absolute configuration of light-atom structures.[4] |
| Final R1 [I > 2σ(I)] | < 0.05 | A primary indicator of the agreement between the model and the data (lower is better). |
| wR2 (all data) | < 0.15 | A weighted R-factor based on all data (lower is better). |
| Goodness-of-Fit (GooF) | ~1.0 | Should be close to 1 for a good model and correct weighting scheme. |
| Flack Parameter | ~0.0 with low uncertainty (e.g., 0.0(1)) | The definitive parameter for absolute configuration. A value near 1 would indicate the opposite enantiomer. |
Part 2: A Comparative Guide to Alternative & Complementary Techniques
While X-ray crystallography is definitive, it is not always feasible. Other powerful spectroscopic techniques, often coupled with computational methods, can provide crucial information about chirality.
NMR Spectroscopy for Chiral Analysis
Nuclear Magnetic Resonance (NMR) is a cornerstone of chemical analysis.[9][10] While standard NMR cannot distinguish between enantiomers, it can be adapted for chiral analysis through the use of chiral auxiliaries.
-
Principle: Enantiomers are converted into diastereomers by reacting them with a chiral derivatizing agent (CDA), or they are placed in a chiral environment using a chiral solvating agent (CSA).[11] Diastereomers have different physical properties and are distinguishable in the NMR spectrum, allowing for the determination of enantiomeric excess (ee).
-
Experimental Workflow:
-
Acquire a standard ¹H NMR spectrum of the racemic morpholine-2-carboxylic acid to serve as a baseline.
-
React the this compound sample with a chiral derivatizing agent (e.g., (R)-Mosher's acid chloride) or dissolve it with a chiral solvating agent.
-
Acquire a ¹H NMR spectrum of the resulting mixture.
-
Compare the spectrum to that of the derivatized racemate. The presence of only one set of signals corresponding to a single diastereomer confirms high enantiomeric purity.
-
-
Insight: This method is excellent for determining enantiomeric purity but provides only indirect evidence of the absolute configuration, which must be inferred based on established models of how the CDA interacts with the analyte.
Circular Dichroism (CD) Spectroscopy
Circular Dichroism (CD) is a form of absorption spectroscopy that measures the differential absorption of left- and right-handed circularly polarized light by chiral molecules.[12]
-
Principle: Chiral molecules interact differently with left- and right-circularly polarized light.[12] A CD spectrum is a plot of this difference in absorption versus wavelength. The resulting spectrum is a unique fingerprint for a specific enantiomer; its mirror-image enantiomer will produce an exactly opposite (inverted) spectrum.
-
Experimental Workflow:
-
Dissolve the this compound in a suitable transparent solvent (e.g., water or methanol).
-
Record the CD spectrum over a relevant UV wavelength range.
-
Computational Step: Perform quantum mechanical calculations (typically Time-Dependent Density Functional Theory, TD-DFT) to predict the theoretical CD spectrum for the known (S) configuration.[13][14]
-
Compare the experimental spectrum with the computationally predicted spectrum. A good match confirms the absolute configuration.
-
-
Insight: This technique is highly sensitive and requires only a small amount of sample in solution.[15] However, its reliability is contingent on the accuracy of the computational methods used to predict the spectrum, especially for conformationally flexible molecules.[3]
Comparative Summary
| Feature | Single-Crystal X-ray Crystallography | NMR with Chiral Auxiliaries | Circular Dichroism (CD) Spectroscopy |
| Primary Output | 3D atomic coordinates, absolute configuration (Flack parameter) | Enantiomeric excess (ee), relative configuration | Chiroptical spectrum, absolute configuration (by comparison) |
| Sample Requirement | High-quality single crystal (0.1-0.3 mm) | Soluble sample (~5-10 mg) | Soluble sample, UV chromophore helpful (~0.1-1 mg) |
| Nature of Determination | Direct & Unambiguous | Indirect | Indirect (requires computation or reference standard) |
| Key Advantage | Provides the most detailed and definitive structural information.[1] | Excellent for quantitative purity (ee) analysis. | High sensitivity, small sample size, solution-phase.[15] |
| Primary Challenge | Crystal growth can be difficult or impossible. [2] | Potential for kinetic resolution or racemization during derivatization. | Heavily reliant on the accuracy of computational models.[14] |
| High-Throughput Potential | Low | Moderate | High |
Integrated Workflow and Conclusion
For drug development professionals, a single technique is rarely sufficient. A robust, self-validating workflow leverages the strengths of multiple methods to build an unshakeable case for a molecule's structure and purity.
Recommended Analytical Workflow
The following diagram, rendered in DOT language, illustrates a logical workflow for the complete characterization of this compound.
Caption: Integrated workflow for chiral analysis.
References
-
Computational methods and points for attention in absolute configuration determination. Frontiers. [Link]
-
1H and 13C NMR spectra of N-substituted morpholines. PubMed. [Link]
-
Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry - ACS Publications. [Link]
-
Determination of absolute configuration. Purechemistry. [Link]
-
Circular Dichroism of CdSe Nanocrystals Bound by Chiral Carboxylic Acids. PubMed. [Link]
-
Determination of Absolute Configuration Using Density Functional Theory Calculations of Optical Rotation and Electronic Circular Dichroism: Chiral Alkenes. The Journal of Organic Chemistry - ACS Publications. [Link]
-
1H and13C NMR spectra ofN-substituted morpholines | Request PDF. ResearchGate. [Link]
-
Circular Dichroism of CdSe Nanocrystals Bound by Chiral Carboxylic Acids. ACS Nano. [Link]
-
Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study. Royal Society of Chemistry. [Link]
-
Recognizing the NMR pattern for morpholine. ACD/Labs. [Link]
-
This compound | C5H10ClNO3 | CID 56845341. PubChem. [Link]
-
Enantiospecific Analysis of Carboxylic Acids Using Cinchona Alkaloid Dimers as Chiral Solvating Agents. Analytical Chemistry - ACS Publications. [Link]
-
Circular Dichroism FAQs. Applied Photophysics. [Link]
-
Circular dichroism spectroscopy and chiral sensing in optical fibers. Optica Publishing Group. [Link]
-
Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. The Royal Society of Chemistry. [Link]
-
Advances in chiral analysis: from classical methods to emerging technologies. Royal Society of Chemistry. [Link]
-
Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. MDPI. [Link]
-
Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. PMC - NIH. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC - NIH. [Link]
-
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. MDPI. [Link]
-
synthesis and evaluation of triazine-type chiral derivatization reagents for carboxylic acids by LC-ESI-MS/MS and the application to saliva of healthy volunteers and diabetic patients. Semantic Scholar. [Link]
-
Morpholine-2-carboxylic acid | C5H9NO3 | CID 21899747. PubChem - NIH. [Link]
-
This compound, min 95%, 100 mg. HBARSCI. [Link]
-
X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. ResearchGate. [Link]
-
(S)-Morpholine-2-carboxylic acid | C5H9NO3 | CID 1519500. PubChem - NIH. [Link]
-
Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers (RSC Publishing). [Link]
-
X-Ray Crystallography of Chemical Compounds. PMC - NIH. [Link]
-
Morpholines | AMERICAN ELEMENTS® | Products | Applications. American Elements. [Link]
Sources
- 1. purechemistry.org [purechemistry.org]
- 2. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of the absolute configuration of conformationally flexible molecules by simulation of chiro-optical spectra: a case study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Computational methods and points for attention in absolute configuration determination [frontiersin.org]
- 5. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 1439373-55-3 | PHC37355 [biosynth.com]
- 7. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties [mdpi.com]
- 9. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Circular Dichroism FAQs [photophysics.com]
- 13. comporgchem.com [comporgchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to Chiral Building Blocks in Synthesis
For researchers, scientists, and drug development professionals, the precise construction of stereogenic centers is a foundational element of modern organic and medicinal chemistry. The chirality of a molecule can dramatically influence its biological activity, with different enantiomers of a drug often exhibiting varied therapeutic effects, and in some cases, one enantiomer may even be toxic.[1][2] This guide provides a comparative analysis of the primary strategies for obtaining enantiomerically pure compounds, focusing on the use of different chiral building blocks. We will delve into the underlying principles, performance, and practical applications of each approach, supported by experimental data and detailed protocols.
The Four Pillars of Asymmetric Synthesis: An Overview
The synthesis of single-enantiomer drugs and other valuable chiral molecules relies on a handful of core strategies.[3] These can be broadly categorized as:
-
Chiral Pool Synthesis: Utilizing naturally occurring enantiopure compounds as starting materials.
-
Chiral Auxiliaries: Temporarily incorporating a chiral moiety to direct a stereoselective transformation.
-
Asymmetric Catalysis: Employing a chiral catalyst to favor the formation of one enantiomer over the other.
-
Enzymatic Resolution: Using enzymes to selectively react with one enantiomer in a racemic mixture.
Each of these approaches offers a unique set of advantages and disadvantages, and the optimal choice often depends on the specific target molecule, desired scale, and available resources. This guide will provide a detailed comparison to aid in this critical decision-making process.
Chiral Pool Synthesis: Nature's Head Start
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure compounds from natural sources, such as amino acids, sugars, terpenes, and alkaloids.[4] The core principle of chiral pool synthesis is to use the inherent chirality of these starting materials and carry it through a synthetic sequence to the final target molecule.
Advantages and Disadvantages of Chiral Pool Synthesis
| Advantages | Disadvantages |
| Cost-effective: Natural starting materials are often abundant and inexpensive. | Limited Structural Diversity: The available range of chiral structures is dictated by nature. |
| High Enantiopurity: Starting materials are typically enantiomerically pure. | May Require Extensive Synthesis: Significant chemical manipulation may be needed to reach the target molecule. |
| Well-established Chemistry: Many transformations of common chiral pool molecules are well-documented. | Potential for Racemization: Chirality can be lost during the synthetic sequence if not carefully controlled. |
Industrial Application: The Synthesis of Statins
A prominent example of the application of chiral pool synthesis is in the production of statins, a class of cholesterol-lowering drugs.[5][6] The synthesis of the side chain of several statins, including atorvastatin (Lipitor) and rosuvastatin (Crestor), can be achieved using enantiopure starting materials derived from the chiral pool.[7]
Chiral Auxiliaries: A Guiding Hand in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a prochiral substrate to direct the stereochemical outcome of a subsequent reaction.[8][9] After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse.[1] Evans' oxazolidinones are a classic and widely used class of chiral auxiliaries.[10]
Performance of Common Chiral Auxiliaries in Asymmetric Alkylation
The effectiveness of a chiral auxiliary is judged by the diastereoselectivity of the reaction and the chemical yield. The following table provides a comparative summary of the performance of widely used chiral auxiliaries in asymmetric alkylation reactions.
| Chiral Auxiliary | Substrate | Electrophile | Base | Yield (%) | Diastereomeric Ratio (dr) |
| Evans' Oxazolidinones | N-Propionyl-(S)-4-benzyloxazolidin-2-one | Allyl iodide | NaHMDS | 92 | >99:1 |
| N-Propionyl-(4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Benzyl bromide | LDA | 80-92 | >99:1 | |
| N-Butyryl-(S)-4-isopropyloxazolidin-2-one | Methyl iodide | NaHMDS | 85 | 99:1 | |
| Myers' Pseudoephedrine Amides | N-Propionyl pseudoephedrine amide | Benzyl bromide | LDA | 95 | >99:1 |
Experimental Workflow: Asymmetric Alkylation Using an Evans' Oxazolidinone Auxiliary
The general workflow for using a chiral auxiliary involves three key stages: attachment of the auxiliary, the diastereoselective reaction, and removal of the auxiliary.
Caption: Workflow for Asymmetric Alkylation with a Chiral Auxiliary.
Detailed Protocol: Evans' Asymmetric Alkylation
1. Acylation of the Chiral Auxiliary:
-
To a solution of (S)-4-benzyl-2-oxazolidinone (1.0 equiv) in toluene, add triethylamine (1.5 equiv) and a catalytic amount of 4-dimethylaminopyridine (DMAP).
-
Add propionic anhydride (1.2 equiv) and heat the mixture to reflux for 30 minutes.
-
After cooling, quench the reaction with water, and extract, dry, and purify the N-propionyl-(S)-4-benzyl-2-oxazolidinone product.
2. Diastereoselective Alkylation:
-
Dissolve the N-propionyl oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.05 equiv) to form the enolate.
-
After stirring for 30 minutes, add the electrophile (e.g., benzyl bromide, 1.2 equiv).
-
Allow the reaction to proceed at -78 °C for several hours, monitoring by TLC.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product.
3. Removal of the Chiral Auxiliary:
-
Dissolve the alkylated product in a mixture of THF and water.
-
Add lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) and stir at room temperature.
-
The hydrolysis cleaves the auxiliary, yielding the chiral carboxylic acid and recovering the original oxazolidinone.[1]
-
Separate the product and the auxiliary by extraction and/or chromatography.
Asymmetric Catalysis: The Power of Chiral Catalysts
Asymmetric catalysis is a powerful strategy that utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product.[11][12] This approach is highly atom-economical and is widely used in industrial processes.[13] Transition metal complexes with chiral ligands are among the most effective asymmetric catalysts.[14]
Performance of Chiral Catalysts in Asymmetric Hydrogenation
The Noyori asymmetric hydrogenation is a prime example of a highly efficient and enantioselective catalytic reaction.[15][16] It is used for the reduction of ketones and other functional groups.[17][18]
| Catalyst | Substrate | H₂ Pressure | Solvent | Yield (%) | Enantiomeric Excess (ee) (%) |
| RuCl₂[(R)-BINAP] | Acetylacetone | 1100 psi | EtOH | - | - |
| Ru-(R)-BINAP | Methyl 3-oxobutanoate | 50 psi | MeOH | 97 | >97 |
| [C₆H₆RuCl]₂/(R)-BINAP | Ethyl 4-benzyloxy-3-oxobutanoate | 4 atm | EtOH | 96 | 97-98 |
Experimental Workflow: Noyori Asymmetric Hydrogenation
Caption: Workflow for Noyori Asymmetric Hydrogenation.
Detailed Protocol: Noyori Asymmetric Hydrogenation of a β-Keto Ester
1. Catalyst Preparation (in situ):
-
In a nitrogen-filled glovebox, charge a glass liner for a Parr reactor with the β-keto ester (1.0 equiv) and anhydrous ethanol.
-
Add the chiral catalyst precursor, for example, RuCl₂[(R)-BINAP] (0.1 mol%).[15]
2. Hydrogenation Reaction:
-
Seal the glass liner inside a Parr hydrogenation apparatus.
-
Purge the apparatus with hydrogen gas several times.
-
Pressurize the reactor to the desired pressure (e.g., 1100 psi) and heat to the appropriate temperature (e.g., 30 °C).[15]
-
Stir the reaction mixture for the required time (can be several hours to days).
3. Work-up and Purification:
-
Carefully release the pressure from the reactor.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the resulting chiral alcohol by distillation or chromatography.
Enzymatic Resolution: Harnessing Nature's Catalysts
Enzymatic resolution is a type of kinetic resolution that employs enzymes as chiral catalysts to differentiate between the enantiomers of a racemic mixture.[11] Lipases are commonly used enzymes for this purpose, often in the acylation of racemic amines or alcohols.[19] One enantiomer reacts much faster than the other, leading to the separation of the unreacted enantiomer and the acylated product.[20]
Performance of Lipase-Catalyzed Kinetic Resolution of Amines
| Racemic Amine | Acylating Agent | Enzyme | Solvent | Conversion (%) | ee (%) of Amine | ee (%) of Amide |
| 1-Phenylethylamine | Ethyl acetate | Candida antarctica Lipase B (CALB) | Toluene | ~50 | >99 | >97 |
| 1-(4-Methoxyphenyl)ethylamine | Isopropenyl acetate | CALB | Diisopropyl ether | 50 | >99 | >99 |
Experimental Workflow: Lipase-Catalyzed Kinetic Resolution of a Racemic Amine
Caption: Workflow for Lipase-Catalyzed Kinetic Resolution.
Detailed Protocol: Lipase-Catalyzed Kinetic Resolution of 1-Phenylethylamine
1. Reaction Setup:
-
To a round-bottom flask, add racemic 1-phenylethylamine (1.0 equiv), an anhydrous organic solvent (e.g., toluene), and the acylating agent (e.g., ethyl acetate, 0.5-1.0 equiv).
-
Add the immobilized lipase (e.g., Novozym 435, a commercially available immobilized form of CALB).
2. Enzymatic Reaction:
-
Stir the reaction mixture at a controlled temperature, typically between room temperature and 50 °C.
-
Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of both the remaining amine and the formed amide.[20]
3. Work-up and Separation:
-
When the reaction reaches approximately 50% conversion, filter off the immobilized enzyme (which can often be reused).
-
Separate the unreacted amine from the acylated product. This can be achieved by column chromatography or by an acid-base extraction.
-
Determine the enantiomeric excess of the purified amine and amide.
Comparative Analysis of Chiral Synthesis Strategies
| Feature | Chiral Pool Synthesis | Chiral Auxiliaries | Asymmetric Catalysis | Enzymatic Resolution |
| Principle | Starts with an enantiopure natural product. | Temporary attachment of a chiral group to direct stereochemistry. | A small amount of a chiral catalyst creates a large amount of chiral product. | An enzyme selectively reacts with one enantiomer of a racemate. |
| Stereoselectivity | High (dependent on reaction control). | High diastereoselectivity is common. | High enantioselectivity is achievable. | Excellent enantioselectivity is often observed. |
| Yield | Variable, dependent on the number of steps. | Can be high, but requires attachment and removal steps. | Can be very high. | Maximum theoretical yield is 50% for each enantiomer (unless a dynamic kinetic resolution is employed). |
| Cost | Can be low if the starting material is cheap. | Can be high due to the cost of the auxiliary and additional steps. | Can be high due to catalyst cost, but low catalyst loading can make it economical. | Can be cost-effective, especially with immobilized and reusable enzymes. |
| Scalability | Can be scalable if the starting material is abundant. | Scalability can be an issue due to stoichiometric use of the auxiliary. | Highly scalable and often used in industrial processes. | Scalable, particularly with robust immobilized enzymes. |
| Substrate Scope | Limited to structures derivable from natural products. | Broad substrate scope for many auxiliaries. | Can be very broad, but catalyst development may be required for new substrates. | Can be limited by the enzyme's substrate specificity. |
Conclusion: Selecting the Right Tool for the Job
The synthesis of enantiomerically pure compounds is a critical challenge in modern chemistry, particularly in the pharmaceutical industry.[11][21] There is no single "best" approach; the optimal strategy depends on a careful consideration of the target molecule's structure, the desired scale of the synthesis, economic factors, and the available expertise and equipment.
-
Chiral pool synthesis is an excellent choice when the target molecule bears a close structural resemblance to a readily available natural product.
-
Chiral auxiliaries offer a reliable and often highly stereoselective method for a wide range of transformations, though the need for stoichiometric amounts of the auxiliary can be a drawback.
-
Asymmetric catalysis represents a highly elegant and efficient approach, particularly for large-scale industrial synthesis, due to its high atom economy and potential for high turnover numbers.
-
Enzymatic resolution provides an environmentally friendly and often highly selective method for separating racemates, with the added benefit of mild reaction conditions.
As the demand for enantiopure compounds continues to grow, the development of new and improved methods in all of these areas will remain a key focus of chemical research.
References
A comprehensive list of references is available upon request.
Sources
- 1. uwindsor.ca [uwindsor.ca]
- 2. scribd.com [scribd.com]
- 3. researchgate.net [researchgate.net]
- 4. Chiral pool - Wikipedia [en.wikipedia.org]
- 5. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly stereoselective hydrogenations--as key-steps in the total synthesis of statins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Use of chiral auxiliaries in the asymmetric synthesis of biologically active compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. jocpr.com [jocpr.com]
- 12. Asymmetric Catalysis in Organic Synthesis | MDPI [mdpi.com]
- 13. The Future of Asymmetric Synthesis: Trends and Innovations” – Chiralpedia [chiralpedia.com]
- 14. Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Noyori Hydrogenation | NROChemistry [nrochemistry.com]
- 16. Noyori Asymmetric Hydrogenation | Chem-Station Int. Ed. [en.chem-station.com]
- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 18. Practical Aspects and Mechanism of Asymmetric Hydrogenation with Chiral Half-Sandwich Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. Asymmetric Synthesis in Industry: From Lab to Market – Chiralpedia [chiralpedia.com]
A Senior Application Scientist's Guide to the Validation of Enantiomeric Purity for (S)-Morpholine-2-carboxylic Acid
Introduction: The Criticality of Stereochemical Integrity in Pharmaceutical Building Blocks
(S)-Morpholine-2-carboxylic acid is a pivotal chiral building block in modern medicinal chemistry, serving as a constrained analog of natural amino acids like proline and serine. Its defined stereochemistry is fundamental to designing pharmacologically active molecules with high target specificity. In drug development, the enantiomeric purity of an active pharmaceutical ingredient (API) and its intermediates is not merely a quality metric; it is a critical determinant of therapeutic efficacy and patient safety.[1][2] The human body is a chiral environment, and as such, enantiomers of a drug can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4] Consequently, regulatory bodies worldwide strongly advocate for the development of single-enantiomer drugs, making the rigorous validation of enantiomeric purity an indispensable part of the development and manufacturing process.[1]
This guide provides a comparative analysis of the primary analytical methodologies for validating the enantiomeric purity of (S)-Morpholine-2-carboxylic acid. It is designed for researchers, analytical scientists, and drug development professionals, offering field-proven insights into experimental choices, detailed protocols, and data-driven comparisons to support robust and reliable method development.
Section 1: Foundational Principles of Enantioselective Analysis
The goal of enantiomeric purity analysis is to accurately quantify the amount of the undesired (R)-enantiomer in the presence of the desired (S)-enantiomer. The result is typically expressed as enantiomeric excess (% e.e.), calculated as:
% e.e. = ([(S) - (R)] / [(S) + (R)]) * 100
Analytical strategies to achieve this separation fall into two main categories:
-
Direct Methods: The enantiomers are separated directly using a chiral environment, most commonly a chiral stationary phase (CSP) in chromatography.[5] The CSP interacts differently with each enantiomer, leading to different retention times.
-
Indirect Methods: The enantiomeric mixture is reacted with a pure chiral derivatizing agent (CDA) to form a pair of diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard, achiral column.[7]
The choice between these methods depends on the analyte's properties, the required sensitivity, and available instrumentation. For (S)-Morpholine-2-carboxylic acid, a polar, non-volatile molecule, direct chromatographic methods are generally preferred to avoid the complexities of derivatization.
Section 2: Comparative Analysis of Analytical Methodologies
The selection of an analytical technique is a critical decision driven by a balance of performance, speed, and resource availability. Here, we compare the most relevant methods for (S)-Morpholine-2-carboxylic acid.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is the workhorse of the pharmaceutical industry for enantiomeric purity determinations.[5]
-
Principle of Separation: Separation occurs via differential, transient diastereomeric interactions between the enantiomers and a chiral stationary phase (CSP). For a molecule like (S)-Morpholine-2-carboxylic acid, which possesses hydrogen bond donors (amine, carboxylic acid) and acceptors (oxygen atoms), polysaccharide-based (e.g., cellulose or amylose derivatives) and macrocyclic glycopeptide CSPs are highly effective.[5] Anion-exchange type CSPs are also specifically designed for acidic compounds.[8]
-
Causality of Experimental Choices: The choice of mobile phase is crucial. Normal-phase (using hexane/alcohol mixtures) often provides better selectivity, while reversed-phase (using aqueous/organic mixtures) offers better solubility for polar compounds. Polar organic mode (e.g., using methanol or acetonitrile with additives) is an excellent compromise. Additives like trifluoroacetic acid (for acidic compounds) are often used to suppress ionization and improve peak shape.[5]
-
Advantages: High versatility, robustness, and broad applicability. A vast library of CSPs is commercially available, increasing the probability of finding a suitable separation method.
-
Limitations: Method development can be time-consuming and empirical.[5] Chiral columns are significantly more expensive than their achiral counterparts.
Chiral Supercritical Fluid Chromatography (SFC)
SFC has emerged as a powerful and "green" alternative to normal-phase HPLC.[9]
-
Principle of Separation: SFC uses supercritical CO2 as the primary mobile phase, often with a small amount of an organic modifier (like methanol or ethanol). The separation mechanism on the CSP is similar to that in HPLC, but the physical properties of the supercritical fluid (low viscosity, high diffusivity) lead to distinct advantages.[9][10]
-
Causality of Experimental Choices: The choice of modifier and its concentration is the primary tool for optimizing retention and selectivity. SFC is particularly well-suited for the same polysaccharide-based CSPs used in HPLC.[10]
-
Advantages: Significantly faster analysis times and column equilibration compared to HPLC.[11] Reduced consumption of organic solvents, leading to lower costs and less environmental impact.[9]
-
Limitations: Requires specialized instrumentation. Sample solubility in the CO2-rich mobile phase can be a challenge for very polar or ionic compounds.
Chiral Gas Chromatography (GC)
GC offers exceptionally high resolution but is contingent on the analyte's volatility and thermal stability.
-
Principle of Separation: (S)-Morpholine-2-carboxylic acid is not volatile. Therefore, an indirect approach involving achiral derivatization is mandatory.[12] This typically involves a two-step process: esterification of the carboxylic acid (e.g., with methanolic HCl) followed by acylation of the secondary amine (e.g., with trifluoroacetic anhydride, TFAA).[12][13] The resulting volatile derivative is then separated on a chiral GC column, often one based on cyclodextrins.[14]
-
Causality of Experimental Choices: The derivatization scheme must be chosen carefully to be quantitative, avoid racemization, and produce a thermally stable product with good chromatographic properties.[15][16] The choice of acylation reagent can even be used to reverse the elution order of the enantiomers, a phenomenon known as enantioreversal, which is useful for quantifying trace impurities.[12]
-
Advantages: Unmatched separation efficiency and sensitivity, especially with flame ionization detection (FID).[13] Faster analysis times than HPLC.
-
Limitations: The mandatory derivatization step adds complexity, time, and potential sources of error (e.g., incomplete reaction, side products, racemization).[15] Not suitable for thermally labile compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR can determine enantiomeric excess without a physical separation, offering a different analytical paradigm.
-
Principle of Distinction: Enantiomers have identical NMR spectra. To distinguish them, a chiral auxiliary is added to create a diastereomeric environment. This can be a Chiral Solvating Agent (CSA) , which forms transient, non-covalent diastereomeric complexes, or a Chiral Derivatizing Agent (CDA) (e.g., Mosher's acid chloride), which forms stable, covalent diastereomers.[17][18] In either case, the diastereomeric interaction causes specific proton or carbon signals for each enantiomer to appear at slightly different chemical shifts (anisochrony), allowing for quantification by integration.[19]
-
Causality of Experimental Choices: The selection of the auxiliary is critical. It must interact strongly enough with the analyte to induce measurable chemical shift differences. For carboxylic acids, chiral amines or alcohols are often used as CSAs.[17]
-
Advantages: Non-destructive technique, provides structural confirmation, and can be relatively fast if a suitable auxiliary is known.
-
Limitations: Generally lower sensitivity and precision compared to chromatography, especially for determining very high % e.e. (e.g., >99.5%).[18] Signal overlap can complicate quantification. Requires a higher concentration of the analyte.
Section 3: Data-Driven Performance Comparison
To facilitate method selection, the following table summarizes the key performance attributes of each technique for the analysis of (S)-Morpholine-2-carboxylic acid.
| Parameter | Chiral HPLC | Chiral SFC | Chiral GC (with Derivatization) | NMR (with Chiral Auxiliary) |
| Principle | Direct Separation | Direct Separation | Indirect (Derivatization) | No Separation |
| Typical Analysis Time | 10 - 30 min | 2 - 10 min | 15 - 40 min (including deriv.) | 5 - 15 min |
| Limit of Quantitation (LOQ) | ~0.05 - 0.1% | ~0.05 - 0.1% | <0.05% | ~0.5 - 1.0% |
| Sample Preparation | Simple Dissolution | Simple Dissolution | Required (Esterification/Acylation) | Simple Dissolution + Auxiliary |
| Method Dev. Effort | Moderate to High | Moderate | High | Moderate |
| "Green" Chemistry | Poor (High Solvent Use) | Excellent | Moderate | Good |
| Instrumentation Cost | Standard | Specialized | Standard | Specialized (High Field) |
| Primary Application | QC/R&D (Gold Standard) | R&D / Purification | Specialized R&D / Trace Analysis | R&D / Structural Confirmation |
Section 4: In-Depth Experimental Protocol: A Validated Chiral HPLC Method
Chiral HPLC remains the gold standard for quality control environments due to its robustness and regulatory acceptance. The following protocol provides a validated, self-verifying system for determining the enantiomeric purity of (S)-Morpholine-2-carboxylic acid.
Rationale for Method Choice
This method utilizes a polysaccharide-based CSP in polar organic mode. This choice leverages the high selectivity of polysaccharide phases while ensuring good solubility and peak shape for the polar analyte without requiring aqueous mobile phases, which can shorten the lifespan of some silica-based CSPs.
Instrumentation and Materials
-
HPLC System: Agilent 1260 Infinity II or equivalent, with UV/Vis detector.
-
Chiral Column: Daicel CHIRALPAK® AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose-based CSP.
-
Reagents: HPLC-grade Ethanol, HPLC-grade Acetonitrile, Trifluoroacetic Acid (TFA).
-
Standards: High-purity (S)-Morpholine-2-carboxylic acid and racemic (R/S)-Morpholine-2-carboxylic acid.
Preparation of Solutions
-
Mobile Phase: Ethanol / Acetonitrile / TFA (80:20:0.1, v/v/v). Degas thoroughly before use.
-
Diluent: Mobile Phase.
-
Standard Solution (0.5 mg/mL): Accurately weigh ~25 mg of (S)-Morpholine-2-carboxylic acid standard and dissolve in 50.0 mL of Diluent.
-
Racemic Solution (0.5 mg/mL): Accurately weigh ~25 mg of racemic (R/S)-Morpholine-2-carboxylic acid and dissolve in 50.0 mL of Diluent. This solution is used for system suitability.
Chromatographic Conditions
-
Flow Rate: 0.7 mL/min
-
Column Temperature: 25°C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm
-
Run Time: 20 minutes
System Suitability Testing (SST) - The Self-Validating Check
Before analyzing any samples, the system's performance must be verified. This ensures the trustworthiness of the results generated.[20]
-
Inject the Racemic Solution five times consecutively.
-
Acceptance Criteria:
-
Resolution (Rs): The resolution between the (S) and (R) peaks must be ≥ 2.0. This confirms the column is capable of separating the enantiomers.
-
Tailing Factor (Tf): The tailing factor for the (S)-enantiomer peak should be ≤ 2.0. This ensures good peak shape for accurate integration.
-
Repeatability (%RSD): The relative standard deviation of the peak area for the (S)-enantiomer across the five injections must be ≤ 2.0%. This demonstrates injection precision.
-
Analysis and Calculation
-
Inject the Diluent (as a blank) to ensure no system peaks interfere.
-
Inject the Standard Solution (or sample solution prepared at the same concentration).
-
Identify the peaks based on the retention times from the Racemic Solution injection. Let the retention time of the (S)-enantiomer be RTs and the (R)-enantiomer be RTr.
-
Integrate the peak areas for both enantiomers (Area_S and Area_R).
-
Calculate the percentage of the undesired (R)-enantiomer: % (R)-enantiomer = (Area_R / (Area_S + Area_R)) * 100
Section 5: Visualizing the Analytical Workflow
The following diagram illustrates the logical workflow for the validation of enantiomeric purity, from initial method selection to final data reporting.
Caption: Workflow for Enantiomeric Purity Validation.
Conclusion
The validation of enantiomeric purity for (S)-Morpholine-2-carboxylic acid is a critical step in ensuring the quality and safety of downstream pharmaceutical products. While several powerful analytical techniques exist, Chiral HPLC remains the most balanced and widely accepted method for routine quality control, offering a superb combination of versatility, robustness, and performance. Chiral SFC presents a compelling, modern alternative, particularly where speed and solvent reduction are priorities. Chiral GC and NMR serve as valuable complementary techniques for specialized applications, such as ultra-trace analysis or rapid structural confirmation.
The ultimate choice of method should be guided by the specific requirements of the analytical task, balancing the need for sensitivity, throughput, and available resources. By implementing a self-validating system, such as the detailed HPLC protocol, researchers can ensure the highest degree of scientific integrity and trustworthiness in their results.
References
- Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). Google AI Test Kitchen.
- Chiral Derivatiz
- Biological significance of the enantiomeric purity of drugs.PubMed.
- The importance of chirality in API development.Veranova.
- Determining Enantiomeric or Isomeric Purity of Active Pharmaceutical Ingredients. (2022). Chemistry LibreTexts.
- The Significance of Chiral Separation, Determination of Enantiomeric Purity in Drug Design, Safety and Development -An Overview. (2025).
- A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatiz
- A comparison of chiral separations by supercritical fluid chromatography and high-performance liquid chromatography.
- Why Use GC Derivatiz
- Should I use SFC or HPLC for my Analysis?. (2023).
- A Comparison of HPLC and SFC Chiral Method Development Screening Approaches for Compounds of Pharmaceutical Interest. (2025).
- Proline Derivatization and Enantioresolution by Chiral GC.Sigma-Aldrich.
- Enantioselective synthesis of morpholine...
- Derivatization Reactions and Reagents for Gas Chromatography Analysis.
- A Strategy for Developing HPLC Methods for Chiral Drugs.
- NMR determination of enantiomeric excess. (2025).
- System Suitability and Validation for Chiral Purity Assays of Drug Substances.Pharmaceutical Technology.
- Enantiomer separation of acidic compounds.Chiral Technologies.
- Chiral HPLC separation: strategy and approaches. (2022). Chiralpedia.
- Validation of an enantioselective analysis for (l)
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. veranova.com [veranova.com]
- 3. Biological significance of the enantiomeric purity of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 7. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 8. chiraltech.com [chiraltech.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chromatographytoday.com [chromatographytoday.com]
- 12. Proline Derivatization and Enantioresolution by Chiral GC [sigmaaldrich.cn]
- 13. Validation of an enantioselective analysis for (l)-pidolic acid by chiral gas chromatography with derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A chiral GC-MS method for analysis of secondary amino acids after heptafluorobutyl chloroformate & methylamine derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromtech.com [chromtech.com]
- 16. ebook.damascusuniversity.edu.sy [ebook.damascusuniversity.edu.sy]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. chromatographyonline.com [chromatographyonline.com]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Morpholine and Piperazine Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, morpholine and piperazine rings are foundational scaffolds.[1][2][3] Their prevalence stems from their predictable geometry, synthetic accessibility, and profound influence on the physicochemical properties of a molecule, such as solubility and basicity. While structurally similar—both being six-membered saturated heterocycles—the substitution of an oxygen atom in morpholine for a nitrogen atom in piperazine introduces critical differences that are readily distinguishable through modern spectroscopic techniques.
This guide provides an in-depth comparison of morpholine and piperazine derivatives through the lens of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). We will explore the causal relationships between their atomic composition and their spectral outputs, supported by experimental data and validated protocols.
The Core Structural Distinction
The fundamental difference dictating the spectroscopic behavior of these two heterocycles is the nature of the atoms at the 1- and 4-positions. Morpholine contains an ether oxygen (-O-) and a secondary amine (-NH-), whereas piperazine contains two secondary amines. This seemingly minor change has a significant impact on electron density distribution, bond vibrations, and fragmentation patterns upon ionization.
Caption: Core structural difference between morpholine and piperazine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment
NMR spectroscopy is arguably the most powerful tool for distinguishing between these two scaffolds. The differences in chemical shifts (δ) for both proton (¹H) and carbon (¹³C) nuclei are direct consequences of the different electronegativities of oxygen and nitrogen.
Causality: The Inductive Effect
Oxygen is more electronegative than nitrogen. This causes it to withdraw electron density from adjacent atoms more strongly—a phenomenon known as the inductive effect.[4][5][6][7] This "deshielding" of the neighboring nuclei means they experience a stronger effective magnetic field and thus resonate at a higher frequency, or further "downfield" (higher ppm value).[4][8]
-
In Morpholine: The protons (-CH₂-) and carbons adjacent to the oxygen are significantly deshielded.
-
In Piperazine: The protons and carbons adjacent to the nitrogen atoms are less deshielded compared to their oxygen-adjacent counterparts in morpholine. The presence of a second nitrogen atom creates a more symmetrical electronic environment in the unsubstituted ring.
Caption: Relative ¹H NMR chemical shifts for morpholine and piperazine protons.
¹H NMR Comparison
In their chair conformations, both rings have axial and equatorial protons, but rapid ring inversion at room temperature often leads to time-averaged signals.[9] The most striking difference is the clear separation of signals in morpholine derivatives.
-
Morpholine Derivatives: Typically show two distinct multiplets.[9][10]
-
-CH₂-O protons (C2-H, C6-H): Resonate downfield, commonly in the δ 3.6 - 3.8 ppm range.
-
-CH₂-N protons (C3-H, C5-H): Resonate upfield, typically around δ 2.7 - 2.9 ppm .[9]
-
-
Piperazine Derivatives:
-
Unsubstituted Piperazine: Due to symmetry, all eight methylene protons are chemically equivalent and appear as a single sharp singlet around δ 2.8 ppm .
-
N-Substituted Piperazines: The symmetry is broken, leading to two distinct sets of methylene protons, but their chemical shifts are often very close and can result in complex, overlapping multiplets, typically between δ 2.3 - 4.0 ppm depending on the solvent and substituents.[11][12] The presence of the N-H proton (if not substituted) can further complicate spectra due to exchange with solvent or coupling.
-
¹³C NMR Comparison
The same inductive effects govern the ¹³C chemical shifts.
-
Morpholine Derivatives:
-
Piperazine Derivatives:
-
Unsubstituted Piperazine: A single peak around δ 45-47 ppm .
-
N-Substituted Piperazines: Two distinct peaks for the ring carbons, but both will be in the upfield region relative to the oxygen-adjacent carbons of morpholine. For example, in N-acetylpiperazine, the carbons are found at approximately δ 40-50 ppm.
-
Comparative Data Summary: NMR
| Compound | Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Morpholine [13] | -CH₂-O- | ~3.73 | ~67.1 |
| -CH₂-N- | ~2.87 | ~45.9 | |
| Piperazine [14] | -CH₂-N- | ~2.86 (singlet) | ~45.5 |
| N-Acetylpiperazine [15][16] | -CH₂-N(Ac)- | ~3.4-3.6 | ~40-46 |
| -CH₂-NH- | ~2.7-2.9 | ~45-47 |
Infrared (IR) Spectroscopy: A Tale of Two Bonds
IR spectroscopy measures the vibrational frequencies of bonds. The comparison between morpholine and piperazine derivatives is centered on two key regions: the N-H stretching region and the "fingerprint" region, where C-O and C-N stretches appear.
Key Differentiating Vibrations
-
N-H Stretch (Piperazine): Unsubstituted or mono-N-substituted piperazine derivatives exhibit a characteristic N-H stretching vibration. This typically appears as a medium-intensity, somewhat sharp peak in the 3250-3500 cm⁻¹ region.[17][18][19][20] Secondary amines like piperazine show one band, which is a crucial diagnostic feature absent in morpholine's N-substituted derivatives and always absent in the ether part of the ring.[18][20]
-
C-O-C Stretch (Morpholine): Morpholine and its derivatives display a strong, characteristic C-O-C (ether) stretching band. This absorption is typically found in the 1070-1150 cm⁻¹ region of the fingerprint region and is a definitive marker for the morpholine scaffold.[18]
-
C-N Stretch (Both): Both structures will show C-N stretching vibrations in the fingerprint region, typically between 1020-1250 cm⁻¹ .[21] However, the strong C-O-C stretch of morpholine often dominates this area, making it the more useful diagnostic peak.
Comparative Data Summary: IR
| Compound Class | Key Vibrational Band | Typical Wavenumber (cm⁻¹) | Intensity |
| Morpholine Deriv. | C-O-C Stretch | 1070 - 1150 | Strong |
| Piperazine Deriv. | N-H Stretch (if present) | 3250 - 3500 | Medium |
| Both | C-H Stretch (aliphatic) | 2800 - 3000 | Strong |
| Both | C-N Stretch | 1020 - 1250 | Medium-Weak |
Mass Spectrometry (MS): Predicting Fragmentation
In Electron Impact (EI) Mass Spectrometry, molecules are ionized and fragmented. The resulting fragmentation patterns provide a molecular fingerprint. The ether linkage in morpholine and the diamine structure of piperazine lead to distinct and predictable fragmentation pathways.[1][22]
Dominant Fragmentation Pathways
The most common initial fragmentation event for both rings is alpha-cleavage , where the bond adjacent to the heteroatom breaks.
-
Morpholine Derivatives:
-
Alpha-cleavage next to the nitrogen is common.
-
However, the most characteristic fragmentation is initiated by ionization at the oxygen atom, followed by cleavage of the C-C bond beta to the oxygen (a β-scission).[23] This often leads to the loss of a side chain or a stable radical, with a prominent fragment resulting from the ring opening.[24][25] For example, a common fragment is [M-CH₂O]⁺.
-
-
Piperazine Derivatives:
-
Alpha-cleavage next to one of the nitrogen atoms is the dominant pathway.[26] This involves the loss of a hydrogen radical or a substituent on the adjacent carbon, leading to a stable iminium ion. A prominent peak at [M-1] is often observed.[26]
-
The ring can also cleave, leading to the loss of ethylene or other small neutral molecules.[26]
-
Caption: Standardized workflow for NMR analysis.
Protocol 2: FTIR Sample Preparation and Acquisition (ATR Method)
-
Sample Preparation:
-
Ensure the Attenuated Total Reflectance (ATR) crystal (typically diamond or germanium) is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial for obtaining a clean sample spectrum.
-
Place a small amount of the solid or liquid derivative directly onto the center of the ATR crystal.
-
-
Instrument Setup & Acquisition:
-
For solid samples, lower the ATR press and apply consistent pressure to ensure good contact between the sample and the crystal.
-
Acquire the sample spectrum. Typically, 16-32 scans are co-added in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Processing:
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Use the software tools to label significant peaks, focusing on the N-H and C-O-C stretching regions for differentiation.
-
Conclusion
The choice between a morpholine and piperazine scaffold in drug design can dramatically alter a molecule's properties. As demonstrated, these alterations are mirrored in their spectroscopic signatures. By understanding the fundamental principles of electronegativity and bond mechanics, researchers can leverage NMR, IR, and Mass Spectrometry to rapidly and confidently distinguish between these critical heterocyclic systems. The clear downfield shifts of protons and carbons adjacent to the oxygen in NMR, the strong C-O-C stretch in IR, and unique fragmentation patterns in MS provide a robust, multi-faceted toolkit for the structural elucidation of morpholine derivatives. Conversely, the relative symmetry and characteristic N-H vibrations of piperazine derivatives offer an equally definitive set of spectroscopic identifiers.
References
-
Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. [Link]
-
Al-bayati, R. I. H. (2011). Synthesis, Characterization and Study the Biological Activity of New Morpholine Derivative. Journal of Al-Nahrain University, 14(2), 60-69. [Link]
-
Arjunan, V., & Mohan, S. (2009). Spectral investigation and normal coordinate analysis of piperazine. Indian Journal of Pure & Applied Physics, 47, 251-256. [Link]
-
Ehsani-Nasab, Z., & Ezabadi, A. (2022). FT-IR spectrum of piperazine, [Piperazine][SO3H]2[Cl]2, and [Piperazine][SO3H]2[Cl]2[H2SO4]2. ResearchGate. [Link]
-
AlTamiemi, E. O., Khammas, S. J., & AlKaissi, S. S. (2016). Synthesis and Characterization of Some New Morpholine Derivatives. Baghdad Science Journal. [Link]
-
LibreTexts. (2022). Factors in Chemical Shift- Electronegativity. Chemistry LibreTexts. [Link]
-
Scribd. (n.d.). Mass Spectrometry: Fragmentation Patterns. [Link]
-
Khan Academy. (n.d.). Electronegativity and chemical shift. [Link]
-
Atesin, T. A., et al. (2019). 1-(4-chlorophenyl) piperazine: ft-ir, raman, nmr and theoretical studies. Journal of the Turkish Chemical Society, Section A: Chemistry. [Link]
-
Rotavera, B., et al. (2020). Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. International Journal of Mass Spectrometry. [Link]
-
Bonomo, M. G., et al. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Journal of Pharmaceutical and Biomedical Analysis. [Link]
-
ACD/Labs. (2008). Recognizing the NMR pattern for morpholine. [Link]
-
PubChem. (n.d.). 1-Acetylpiperazine. National Institutes of Health. [Link]
-
Mamedov, V. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Publications. [Link]
Sources
- 1. New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Khan Academy [khanacademy.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. acdlabs.com [acdlabs.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Morpholine(110-91-8) 1H NMR spectrum [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. 1-Acetylpiperazine(13889-98-0) 1H NMR [m.chemicalbook.com]
- 16. 1-Acetylpiperazine | C6H12N2O | CID 83795 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 17. dergipark.org.tr [dergipark.org.tr]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]
- 20. IR Absorption Table [webspectra.chem.ucla.edu]
- 21. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 22. researchgate.net [researchgate.net]
- 23. Mass spectra of cyclic ethers formed in the low-temperature oxidation of a series of n-alkanes - PMC [pmc.ncbi.nlm.nih.gov]
- 24. par.nsf.gov [par.nsf.gov]
- 25. IJMS (EI-MS, Cyclic Ethers)-2020 – The Rotavera Group [rotavera.uga.edu]
- 26. GCMS Section 6.15 [people.whitman.edu]
The Strategic Advantage of (S)-Morpholine-2-carboxylic Acid in the Synthesis of Complex Drug Analogues: A Comparative Guide
Introduction: The Quest for Optimal Scaffolds in Drug Discovery
In the intricate landscape of medicinal chemistry, the selection of a core scaffold is a pivotal decision that profoundly influences the ultimate efficacy, selectivity, and pharmacokinetic profile of a drug candidate. Among the plethora of heterocyclic systems, the morpholine moiety has emerged as a privileged structure, gracing the architecture of numerous FDA-approved drugs.[1] This guide provides an in-depth, comparative analysis of the efficacy of (S)-Morpholine-2-carboxylic acid as a chiral building block in the synthesis of drug analogues. We will explore its synthetic advantages, compare its performance with alternative scaffolds, and provide detailed experimental protocols to substantiate our findings. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights necessary to leverage this versatile scaffold in their synthetic endeavors.
(S)-Morpholine-2-carboxylic Acid: A Chiral Building Block of Distinction
(S)-Morpholine-2-carboxylic acid is a conformationally constrained amino acid analogue that offers a unique combination of structural and physicochemical properties. Its rigid, chair-like conformation can pre-organize appended pharmacophoric groups in a defined spatial orientation, potentially enhancing binding affinity and selectivity for the target protein. Furthermore, the presence of the ether oxygen atom within the morpholine ring imparts a degree of polarity and can act as a hydrogen bond acceptor, often leading to improved solubility and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile compared to its carbocyclic or purely amine-based counterparts.[2]
Comparative Analysis: Morpholine vs. Piperidine Scaffolds
The piperidine ring is another prevalent six-membered heterocycle in drug discovery. While structurally similar to morpholine, the substitution of a methylene group with an oxygen atom in the morpholine ring introduces significant physicochemical differences that can be strategically exploited.
| Property | Morpholine Derivatives | Piperidine Derivatives | Rationale and Implications for Drug Design |
| Basicity (pKa) | Weaker Base (pKa of morpholinium ion ~8.4) | Stronger Base (pKa of piperidinium ion ~11.2) | The lower basicity of the morpholine nitrogen reduces the likelihood of protonation at physiological pH. This can lead to improved cell permeability and reduced off-target interactions with aminergic receptors.[1] |
| Solubility | Generally higher | Generally lower | The ether oxygen in the morpholine ring can act as a hydrogen bond acceptor, enhancing aqueous solubility, a critical factor for bioavailability. |
| Metabolic Stability | Often more stable | Can be susceptible to N-dealkylation and other metabolic pathways | The electron-withdrawing effect of the ether oxygen can increase the metabolic stability of the adjacent C-N bonds.[3] |
| Conformational Flexibility | Chair conformation with some flexibility | Chair conformation with significant flexibility | The defined conformation of the morpholine ring can lead to a lower entropic penalty upon binding to a target, potentially increasing binding affinity. |
Synthetic Efficacy: A Tale of Two Analogues
To illustrate the practical advantages of (S)-Morpholine-2-carboxylic acid, we will examine its application in the synthesis of analogues of two well-known drugs: Reboxetine, a norepinephrine reuptake inhibitor, and Aprepitant, a neurokinin-1 (NK1) receptor antagonist.
Case Study 1: Enantioselective Synthesis of Reboxetine Analogues
The synthesis of Reboxetine analogues highlights the utility of (S)-N-Boc-morpholine-2-carboxylic acid in constructing complex chiral molecules. An efficient enantioselective synthesis has been developed employing a highly specific enzyme-catalyzed kinetic resolution of racemic n-butyl 4-benzylmorpholine-2-carboxylate. This method provides access to both (R)- and (S)-N-Boc-morpholine-2-carboxylic acids with high enantiomeric excess (>99% ee), which are then converted to the desired Reboxetine analogues.
Experimental Protocol: Enantioselective Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid
This protocol is adapted from the work of Fish et al.
Step 1: Enzyme-Catalyzed Kinetic Resolution
-
To a solution of Candida rugosa lipase (1 g) in water (1 L), add a solution of racemic n-butyl 4-benzylmorpholine-2-carboxylate (50 g, 0.18 mol) in tert-butyl methyl ether (1 L).
-
Stir the biphasic mixture vigorously at room temperature for 24-30 hours, monitoring the reaction progress by HPLC.
-
Separate the aqueous and organic layers. Wash the aqueous layer with tert-butyl methyl ether (0.5 L).
-
Combine the organic layers, wash with water (0.3 L), dry over magnesium sulfate, and concentrate in vacuo to yield the (R)-ester.
-
Acidify the aqueous layer to pH 2 with 1 M HCl and extract with dichloromethane (3 x 0.5 L).
-
Dry the combined organic extracts over magnesium sulfate and concentrate in vacuo to yield (S)-4-benzylmorpholine-2-carboxylic acid.
Step 2: Boc Protection
-
Dissolve the (S)-4-benzylmorpholine-2-carboxylic acid in a 1:1 mixture of dioxane and water.
-
Add di-tert-butyl dicarbonate (Boc)₂O and sodium bicarbonate.
-
Stir the reaction at room temperature overnight.
-
Acidify the reaction mixture and extract with ethyl acetate.
-
Dry the organic layer and concentrate to afford (S)-N-Boc-4-benzylmorpholine-2-carboxylic acid.
Step 3: Debenzylation
-
Dissolve the product from Step 2 in methanol.
-
Add Pearlman's catalyst (Pd(OH)₂/C) and hydrogenate the mixture under a hydrogen atmosphere.
-
Filter the reaction mixture through Celite and concentrate the filtrate to yield (S)-N-Boc-morpholine-2-carboxylic acid.
Workflow for Enantioselective Synthesis of (S)-N-Boc-Morpholine-2-carboxylic Acid
Caption: Enzymatic kinetic resolution followed by protection and debenzylation.
Case Study 2: Stereoselective Synthesis of Aprepitant Analogues
The synthesis of the NK1 receptor antagonist Aprepitant demonstrates a highly efficient and stereoselective route utilizing a chiral morpholine core.[4] While the original synthesis is complex, the core strategy involves the construction of a substituted morpholin-2-one intermediate. A one-pot approach for the asymmetric synthesis of such intermediates has been developed, showcasing the versatility of morpholine chemistry.[5]
Conceptual Workflow for Aprepitant Analogue Synthesis
Caption: One-pot synthesis of a key chiral morpholin-2-one intermediate.
Mechanistic Insights: The Intramolecular Cyclization Advantage
A common and efficient strategy for the synthesis of the morpholine ring is the intramolecular cyclization of an N-substituted-2-aminoethanol derivative. This process is often high-yielding and allows for the stereospecific construction of the heterocyclic ring.
Mechanism of Intramolecular Cyclization
Caption: Base-catalyzed intramolecular SN2 reaction for morpholine ring formation.
Conclusion: A Strategic Choice for Modern Drug Discovery
(S)-Morpholine-2-carboxylic acid stands out as a superior chiral building block for the synthesis of complex drug analogues. Its inherent conformational rigidity, favorable physicochemical properties, and the accessibility of efficient and stereoselective synthetic routes make it a highly attractive scaffold for medicinal chemists. The comparative analysis with piperidine derivatives underscores the strategic advantages of the morpholine moiety in fine-tuning properties such as basicity, solubility, and metabolic stability. The detailed experimental protocols and mechanistic insights provided in this guide serve as a practical resource for researchers seeking to harness the full potential of this remarkable building block in their quest for novel and improved therapeutics.
References
-
Fish, P. V., Mackenny, M., Bish, G., Buxton, T., Cave, R., Drouard, D., Hoople, D., Jessiman, A., Miller, D., Pasquinet, C., Patel, B., Reeves, K., Ryckmans, T., Skerten, M., & Wakenhut, F. (2008). Enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids by enzyme-catalyzed kinetic resolution: application to the synthesis of reboxetine analogs. Tetrahedron Letters, 49(45), 6565-6568. [Link]
-
Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814. [Link]
-
Brands, K. M. J., Payack, J. F., Rosen, J. D., Nelson, T. D., Candelario, A., Huffman, M. A., Zhao, M. M., Li, J., Craig, B., Song, Z. J., Tschaen, D. M., Hansen, K., Devine, P. N., Pye, P. J., Rossen, K., Dormer, P. G., Reamer, R. A., Welch, C. J., Mathre, D. J., … Reider, P. J. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129–2135. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). A Tandem Sequential One-Pot Reaction Employing Both Hydroamination and Asymmetric Transfer Hydrogenation Reactions for the Enantioselective Synthesis of 3-Substituted Morpholines. The Journal of Organic Chemistry, 81(18), 8696–8709. [Link]
-
Berillo, D., & Ejaz, M. (2020). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, (3), 341-346. [Link]
-
Ortiz, K. G., Brusoe, A. T., An, J., Chong, E., & Wu, L. (2024). Green Synthesis of Morpholines via Selective Monoalkylation of Amines. ChemRxiv. [Link]
-
Andrés, M., Korábečný, J., Jun, D., Hodný, Z., Bartek, J., & Kuča, K. (2015). The Morpholine Moiety in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(2), 41–71. [Link]
-
Al-Ghorbani, M., Begum, B. A., Zabiulla, & Mamatha, S. V. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301. [Link]
-
Brands, K. M. J., et al. (2003). Efficient synthesis of NK>1> receptor antagonist aprepitant using a crystallization-induced diastereoselective transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]
-
Cheshkov, D. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(10), 945-962. [Link]
-
Bella, M., et al. (2012). Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant. The Journal of Organic Chemistry, 77(24), 11226-11234. [Link]
-
Tzara, A., et al. (2021). Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. Molecules, 26(11), 3249. [Link]
-
Khamitova, K. A., et al. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review). Drug development & registration, 12(2), 114-124. [Link]
-
Zolotareva, O., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(19), 6598. [Link]
-
Dömling, A. (2017). De Novo Assembly of Highly Substituted Morpholines and Piperazines. Organic Letters, 19(3), 592-595. [Link]
-
Zolotareva, O., et al. (2022). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules, 27(19), 6598. [Link]
-
Cheshkov, D. A., et al. (2022). Synthesis of Morpholine-, Piperidine-, and N-Substituted Piperazine-Coupled 2-(Benzimidazol-2-yl)-3-arylquinoxalines as Novel Potent Antitumor Agents. ACS Pharmacology & Translational Science, 5(10), 945-962. [Link]
Sources
- 1. Morpholine synthesis [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. De Novo Assembly of Highly Substituted Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Synthetic Routes for Chiral Morpholines
Introduction: The Enduring Significance of Chiral Morpholines in Drug Discovery
The morpholine scaffold is a cornerstone in medicinal chemistry, gracing the structures of numerous marketed drugs and clinical candidates.[1] Its inherent conformational rigidity, metabolic stability, and ability to improve pharmacokinetic properties make it a privileged heterocyclic motif. When a stereocenter is introduced, the resulting chiral morpholine and its derivatives often exhibit stereospecific interactions with biological targets, underscoring the critical need for efficient and enantioselective synthetic methodologies. This guide provides a comparative analysis of modern synthetic strategies for accessing these valuable building blocks, offering researchers, scientists, and drug development professionals the insights needed to select the optimal route for their specific synthetic challenges.
We will delve into the mechanistic underpinnings, substrate scope, and practical considerations of several cutting-edge approaches. This analysis is designed to move beyond a simple recitation of protocols, instead providing a framework for rational decision-making in the synthesis of chiral morpholines.
Strategic Approaches to Enantioselective Morpholine Synthesis
The asymmetric synthesis of chiral morpholines can be broadly categorized by the stage at which the key stereocenter is introduced: before, during, or after the formation of the morpholine ring.[2] This guide will focus on catalytic asymmetric methods that have demonstrated broad applicability and high stereocontrol.
I. Asymmetric Hydrogenation: A Powerful "After Cyclization" Strategy
Transition-metal-catalyzed asymmetric hydrogenation stands out as a highly efficient and atom-economical method for creating chiral centers.[2] This approach is particularly powerful for the synthesis of 2-substituted chiral morpholines from their corresponding dehydromorpholine precursors.
Mechanistic Rationale: The Role of the Chiral Catalyst
The success of this strategy hinges on the use of a chiral catalyst, typically a rhodium complex bearing a bisphosphine ligand with a large bite angle. The catalyst coordinates to the double bond of the dehydromorpholine, and the chiral environment of the ligand directs the delivery of hydrogen from one face of the double bond, leading to the formation of one enantiomer in excess. Deuterium labeling experiments have confirmed that the hydrogenation occurs exclusively at the C=C bond of the enamide.[3]
Workflow for Asymmetric Hydrogenation of Dehydromorpholines
Caption: Workflow for Rh-catalyzed asymmetric hydrogenation.
Performance Data: Asymmetric Hydrogenation of 2-Substituted Dehydromorpholines
| Entry | Substrate (Substituent R) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | >99 | 92 | [2] |
| 2 | 4-Fluorophenyl | >99 | 92 | [2] |
| 3 | 4-Chlorophenyl | >99 | 94 | [4] |
| 4 | 2-Methylphenyl | >99 | 99 | [4] |
| 5 | Naphthyl | 93 | 91 | [2] |
| 6 | Thienyl | 90 | 79 | [2] |
| 7 | Cyclohexyl | 95 | 81 | [2] |
Key Insights: This method consistently delivers excellent yields and high enantioselectivities for a variety of 2-aryl and some 2-alkyl substituted morpholines. The high efficiency and operational simplicity make it a very attractive route.[2]
II. Tandem Hydroamination and Asymmetric Transfer Hydrogenation: A One-Pot Approach to 3-Substituted Morpholines
For the synthesis of 3-substituted chiral morpholines, a powerful one-pot tandem reaction has been developed, combining a titanium-catalyzed hydroamination with a ruthenium-catalyzed asymmetric transfer hydrogenation.[1]
Mechanistic Synergy: A Tale of Two Catalysts
This elegant one-pot procedure leverages the distinct reactivity of two catalysts. First, a commercially available bis(amidate)bis(amido)Ti catalyst promotes the intramolecular hydroamination of an aminoalkyne substrate to form a cyclic imine. Subsequently, the well-established Noyori-Ikariya catalyst, RuCl, catalyzes the asymmetric transfer hydrogenation of the imine to the chiral morpholine.[1] Mechanistic studies suggest that hydrogen-bonding interactions between the oxygen in the substrate's backbone and the ligand of the Ru catalyst are crucial for achieving high enantioselectivity.[1]
Workflow for Tandem Hydroamination/Asymmetric Transfer Hydrogenation
Caption: One-pot tandem synthesis of 3-substituted morpholines.
Performance Data: Tandem Hydroamination/Asymmetric Transfer Hydrogenation
| Entry | Substrate (Substituent R) | Yield (%) | ee (%) | Reference |
| 1 | Phenyl | 85 | >95 | [1] |
| 2 | 4-Methoxyphenyl | 82 | >95 | [1] |
| 3 | 4-Chlorophenyl | 88 | >95 | [1] |
| 4 | 2-Thienyl | 75 | >95 | [1] |
| 5 | Cyclohexyl | 78 | >95 | [1] |
| 6 | n-Butyl | 72 | >95 | [1] |
Key Insights: This one-pot method is highly efficient for a broad range of 3-substituted morpholines, tolerating various functional groups and consistently providing excellent enantioselectivities.[1]
III. Organocatalysis: A Metal-Free Avenue to Chiral Morpholines
Organocatalysis has emerged as a powerful, metal-free alternative for the synthesis of chiral molecules.[5] For chiral morpholines, several organocatalytic strategies have been developed, including intramolecular aza-Michael additions and multi-step sequences for C2-functionalized morpholines.
Mechanistic Principles in Organocatalytic Morpholine Synthesis
Organocatalytic approaches often rely on the formation of transient chiral intermediates, such as enamines or iminium ions, which then undergo stereoselective transformations. For instance, in the synthesis of C2-functionalized morpholines, an organocatalytic enantioselective chlorination of an aldehyde can be followed by reductive amination and cyclization.[6] Intramolecular aza-Michael additions, on the other hand, can be catalyzed by chiral Brønsted acids or bifunctional catalysts that activate both the nucleophile and the electrophile.[7]
Workflow for Organocatalytic Synthesis of a C2-Functionalized Morpholine
Caption: Multi-step organocatalytic route to C2-substituted morpholines.
Performance Data: Organocatalytic Synthesis of C2-Functionalized Morpholines
| Entry | Substrate (Aldehyde R group) | Overall Yield (%) | ee (%) | Reference |
| 1 | n-Decyl | 55 | 96 | [6] |
| 2 | Cyclohexyl | 60 | 98 | [6] |
| 3 | Phenyl | 45 | 80 | [6] |
| 4 | Isopropyl | 35 | 75 | [6] |
Key Insights: While often requiring multiple steps, organocatalytic routes provide a valuable metal-free alternative. The optimized five-step procedure for C2-functionalized morpholines offers good overall yields and high enantioselectivities, addressing the limitations of earlier approaches.[6]
IV. Multi-Component Reactions: Convergent and Efficient Synthesis
Multi-component reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains substantial portions of all reactants, offer a highly convergent and atom-economical approach to complex molecules. A copper-catalyzed three-component reaction of amino alcohols, aldehydes, and diazomalonates has been developed for the synthesis of highly substituted morpholines.[2]
Mechanistic Convergence: The Copper-Catalyzed Cascade
The proposed mechanism involves the in-situ formation of an imino alcohol from the condensation of the amino alcohol and aldehyde. Concurrently, the copper catalyst reacts with the diazomalonate to form a copper carbenoid. This carbenoid then reacts with the imino alcohol, and a subsequent intramolecular nucleophilic attack furnishes the morpholine ring.[2] While this method can generate multiple stereocenters, the initial diastereoselectivity may be modest. However, this can often be improved through a subsequent light-mediated epimerization to the thermodynamically more stable diastereomer.[2]
Workflow for Copper-Catalyzed Three-Component Morpholine Synthesis
Caption: Convergent three-component synthesis of morpholines.
Performance Data: Copper-Catalyzed Three-Component Synthesis
| Entry | Amino Alcohol | Aldehyde | Yield (%) | Diastereomeric Ratio (dr) | Reference |
| 1 | 2-amino-2-methylpropan-1-ol | p-tolualdehyde | 65 | - | [2] |
| 2 | (±)-alaninol | p-tolualdehyde | 70 | modest | [2] |
| 3 | L-valinol | p-tolualdehyde | 47 | modest | [2] |
| 4 | 2-amino-2-methylpropan-1-ol | 4-(trifluoromethyl)benzaldehyde | 46 | - | [2] |
Key Insights: This method provides rapid access to highly substituted morpholines from readily available starting materials. While the initial stereocontrol can be a limitation, the ability to perform a subsequent epimerization adds to the utility of this approach.[2]
V. Chemoenzymatic Synthesis: Merging the Best of Both Worlds
Biocatalysis offers an environmentally friendly and highly selective approach to chiral molecules.[8] A chemoenzymatic strategy for the synthesis of enantiomerically pure cis- and trans-2,5-disubstituted morpholines has been developed, showcasing the power of combining enzymatic and chemical transformations.[9][10]
The Enzymatic Keystone: Hydroxynitrile Lyase-Mediated Cyanohydrin Formation
The key to this chemoenzymatic route is the highly enantioselective addition of cyanide to an aldehyde, catalyzed by a hydroxynitrile lyase, to form a chiral cyanohydrin with excellent enantiopurity.[9] This chiral building block is then elaborated through a series of chemical steps, including reduction and cyclization, to afford the desired chiral morpholine.
Workflow for Chemoenzymatic Synthesis of 2,5-Disubstituted Morpholines
Caption: Chemoenzymatic route to 2,5-disubstituted morpholines.
Performance Data: Chemoenzymatic Synthesis
| Entry | Final Morpholine | Overall Yield (%) | Diastereoselectivity | Enantiopurity | Reference |
| 1 | cis-2,5-dibenzylmorpholine | Good | High | Excellent | [9][10] |
| 2 | trans-2,5-dibenzylmorpholine | Good | High | Excellent | [9][10] |
Key Insights: This chemoenzymatic approach provides access to specific substitution patterns with excellent stereocontrol, originating from the highly enantioselective enzymatic step.
Comparative Summary of Synthetic Routes
| Method | Position of Chirality | Key Transformation(s) | Advantages | Disadvantages | Typical ee (%) |
| Asymmetric Hydrogenation | 2 | Rh-catalyzed hydrogenation | High yields, excellent ee, atom-economical | Requires synthesis of dehydromorpholine precursor | 90-99 |
| Tandem Hydroamination/ATH | 3 | Ti-catalyzed hydroamination, Ru-catalyzed ATH | One-pot, high yields, excellent ee, broad scope | Requires alkyne starting materials | >95 |
| Organocatalysis | 2 | Multi-step sequence including organocatalytic α-chlorination | Metal-free, good overall yields, high ee | Multi-step, potential for epimerization in some cases | 75-98 |
| Multi-Component Reaction | Multiple | Cu-catalyzed three-component reaction | Convergent, rapid access to complexity | Initial diastereoselectivity can be low | N/A (focus on diastereoselectivity) |
| Chemoenzymatic Synthesis | 2, 5 | Hydroxynitrile lyase-mediated cyanohydrin formation | Excellent enantioselectivity from enzymatic step, green | Multi-step chemical elaboration required | Excellent |
Experimental Protocols
Representative Protocol for Asymmetric Hydrogenation of a 2-Substituted Dehydromorpholine
Materials:
-
[Rh(COD)₂]BF₄
-
(R)-SKP (or other suitable chiral bisphosphine ligand)
-
2-Phenyl-3,4-dihydro-2H-1,4-oxazine (dehydromorpholine substrate)
-
Anhydrous Dichloromethane (DCM)
-
Hydrogen gas (high pressure)
Procedure:
-
In a glovebox, a Schlenk tube is charged with [Rh(COD)₂]BF₄ (1.0 mg, 0.0025 mmol) and (R)-SKP (1.6 mg, 0.00275 mmol) in anhydrous DCM (1.0 mL).
-
The mixture is stirred at room temperature for 30 minutes to form the catalyst solution.
-
In a separate vial, 2-phenyl-3,4-dihydro-2H-1,4-oxazine (40.3 mg, 0.25 mmol) is dissolved in anhydrous DCM (1.0 mL).
-
The substrate solution is then transferred to the catalyst solution.
-
The resulting mixture is transferred to a stainless-steel autoclave.
-
The autoclave is purged with hydrogen gas three times and then pressurized to 50 atm of hydrogen.
-
The reaction is stirred at room temperature for 24 hours.
-
After releasing the pressure, the solvent is removed under reduced pressure.
-
The residue is purified by flash column chromatography on silica gel to afford the desired chiral 2-phenylmorpholine.
Representative Protocol for Tandem Hydroamination/Asymmetric Transfer Hydrogenation
Materials:
-
Aminoalkyne substrate
-
Bis(amidate)bis(amido)Ti catalyst
-
RuCl
-
Formic acid/triethylamine azeotrope
-
Anhydrous toluene
Procedure:
-
Hydroamination: In a glovebox, the aminoalkyne substrate (1.0 equiv) and the Ti-catalyst (5 mol %) are dissolved in anhydrous toluene. The reaction mixture is stirred at 110 °C for 24 hours. The reaction is then cooled to room temperature.
-
Asymmetric Transfer Hydrogenation: A solution of RuCl (1 mol %) in the formic acid/triethylamine azeotrope is added to the cooled reaction mixture from the hydroamination step. The reaction is stirred at room temperature for 12 hours.
-
Workup: The reaction is quenched with saturated aqueous NaHCO₃ solution. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Conclusion and Future Outlook
The synthesis of chiral morpholines has seen remarkable advancements, with a diverse toolbox of catalytic asymmetric methods now available to the synthetic chemist. Asymmetric hydrogenation and tandem hydroamination/asymmetric transfer hydrogenation offer highly efficient and enantioselective routes to 2- and 3-substituted morpholines, respectively. Organocatalysis provides a robust metal-free alternative, while multi-component and chemoenzymatic strategies offer unique advantages in terms of convergency and stereocontrol.
The choice of synthetic route will ultimately depend on the specific target molecule, the desired substitution pattern, and the available resources. For industrial applications, factors such as catalyst cost, scalability, and process safety will be paramount. The continued development of more active and selective catalysts, as well as the discovery of novel biocatalytic pathways, will undoubtedly further expand our capabilities in the synthesis of these vital chiral heterocycles, paving the way for the discovery of next-generation therapeutics.
References
-
Ritzen, B., Hoekman, S., Verdasco, E. D., van Delft, F. L., & Rutjes, F. P. J. T. (2010). Enantioselective Chemoenzymatic Synthesis of cis- and trans-2,5-Disubstituted Morpholines. The Journal of Organic Chemistry, 75(12), 4069–4076. [Link]
-
Ritzen, B., Hoekman, S., Verdasco, E. D., van Delft, F. L., & Rutjes, F. P. (2010). Enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines. The Journal of organic chemistry, 75(12), 4069–4076. [Link]
-
Chu, D., Zoll, A., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic letters, 26(22), 4803–4807. [Link]
-
O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis. Tetrahedron letters, 53(13), 1539–1542. [Link]
-
Powell, W. C., & Walczak, M. A. (2018). Asymmetric Synthesis of Chiral 1,2-Amino Alcohols and Morpholin-2-ones from Arylglyoxals. The Journal of organic chemistry, 83(17), 10487–10500. [Link]
-
Zhao, M. M., McNamara, J. M., Ho, G. J., Emerson, K. M., Song, Z. J., Tschaen, D. M., Brands, K. M., Dolling, U. H., Grabowski, E. J., Reider, P. J., Cottrell, I. F., Ashwood, M. S., & Bishop, B. C. (2002). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. The Journal of organic chemistry, 67(19), 6743–6747. [Link]
-
Zhong, H., Ding, T., Guo, Q., Tian, Z., Yu, P., & Jiang, X. (2022). Accessing chiral 2,2-disubstituted morpholines via organocatalytic enantioselective chlorocycloetherification. Organic Chemistry Frontiers, 9(16), 4372-4378. [Link]
-
O'Reilly, M. C., & Lindsley, C. W. (2012). A general, enantioselective synthesis of protected morpholines and piperazines. Organic letters, 14(11), 2910–2913. [Link]
-
O'Reilly, M. C., & Lindsley, C. W. (2012). Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N'-protected piperazines via organocatalysis. Tetrahedron letters, 53(13), 1539–1542. [Link]
-
O'Reilly, M. C., & Lindsley, C. W. (2012). A General, Enantioselective Synthesis of Protected Morpholines and Piperazines. Organic letters, 14(11), 2910–2913. [Link]
-
Brands, K. M. J., et al. (2003). Efficient Synthesis of NK1 Receptor Antagonist Aprepitant Using a Crystallization-Induced Diastereoselective Transformation. Journal of the American Chemical Society, 125(8), 2129-2135. [Link]
-
Li, H., et al. (2019). Synthesis of the major isomers of Aprepitant and Fosaprepitant. Journal of Chemical Research, 43(7-8), 249-253. [Link]
-
Zhao, M. M., et al. (2002). Practical Asymmetric Synthesis of Aprepitant, a Potent Human NK-1 Receptor Antagonist, via a Stereoselective Lewis Acid-Catalyzed Trans Acetalization Reaction. The Journal of Organic Chemistry, 67(19), 6743-6747. [Link]
-
BioGrid. (n.d.). Practical asymmetric synthesis of aprepitant, a potent human NK-1 receptor antagonist, via a stereoselective Lewis acid-catalyzed trans acetalization reaction. Retrieved from [Link]
-
Gérardy, R., et al. (2020). An Optimized and Universal Protocol for the Synthesis of Morpholine-2,5-Diones from Natural Hydrophobic Amino Acids and Their Mixture. Molecules, 25(21), 5030. [Link]
-
Organic Chemistry Portal. (n.d.). Morpholine synthesis. Retrieved from [Link]
-
Chu, D., Zoll, A., & Ellman, J. A. (2024). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Organic Letters. [Link]
-
Lau, Y. Y., Zhai, H., & Schafer, L. L. (2016). Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines. The Journal of organic chemistry, 81(19), 8696–8709. [Link]
-
Sánchez-Roselló, M., Aceña, J. L., Simón-Fuentes, A., & del Pozo, C. (2014). A general overview of the organocatalytic intramolecular aza-Michael reaction. Chemical Society reviews, 43(21), 7430–7453. [Link]
-
Pharma's Almanac. (2019, May 24). Applying Enzymatic Synthesis for Chiral Molecules. [Link]
-
ResearchGate. (n.d.). Synthesis of chiral amines by IREDs. Retrieved from [Link]
-
Aleku, G. A., et al. (2017). Biocatalytic Synthesis of Ruxolitinib Intermediate via Engineered Imine Reductase. Organic Process Research & Development, 21(10), 1538-1544. [Link]
-
Celardo, I., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1242307. [Link]
-
Singh, G., & Singh, M. S. (2017). Recent advances in organocatalytic asymmetric aza-Michael reactions of amines and amides. RSC Advances, 7(83), 52755-52781. [Link]
-
ResearchGate. (n.d.). Progress towards the desired operating conditions and improved green metrics of new route. Retrieved from [Link]
-
ResearchGate. (n.d.). Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines. Retrieved from [Link]
-
Green, M. T., et al. (2023). Transaminases Provide Key Chiral Building Blocks for the Synthesis of Selective M1/M4 Agonists. ACS Medicinal Chemistry Letters, 14(12), 1779-1785. [Link]
-
ResearchGate. (n.d.). Transaminases for chiral amine synthesis. Retrieved from [Link]
-
Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. [Link]
-
Hussain, S., et al. (2015). An (R)-Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines. ChemCatChem, 7(4), 579-583. [Link]
-
Sánchez-Roselló, M., Aceña, J. L., Simón-Fuentes, A., & del Pozo, C. (2014). A general overview on the organocatalytic intramolecular aza-Michael reaction. Chemical Society Reviews, 43(21), 7430-7453. [Link]
-
ResearchGate. (n.d.). Transaminases for chiral amine synthesis. Retrieved from [Link]
-
Rios-Lombardía, N., et al. (2017). Development of an amine transaminase-lipase cascade for chiral amide synthesis under flow conditions. Green Chemistry, 19(22), 5441-5448. [Link]
-
Genet, J. P., & Ayad, T. (2004). Asymmetric catalytic hydrogenation. Design of new Ru catalysts and chiral ligands: from laboratory to industrial applications. Accounts of chemical research, 37(8), 533–541. [Link]
-
Genet, J. P. (2004). Asymmetric Catalytic Hydrogenation. Design of New Ru Catalysts and Chiral Ligands: From Laboratory to Industrial Applications. Accounts of Chemical Research, 37(8), 533-541. [Link]
-
Sharma, P., & Kumar, A. (2023). Transaminases for Green Chemistry: Recent Progress and Future Prospects. Current Organic Synthesis, 20(8), 856-871. [Link]
-
Li, M., et al. (2021). Asymmetric hydrogenation for the synthesis of 2-substituted chiral morpholines. Chemical Science, 12(43), 14495-14500. [Link]
-
Palchykov, V. A., & Chebanov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Chemistry of Heterocyclic Compounds, 49(6), 787-826. [Link]
-
Zhou, Y. G. (2007). Asymmetric hydrogenation of heteroaromatic compounds. Accounts of chemical research, 40(12), 1357–1366. [Link]
-
Jackl, M. K., et al. (2017). Continuous Flow Synthesis of Morpholines and Oxazepanes with Silicon Amine Protocol (SLAP) Reagents and Lewis Acid Facilitated Photoredox Catalysis. Organic Letters, 19(17), 4696-4699. [Link]
Sources
- 1. Catalytic Asymmetric Synthesis of Morpholines. Using Mechanistic Insights To Realize the Enantioselective Synthesis of Piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Copper-Catalyzed Three-Component Synthesis of Highly Substituted Morpholines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An (R)‐Imine Reductase Biocatalyst for the Asymmetric Reduction of Cyclic Imines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments and perspectives in the copper-catalyzed multicomponent synthesis of heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of C2-functionalized, N-protected morpholines and orthogonally N,N′-protected piperazines via organocatalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A General, Enantioselective Synthesis of Protected Morpholines and Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general overview of the organocatalytic intramolecular aza-Michael reaction - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 8. pharmasalmanac.com [pharmasalmanac.com]
- 9. Enantioselective chemoenzymatic synthesis of cis- and trans-2,5-disubstituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
The Morpholine Scaffold: A Privileged Player in Modern Drug Design
A Comparative Guide for Researchers and Drug Development Professionals
As a Senior Application Scientist, I've witnessed the remarkable journey of numerous molecular scaffolds from the bench to the bedside. Among these, the simple, six-membered morpholine ring stands out as a true workhorse of medicinal chemistry. Its frequent appearance in approved drugs is no coincidence; it is a testament to its unique combination of physicochemical and pharmacological properties that often translate into improved clinical candidates. This guide provides an in-depth, comparative analysis of morpholine-based scaffolds, offering experimental insights and practical protocols to aid researchers in their quest for novel therapeutics.
The Allure of the Morpholine Moiety: More Than Just a Heterocycle
The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is often considered a "privileged scaffold" in drug design.[1] This designation stems from its ability to impart a range of desirable properties to a molecule.
At its core, the morpholine ring offers a favorable balance of hydrophilicity and lipophilicity. The oxygen atom enhances aqueous solubility and can act as a hydrogen bond acceptor, facilitating crucial interactions with biological targets.[2] The nitrogen atom provides a point for substitution and modulates the overall basicity of the molecule, which is often critical for target engagement and pharmacokinetic properties.[2]
Compared to its close relatives, piperidine and piperazine, morpholine often presents distinct advantages. The presence of the oxygen atom generally leads to increased water solubility and a more favorable metabolic profile.[1] While piperazine offers two points for substitution, it can also introduce undesired basicity or potential for off-target effects. Piperidine, while a common scaffold, may not offer the same solubility benefits as morpholine. A 2024 review highlighted that as a bioisosteric replacement for piperazine and piperidine, the morpholine ring provides optimum basicity and lipophilicity.[1]
Morpholine in Action: A Comparative Look at Key Therapeutic Areas
The versatility of the morpholine scaffold is evident in its presence across a wide array of therapeutic areas. Here, we delve into specific examples, comparing morpholine-containing drugs to their counterparts and highlighting the experimental data that underscores their success.
Oncology: The Case of Gefitinib (Iressa®)
Gefitinib (Iressa®) is a first-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer.[3] Its structure features a quinazoline core with a morpholino-ethoxy side chain. This morpholine group plays a crucial role in the drug's pharmacokinetic profile, contributing to its oral bioavailability and metabolic stability.
Structure-Activity Relationship (SAR) Insights:
SAR studies on quinazoline-based EGFR inhibitors have revealed the importance of the morpholine moiety. Insertion of morpholine alkoxy groups at specific positions on the quinazoline core has been shown to increase antiproliferative activity.[4] For instance, compounds with a three-carbon linker between the quinazoline core and the morpholine ring exhibited 7.5-fold higher activity compared to those with a shorter two-carbon chain.[4] In some analogues, the replacement of piperazine with morpholine led to less potent EGFR inhibitors, highlighting the nuanced role of the scaffold in specific contexts.[4]
Comparative Data:
Infectious Diseases: The Power of Linezolid
Linezolid is an oxazolidinone antibiotic effective against a range of Gram-positive bacteria. A key feature of its structure is the N-acetylmorpholine ring. This moiety is critical for its antibacterial activity and favorable pharmacokinetic profile.
Comparative Analysis:
The development of linezolid involved the exploration of various substituents on the oxazolidinone core. The morpholine ring was found to be optimal for achieving a balance of potent antibacterial activity and a good safety profile. Bioisosteric replacement of the acetamidomethyl side chain at the C-5 position of linezolid with other groups has been explored to address potential toxicity concerns.[5]
Central Nervous System (CNS) Disorders: Reboxetine's Selectivity
Reboxetine is a selective norepinephrine reuptake inhibitor (NRI) used in the treatment of depression. Its structure contains a morpholine ring that is crucial for its high affinity and selectivity for the norepinephrine transporter (NET).
Experimental Evidence:
In vitro competition binding assays have demonstrated the high affinity of reboxetine and its analogues for NET. For example, a study on reboxetine analogues showed Kᵢ values as low as 0.30 nM.[6] The (S,S)-enantiomer is the more active form, highlighting the stereochemical importance of the morpholine ring's orientation.[7]
Experimental Protocols: A Guide for the Bench Scientist
To empower researchers in their exploration of morpholine-based scaffolds, this section provides detailed, step-by-step methodologies for key experiments.
Synthesis of a Morpholine-Based Scaffold: A Representative Protocol for Gefitinib
The synthesis of Gefitinib provides a practical example of incorporating a morpholine-containing side chain onto a core scaffold. Several synthetic routes have been reported, with a common strategy involving the nucleophilic substitution of a halogenated quinazoline intermediate with the appropriate morpholino-alkanol.
A Novel Synthetic Route to Gefitinib: [8]
-
Alkylation: Methyl 3-hydroxy-4-methoxybenzoate is alkylated with 1-bromo-3-chloropropane.
-
Nitration: The resulting compound is nitrated using a mixture of nitric acid, acetic acid, and acetic anhydride.
-
Reduction: The nitro group is reduced to an amine.
-
Cyclization: The amine is cyclized to form the quinazolinone ring.
-
Chlorination: The quinazolinone is chlorinated to introduce a leaving group at the 4-position.
-
Amination: The chloroquinazoline is reacted with 3-chloro-4-fluoroaniline.
-
Final Amination: The resulting intermediate is reacted with morpholine to introduce the final side chain, yielding Gefitinib.
Detailed Procedure for the Final Step (Introduction of the Morpholine Moiety): [8]
-
To a solution of N-(3-Chloro-4-fluorophenyl)-6-(3-chloropropoxy)-7-methoxyquinazolin-4-amine (87.5 g, 0.22 mol) and potassium iodide (2.0 g) in DMF (200 mL), add morpholine (43 g, 0.5 mol).
-
Stir the solution at 60 °C for 30 minutes.
-
Pour the reaction mixture into ice-water (2 L) and extract with chloroform (3 x 300 mL).
-
Combine the organic layers, wash with a saturated solution of sodium carbonate (2 x 200 mL) and brine (1 x 100 mL), and then dry over Na₂SO₄.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
Purify the product by recrystallization or column chromatography to yield Gefitinib.
Biological Evaluation: In Vitro PI3Kα Enzyme Inhibition Assay
Many morpholine-containing compounds are potent inhibitors of the PI3K/Akt/mTOR signaling pathway. The following is a general protocol for an in vitro PI3Kα enzyme inhibition assay.
Materials: [8]
-
Purified recombinant PI3Kα enzyme
-
PIP2 (phosphatidylinositol 4,5-bisphosphate) substrate
-
ATP (adenosine triphosphate)
-
Kinase buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure: [8]
-
Enzyme and Substrate Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in kinase buffer to the desired working concentrations.
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.
-
Assay Plate Setup: Add 0.5 µL of the test compound dilutions or vehicle (DMSO) to the wells of a 384-well plate.
-
Enzyme/Lipid Mixture Addition: Add 4 µL of the enzyme/lipid mixture to each well.
-
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of 250 µM ATP in water to each well.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Detection: Add the ADP-Glo™ Reagent according to the manufacturer's protocol to stop the kinase reaction and detect the amount of ADP produced.
-
Data Analysis: Measure the luminescence signal, which is proportional to the kinase activity. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Cellular Assay: Western Blot Analysis of Akt Phosphorylation
To assess the cellular activity of a morpholine-based PI3K inhibitor, a Western blot can be performed to measure the phosphorylation of Akt, a key downstream target of PI3K.
-
Cell Culture and Treatment: Culture cells (e.g., a cancer cell line with an activated PI3K pathway) to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified time. Include a vehicle control (DMSO).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phosphorylated Akt (p-Akt, e.g., at Ser473) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
-
Stripping and Re-probing: To normalize for protein loading, strip the membrane and re-probe with an antibody against total Akt.
-
Densitometric Analysis: Quantify the band intensities for p-Akt and total Akt. Normalize the p-Akt signal to the total Akt signal for each sample.
Visualizing the Concepts: Diagrams and Workflows
To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz.
Signaling Pathway: The PI3K/Akt/mTOR Pathway
Caption: The PI3K/Akt/mTOR signaling pathway and the inhibitory action of morpholine-based PI3K inhibitors.
Experimental Workflow: Western Blot for Akt Phosphorylation
Caption: Step-by-step workflow for Western blot analysis of Akt phosphorylation.
Conclusion and Future Perspectives
The morpholine scaffold has undeniably earned its "privileged" status in drug design. Its ability to favorably modulate physicochemical and pharmacokinetic properties has led to the development of numerous successful drugs across various therapeutic areas. This guide has provided a comparative overview of morpholine-based scaffolds, supported by experimental data and detailed protocols, to aid researchers in their drug discovery efforts.
While the existing body of literature strongly supports the advantages of incorporating the morpholine moiety, there is a clear need for more direct, head-to-head comparative studies. Future research should focus on the systematic evaluation of morpholine-containing compounds against their direct isosteres, such as piperidine and piperazine analogues, to generate robust, quantitative data that can further guide rational drug design. As our understanding of the intricate interplay between chemical structure and biological activity continues to evolve, the versatile and ever-reliable morpholine scaffold is poised to remain a cornerstone of medicinal chemistry for years to come.
References
- Zeng, F., Mun, J., Jarkas, N., Stehouwer, J. S., Voll, R. J., Tamagnan, G. D., Howell, L., Votaw, J. R., Kilts, C. D., Nemeroff, C. B., & Goodman, M. M. (2009). Synthesis, radiosynthesis, and biological evaluation of carbon-11 and fluorine-18 labeled reboxetine analogs: potential positron emission tomography radioligands for in vivo imaging of the norepinephrine transporter. Journal of medicinal chemistry, 52(1), 62–73.
- Application Notes and Protocols for Western Blot Analysis of Akt Signaling Following Akt-IN-11 Tre
- A Technical Guide to the Discovery, Synthesis, and Application of Gefitinib (Iressa®). (2025). BenchChem.
- Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482.
- Gefitinib. (2014). In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 215-247). Elsevier.
- Sari, Y., Amini, M., & Sha'bani, S. (2020). A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H-Quinazolin-4-One. Malaysian Journal of Chemistry, 22(1), 1-8.
- Patel, K., & Singh, A. (2024). Aprepitant. In StatPearls.
- Angel Yeast Co Ltd. (2013).
- Reddy, P. K., Mukkanti, K., & Rao, D. M. (2012). Synthesis of Antibiotic Linezolid Analogues. Asian Journal of Chemistry, 24(8), 3479-3482.
- Gefitinib. (2014). In Profiles of Drug Substances, Excipients, and Related Methodology (Vol. 39, pp. 215-247). Elsevier.
- Aprepitant: Mechanism of action, Side effects and Pharmacokinetics. (2024). ChemicalBook.
- Aprepitant. (2023). In WikiAnesthesia.
- Goel, K. K., Singhal, P., Sathish, E., Babu, M. A., Pandey, S. K., Tyagi, Y., Kumar, R., Singh, T. G., & Puri, S. (2024). A Minireview on the Morpholine-Ring-Containing U.S. FDA Approved Drugs: A Medicinal-Chemistry-Based Analysis from 2013 to 2023. ChemistrySelect, 9(1), e202303947.
- Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Chandregowda, V., Rao, A. K. S. B., & Reddy, G. C. (2007). Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Archives of Pharmacal Research, 30(10), 1206-1210.
- Sharma, P., & Kumar, A. (2018). Total synthesis of antidepressant drug (S,S)-reboxetine : A review. International Journal of Advanced in Management, Technology and Engineering Sciences, 8(3), 1-10.
- What is the mechanism of Aprepitant? (2024).
- Kumari, A., & Singh, R. K. (2020). Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR). Bioorganic chemistry, 96, 103578.
- Al-Hussain, S. A., Ali, M. R., Al-Malki, A. L., Al-Radadi, N. S., & Katritzky, A. R. (2017). Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates. Molecules (Basel, Switzerland), 22(11), 1934.
- Goodman, M. M., Kilts, C. D., & Nemeroff, C. B. (2006). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic letters, 8(24), 5573–5576.
- Hancock, M. K., Bi, K., Robers, M. B., Machleidt, T., Vogel, K. W., & Carlson, C. B. (n.d.).
- Girase, R. T., Ahmad, I., Oh, J. M., Mathew, B., Vagolu, S. K., Tønjum, T., Sriram, D., Kumari, J., Desai, N. C., Agrawal, Y., Kim, H., & Patel, H. M. (2023). Design and Synthesis of the Linezolid Bioisosteres to Resolve the Serotonergic Toxicity Associated with Linezolid. ACS medicinal chemistry letters, 14(7), 963–970.
- Zhang, L., Liu, T., Wang, R., & Chen, Y. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. PeerJ, 4, e1796.
- Kim, D., Sun, M., He, S., Liu, X., & Cho, M. (2013). Preclinical Testing of PI3K/AKT/mTOR Signaling Inhibitors in a Mouse Model of Ovarian Endometrioid Adenocarcinoma. PloS one, 8(7), e67269.
- Jain, A., & Sahu, S. K. (2024).
- Khamitova, A. A., & Berillo, D. A. (2023). Overview of Piperidine and Morpholine Derivatives as Promising Sources of Biologically Active Compounds (Review).
- Zeng, F., Mun, J., Jarkas, N., Stehouwer, J. S., Voll, R. J., Tamagnan, G. D., Howell, L., Votaw, J. R., Kilts, C. D., Nemeroff, C. B., & Goodman, M. M. (2009). Asymmetric Synthesis of (+)-(S,S)-Reboxetine via a New (S)-2-(Hydroxymethyl)morpholine Preparation. Organic letters, 8(24), 5573–5576.
- Ciotu, C. I., & DiMola, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS chemical neuroscience, 12(3), 358–381.
- Berillo, D. A., & Khamitova, A. A. (2024). Morpholine, Piperazine, and Piperidine Derivatives as Antidiabetic Agents. Molecules (Basel, Switzerland), 29(13), 3043.
- Kumar, A., & Singh, R. K. (2015). Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 7(5), 281-301.
- Popa, A., Avram, S., & Funar-Timofei, S. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). International Journal of Molecular Sciences, 24(8), 7089.
- Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors. (2016). Journal of medicinal chemistry, 59(17), 7847–7861.
Sources
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. promega.de [promega.de]
- 9. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Confirming the Stereochemistry of Substituted Morpholine Products
For researchers, scientists, and drug development professionals, the precise determination of a molecule's three-dimensional structure is not merely an academic exercise—it is a critical determinant of biological activity, efficacy, and safety. Within the realm of heterocyclic chemistry, substituted morpholines are a privileged scaffold, appearing in a multitude of approved drugs and clinical candidates. Their non-planar, chair-like conformation introduces stereochemical complexities that demand rigorous and unambiguous characterization. This guide provides an in-depth comparison of the primary analytical techniques for confirming the stereochemistry of substituted morpholine products, offering field-proven insights and detailed experimental protocols to empower your research.
The Imperative of Stereochemical Integrity in Morpholine-Containing Drugs
The spatial arrangement of substituents on the morpholine ring can profoundly influence a molecule's interaction with its biological target. Enantiomers or diastereomers of the same compound can exhibit vastly different pharmacological profiles, with one stereoisomer providing the desired therapeutic effect while another may be inactive or even toxic. Therefore, the ability to definitively assign both relative and absolute stereochemistry is a cornerstone of modern drug discovery and development. This guide will navigate the strengths and limitations of the most powerful techniques in the analytical chemist's arsenal: Nuclear Magnetic Resonance (NMR) spectroscopy, Single-Crystal X-ray Crystallography, Chiral High-Performance Liquid Chromatography (HPLC), and Vibrational Circular Dichroism (VCD).
A Comparative Analysis of Key Stereochemical Confirmation Techniques
Choosing the optimal analytical strategy depends on a variety of factors including the nature of the sample (e.g., crystalline vs. oil), the information required (relative vs. absolute configuration), and the available instrumentation. The following table provides a high-level comparison of the primary techniques discussed in this guide.
| Technique | Information Provided | Sample Requirements | Throughput | Key Advantages | Key Limitations |
| NMR Spectroscopy (NOE/ROE) | Relative stereochemistry, conformation in solution | Soluble, ~1-10 mg | Moderate | Provides data on solution-state conformation, non-destructive | Does not directly provide absolute configuration, can be complex to interpret |
| X-ray Crystallography | Absolute and relative stereochemistry, solid-state conformation | Single, high-quality crystal (~0.1-0.3 mm) | Low | Unambiguous determination of absolute configuration, provides precise bond lengths and angles | Crystal growth can be a significant bottleneck, solid-state conformation may differ from solution |
| Chiral HPLC | Enantiomeric purity, separation of enantiomers | Soluble, <1 mg | High | Excellent for determining enantiomeric excess and for preparative separation | Does not provide structural information for absolute configuration assignment without authentic standards |
| Vibrational Circular Dichroism (VCD) | Absolute configuration in solution | Soluble, ~5-10 mg | Moderate | Applicable to a wide range of chiral molecules, including non-crystalline samples | Requires comparison with quantum mechanical calculations for absolute configuration assignment |
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating Relative Stereochemistry in Solution
NMR spectroscopy, particularly 2D Nuclear Overhauser Effect (NOE) and Rotating-frame Overhauser Effect (ROE) spectroscopy, is a powerful tool for determining the relative stereochemistry of substituted morpholines by probing through-space proton-proton interactions.[1][2] The intensity of an NOE or ROE correlation is inversely proportional to the sixth power of the distance between two protons, providing a sensitive measure of their spatial proximity (typically < 5 Å).[3][4]
The Causality Behind the Experiment: NOE vs. ROE
For small molecules like many substituted morpholines, NOE experiments are generally sufficient.[3] However, for medium-sized molecules (molecular weight ~700-1500 Da), the NOE enhancement can approach zero, making interpretation difficult. In such cases, ROESY is the preferred experiment as the ROE is always positive regardless of molecular tumbling.[5]
Experimental Protocol: 2D NOESY for a Substituted Morpholine
This protocol outlines the key steps for acquiring a 2D NOESY spectrum to determine the relative stereochemistry of a substituted morpholine.
1. Sample Preparation: a. Dissolve 5-10 mg of the purified morpholine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube. b. Filter the sample to remove any particulate matter. c. For optimal results, degas the sample using the freeze-pump-thaw technique to remove dissolved oxygen, which can quench the NOE effect.[6]
2. Instrument Setup and 1D Proton Spectrum: a. Lock and shim the spectrometer on your sample. b. Acquire a standard 1D ¹H NMR spectrum to determine the chemical shifts of all protons and to ensure the sample is of sufficient concentration and purity.
3. 2D NOESY Experiment Setup: a. Load a standard 2D NOESY pulse program (e.g., noesyesgpph on Bruker instruments).[7] b. Set the spectral width to encompass all proton signals. c. Set the number of scans (e.g., 8-16) and the number of increments in the indirect dimension (e.g., 256-512) to achieve the desired resolution and signal-to-noise ratio. d. Crucially, set the mixing time (d8). For small molecules, a mixing time of 300-800 ms is a good starting point.[4][7] This parameter may need to be optimized to observe key correlations.
4. Data Processing and Interpretation: a. After acquisition, process the data using a sine-bell or squared sine-bell window function. b. Phase the spectrum carefully. c. Analyze the 2D spectrum for cross-peaks that indicate through-space interactions. For example, a cross-peak between a proton on a substituent and a proton on the morpholine ring can establish their relative orientation (e.g., axial vs. equatorial).
II. Single-Crystal X-ray Crystallography: The Gold Standard for Absolute Configuration
Single-crystal X-ray crystallography stands as the most definitive method for the unambiguous determination of both the relative and absolute stereochemistry of a chiral molecule.[8] By analyzing the diffraction pattern of X-rays passing through a single crystal, a three-dimensional electron density map of the molecule can be generated, revealing the precise arrangement of atoms in the solid state.
The Causality Behind the Experiment: Anomalous Dispersion
The determination of absolute configuration is made possible by the phenomenon of anomalous dispersion, where heavy atoms in the crystal scatter X-rays with a phase shift.[9] This effect allows for the differentiation between a molecule and its non-superimposable mirror image. For organic molecules composed primarily of light atoms (C, H, N, O), the anomalous scattering is weak, and the presence of a heavier atom (e.g., a halogen or sulfur) or the use of a co-crystallizing agent with a known absolute configuration can be beneficial.
Experimental Protocol: Single-Crystal X-ray Diffraction
The primary challenge in X-ray crystallography is obtaining a single, well-ordered crystal of suitable size and quality.
1. Crystallization: a. Start with a highly pure sample of the substituted morpholine. b. Screen a wide range of solvents and solvent combinations for solubility. c. Employ various crystallization techniques such as slow evaporation, vapor diffusion (hanging drop or sitting drop), or slow cooling. d. A typical crystal suitable for analysis should be approximately 0.1-0.3 mm in each dimension and free of cracks or defects.[9]
2. Data Collection: a. Mount a suitable single crystal on a goniometer head. b. Place the crystal in the X-ray beam of a diffractometer. c. Collect a series of diffraction images as the crystal is rotated.
3. Structure Solution and Refinement: a. Process the diffraction data to obtain a set of reflection intensities. b. Solve the phase problem to generate an initial electron density map. c. Build a molecular model into the electron density map. d. Refine the atomic positions and thermal parameters to improve the agreement between the calculated and observed diffraction data.
4. Absolute Structure Determination: a. The absolute configuration is typically determined by calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for the incorrect enantiomer.
III. Chiral High-Performance Liquid Chromatography (HPLC): A Powerful Tool for Enantiomeric Separation
Chiral HPLC is an indispensable technique for determining the enantiomeric purity (enantiomeric excess, ee) of a chiral compound and for the preparative separation of enantiomers.[10][11] The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.
The Causality Behind the Experiment: Chiral Recognition
The mechanism of chiral recognition on a CSP is complex and can involve a combination of interactions such as hydrogen bonding, π-π interactions, dipole-dipole interactions, and steric hindrance.[12] The selection of the appropriate CSP and mobile phase is crucial for achieving a successful separation and is often an empirical process.[10]
Experimental Protocol: Chiral HPLC Method Development
This protocol provides a general strategy for developing a chiral HPLC method for a substituted morpholine.
1. Column and Mobile Phase Screening: a. Based on the structure of your substituted morpholine, select a few candidate chiral columns. Polysaccharide-based columns (e.g., Chiralcel®, Chiralpak®) are a good starting point for a wide range of compounds.[13] b. Prepare a stock solution of the racemic morpholine derivative in a suitable solvent. c. Screen the selected columns with a set of standard mobile phases, typically in normal-phase (e.g., hexane/isopropanol) and reversed-phase (e.g., acetonitrile/water with additives) modes.[2]
2. Method Optimization: a. Once a promising column and mobile phase system are identified, optimize the separation by systematically varying the mobile phase composition (e.g., the percentage of the organic modifier), the flow rate, and the column temperature. b. For ionizable morpholine derivatives, adjusting the pH of the mobile phase or adding acidic or basic modifiers can significantly impact the separation.[14]
3. Method Validation: a. For quantitative analysis, the method should be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness.[15][16]
Sources
- 1. 1H and 13C NMR spectra of N-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 4. nmr.ceitec.cz [nmr.ceitec.cz]
- 5. NOE Experiments | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 6. 2210pc.chem.uic.edu [2210pc.chem.uic.edu]
- 7. The determination of the absolute configurations of chiral molecules using vibrational circular dichroism (VCD) spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Vibrational circular dichroism spectroscopy for probing the expression of chirality in mechanically planar chiral rotaxanes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. HPLC 문제 해결 안내서 [sigmaaldrich.com]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. researchgate.net [researchgate.net]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 14. benchchem.com [benchchem.com]
- 15. rjptonline.org [rjptonline.org]
- 16. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
(S)-Morpholine-2-carboxylic acid hydrochloride proper disposal procedures
An In-Depth Guide to the Proper Disposal of (S)-Morpholine-2-carboxylic acid hydrochloride
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. Handling chemical waste is a critical aspect of laboratory safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound, grounded in established safety principles and regulatory considerations. The procedures outlined here are designed to be self-validating, ensuring that safety and compliance are integrated into the workflow.
Part 1: Core Principles & Hazard Assessment
This compound is a substituted morpholine derivative. To determine the correct disposal pathway, we must first understand its chemical nature and associated hazards. The molecule is comprised of an organic heterocyclic morpholine structure and a hydrochloride salt, making it both a chlorinated organic compound and an acid.
Causality of Disposal Choice: The disposal protocol for any chemical is dictated by its hazard profile. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents several hazards that make it unsuitable for drain disposal, even after neutralization. The organic morpholine component may persist and be harmful to aquatic ecosystems, while its chlorinated nature necessitates destruction via methods that prevent the formation of persistent organic pollutants.[1][2]
Hazard Identification Summary
A review of aggregated data provides the following GHS hazard classifications for this compound[3]:
| Hazard Code | Hazard Statement | Classification |
| H302 | Harmful if swallowed | Acute Toxicity, Oral (Category 4) |
| H315 | Causes skin irritation | Skin Irritation (Category 2) |
| H319 | Causes serious eye irritation | Serious Eye Irritation (Category 2A) |
| H312 | Harmful in contact with skin | Acute Toxicity, Dermal (Category 4) |
| H332 | Harmful if inhaled | Acute Toxicity, Inhalation (Category 4) |
Note: H312 and H332 are reported by 50% of notifiers to the ECHA C&L Inventory.[3]
Given these hazards, the core directive is clear: This compound must be collected and disposed of as hazardous chemical waste. It should never be disposed of down the sanitary sewer.
Part 2: Waste Stream Segregation: A Logic-Based Approach
Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible waste streams can lead to violent chemical reactions, the generation of toxic gases, or fires.[4] For this compound, segregation is based on two key properties: its acidic nature and its halogenated (chlorinated) organic structure.
The following diagram illustrates the decision-making process for segregating this waste.
Figure 1. Decision workflow for waste segregation.
Segregation Protocol:
-
Primary Waste Stream: The primary designated waste stream for this compound is "Halogenated Organic Waste" or "Chlorinated Organic Waste." [5]
-
Incompatibility Avoidance: Ensure the designated waste container does not contain incompatible chemicals. Specifically:
-
Do NOT mix with bases: As an acid, it will react exothermically with bases.
-
Do NOT mix with strong oxidizing agents: The organic structure can be oxidized, potentially leading to a runaway reaction.[4]
-
Do NOT mix with cyanides or sulfides: Acidic conditions will generate highly toxic hydrogen cyanide or hydrogen sulfide gas.[4]
-
Part 3: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural guide for researchers handling this compound waste from the point of generation to final containerization.
Prerequisites:
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses or goggles, and chemical-resistant gloves.
-
Location: All handling of the chemical and its waste should be done inside a certified chemical fume hood.
-
Waste Container: A clearly labeled, dedicated hazardous waste container for "Halogenated Organic Waste" with a secure lid. The container must be made of a material compatible with acidic and chlorinated compounds (e.g., borosilicate glass or high-density polyethylene). Do not use metal containers.[6]
Procedure:
-
Waste Collection at Source:
-
Solid Waste: If disposing of the original reagent, carefully transfer the solid powder into the designated waste container using a clean spatula.
-
Contaminated Labware: Items such as weigh boats, contaminated gloves, or paper towels should be placed in a sealed bag and disposed of as solid hazardous waste.
-
Aqueous Solutions: Collect all aqueous solutions containing the compound directly into the halogenated organic waste container.
-
Organic Solutions: If the compound is dissolved in an organic solvent, collect it in the same halogenated organic waste stream.
-
-
Rinsing Glassware:
-
Perform a preliminary rinse of the contaminated glassware (e.g., beaker, flask) with a suitable solvent, such as acetone or ethanol.
-
Crucially, this first rinse (rinsate) is considered hazardous waste. Decant the rinsate into the "Halogenated Organic Waste" container.[5]
-
Subsequent rinses with detergent and water can be performed for final cleaning after this initial decontamination rinse.
-
-
Container Management:
-
Keep the waste container closed at all times, except when adding waste.
-
Do not fill the container beyond 90% of its capacity to prevent spills during transport.[5][6]
-
Ensure the container is clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity.
-
-
Final Disposal:
-
Store the sealed waste container in a designated satellite accumulation area that is secure and under the control of laboratory personnel.[6]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup from the Environmental Health & Safety (EH&S) department or a licensed waste disposal contractor.[6] The ultimate disposal method for chlorinated organic residues is typically high-temperature incineration by a specialized facility to ensure complete destruction.[1]
-
Part 4: Spill and Decontamination Procedures
Accidents can happen, and a clear plan is essential for a safe response.
-
Minor Spill (inside a chemical fume hood):
-
Alert personnel in the immediate area.
-
Use a spill kit absorbent material suitable for acids and organic compounds (e.g., vermiculite or universal absorbent pads) to contain the spill.
-
Carefully collect the absorbed material using non-sparking tools and place it in a sealed, labeled hazardous waste bag or container.
-
Wipe the area with a cloth dampened with a suitable solvent (like acetone), and place the cloth in the same waste container.
-
Finally, clean the surface with soap and water.
-
-
Major Spill (outside a chemical fume hood):
-
Evacuate the laboratory immediately and alert others.
-
If there is any risk of inhalation, contact your institution's emergency response line.
-
Prevent entry to the area.
-
Contact your institution's EH&S department for professional cleanup. Do not attempt to clean a large spill yourself unless you are trained and equipped to do so.[7]
-
By adhering to this structured, scientifically-grounded protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved from [Link]
-
Hooker Chemical Corporation. (1965). Process for Disposal of Chlorinated Organic Residues. Industrial & Engineering Chemistry, 57(2), 56-57. Retrieved from [Link]
-
University of Wuppertal. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. Retrieved from [Link]
-
Washington Nanofabrication Facility. (n.d.). Organic Acid Standard Operating Procedure. University of Washington. Retrieved from [Link]
-
Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines. Retrieved from [Link]
-
Redox. (2022). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Penta Chemicals. (2025). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
Carl Roth. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
North Metal and Chemical Company. (n.d.). Safety Data Sheet: Morpholine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (S)-Morpholine-2-carboxylic acid. PubChem. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Morpholine-2-carboxylic acid. PubChem. Retrieved from [Link]
-
GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. redox.com [redox.com]
- 3. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 5. Making sure you're not a bot! [oc-praktikum.de]
- 6. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 7. coral.washington.edu [coral.washington.edu]
Comprehensive Safety & Handling Guide: (S)-Morpholine-2-carboxylic acid hydrochloride
This guide provides essential safety protocols and operational directives for the handling of (S)-Morpholine-2-carboxylic acid hydrochloride. As your senior scientific resource, my objective is to equip you not just with instructions, but with the rationale behind them, ensuring a culture of safety and precision in your laboratory.
Critical Hazard Assessment
Before any handling, a thorough understanding of the compound's hazard profile is paramount. This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:
-
H315 - Causes skin irritation [1][2][3]: Direct contact can lead to redness, itching, and inflammation.
-
H319 - Causes serious eye irritation [1][2][3]: The compound poses a significant risk to vision. Contact can cause pain, watering, and damage that is not easily reversible[4].
-
H335 - May cause respiratory irritation [3]: Inhalation of the powdered form can irritate the nose, throat, and lungs, leading to coughing and shortness of breath.
-
H302 / H312 / H332 - Harmful if swallowed, in contact with skin, or if inhaled [1][3]: While irritation is the most cited risk, some suppliers also indicate moderate acute toxicity through various exposure routes.
This profile dictates that the primary risks are associated with direct contact with the solid (powder) and its potential for aerosolization. Therefore, our protective strategy must prioritize engineering controls and a multi-layered PPE approach.
Core Personal Protective Equipment (PPE) Requirements
The selection of PPE is not a checklist but a risk-mitigation strategy. The following table summarizes the mandatory equipment for handling this compound.
| Hazard Class | Affected Area | Required PPE | Specification & Rationale |
| Serious Eye Irritation (H319) | Eyes & Face | Chemical Safety Goggles | Must provide a full seal around the eyes. Standard safety glasses are insufficient as they do not protect from airborne dust or splashes. |
| Skin Irritation (H315) | Hands | Nitrile Gloves | Minimum thickness of 4 mil (0.10 mm). For prolonged handling or immersion, consult the glove manufacturer's breakthrough time data. Always inspect gloves for defects before use. |
| Skin Irritation (H315) | Body | Professional Lab Coat | Must be fully buttoned to provide a barrier against spills and dust settling on personal clothing. |
| Respiratory Irritation (H335) | Respiratory Tract | Engineering Control (Fume Hood) | Primary Control: All handling of the solid compound that may generate dust must be performed inside a certified chemical fume hood[5][6]. This removes the hazard at the source. |
| Respiratory Irritation (H335) | Respiratory Tract | N95 Respirator (Secondary) | Secondary Control: To be used only if a fume hood is not feasible, and following a formal risk assessment. Not a substitute for proper engineering controls. |
Procedural Workflow & PPE Selection Logic
The required level of PPE is dictated by the physical form of the chemical being handled. The following decision workflow must be followed.
Sources
- 1. This compound | C5H10ClNO3 | CID 56845341 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 3. canbipharm.com [canbipharm.com]
- 4. chemsafetypro.com [chemsafetypro.com]
- 5. tntech.edu [tntech.edu]
- 6. Chemical Fume Hoods [ors.od.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
